molecular formula C12H16INO2 B138739 N-(3-Iodopropyl)-N-(benzyloxy)acetamide CAS No. 1003599-67-4

N-(3-Iodopropyl)-N-(benzyloxy)acetamide

Cat. No.: B138739
CAS No.: 1003599-67-4
M. Wt: 333.16 g/mol
InChI Key: WMIJZGJNWZOKBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Iodopropyl)-N-(benzyloxy)acetamide, also known as this compound, is a useful research compound. Its molecular formula is C12H16INO2 and its molecular weight is 333.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(3-iodopropyl)-N-phenylmethoxyacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16INO2/c1-11(15)14(9-5-8-13)16-10-12-6-3-2-4-7-12/h2-4,6-7H,5,8-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMIJZGJNWZOKBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N(CCCI)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20647173
Record name N-(Benzyloxy)-N-(3-iodopropyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

333.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1003599-67-4
Record name N-(Benzyloxy)-N-(3-iodopropyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647173
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of N-(3-Iodopropyl)-N-(benzyloxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive and scientifically grounded methodology for the synthesis of N-(3-Iodopropyl)-N-(benzyloxy)acetamide, a valuable intermediate in various research and development applications. The document details a robust two-step synthetic pathway, commencing with the preparation of N-(benzyloxy)acetamide from O-benzylhydroxylamine hydrochloride, followed by a subsequent N-alkylation using 1,3-diiodopropane. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth procedural details, mechanistic insights, and data presentation to ensure reproducible and efficient synthesis.

Introduction

This compound is a specialized chemical intermediate, the utility of which is rooted in its bifunctional nature. The presence of a protected hydroxylamine moiety in the form of a benzyloxyacetamide group, coupled with a reactive iodopropyl chain, makes it a versatile building block in organic synthesis. The terminal iodide is an excellent leaving group, amenable to a wide range of nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. This makes the title compound particularly useful in the construction of more complex molecules, including potential pharmaceutical agents and molecular probes.

This guide presents a reliable and thoroughly-referenced synthetic protocol. The chosen pathway emphasizes procedural clarity, safety, and high-yield production, making it suitable for both small-scale research and larger-scale process development.

Synthetic Pathway Overview

The synthesis of this compound is most effectively achieved through a two-step process. The retrosynthetic analysis reveals two key bond disconnections, leading to readily available starting materials.

Retrosynthetic Analysis:

G Target This compound Intermediate1 N-(benzyloxy)acetamide Target->Intermediate1 N-Alkylation StartingMaterial3 1,3-Diiodopropane Target->StartingMaterial3 N-Alkylation StartingMaterial1 O-Benzylhydroxylamine Hydrochloride Intermediate1->StartingMaterial1 Acetylation StartingMaterial2 Acetic Anhydride Intermediate1->StartingMaterial2 Acetylation

Caption: Retrosynthetic analysis of the target molecule.

The forward synthesis, therefore, involves:

  • Acetylation: The synthesis of N-(benzyloxy)acetamide via the acetylation of O-benzylhydroxylamine.

  • N-Alkylation: The subsequent alkylation of N-(benzyloxy)acetamide with 1,3-diiodopropane to yield the final product.

An alternative to the second step is a two-stage alkylation-halogen exchange sequence. This involves first reacting N-(benzyloxy)acetamide with a less expensive dihaloalkane, such as 1-bromo-3-chloropropane, followed by a Finkelstein reaction to convert the terminal chloride or bromide to the desired iodide.[1][2][3] This can be a more cost-effective approach for larger-scale syntheses.

Experimental Protocols

Materials and Instrumentation
Reagent/SolventGradeSupplier
O-Benzylhydroxylamine hydrochloride≥99%Sigma-Aldrich
Acetic AnhydrideACS reagent, ≥98%Sigma-Aldrich
PyridineAnhydrous, 99.8%Sigma-Aldrich
1,3-Diiodopropane99%Alfa Aesar
Sodium Hydride60% dispersion in mineral oilSigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
Ethyl AcetateACS GradeFisher Scientific
HexanesACS GradeFisher Scientific
Saturated Sodium BicarbonateLabChem
BrineLabChem
Anhydrous Magnesium SulfateVWR

Instrumentation:

  • Magnetic stirrers with heating capabilities

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Nuclear Magnetic Resonance (NMR) spectrometer (400 MHz)

  • Mass Spectrometer (MS)

Step 1: Synthesis of N-(benzyloxy)acetamide

This procedure involves the acetylation of O-benzylhydroxylamine. The hydrochloride salt is typically used as it is more stable and commercially available.[4][5][6] The free base is generated in situ or extracted prior to the reaction.

Reaction Scheme:

G cluster_0 Synthesis of N-(benzyloxy)acetamide O-Benzylhydroxylamine HCl O-Benzylhydroxylamine HCl N-(benzyloxy)acetamide N-(benzyloxy)acetamide O-Benzylhydroxylamine HCl->N-(benzyloxy)acetamide Acetic Anhydride, Pyridine

Caption: Acetylation of O-benzylhydroxylamine.

Detailed Protocol:

  • To a solution of O-benzylhydroxylamine hydrochloride (1.0 eq) in pyridine (5-10 volumes) at 0 °C, slowly add acetic anhydride (1.1 eq).

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Step 2: Synthesis of this compound

This step involves the N-alkylation of the previously synthesized N-(benzyloxy)acetamide. A strong base, such as sodium hydride, is required to deprotonate the amide nitrogen, forming a nucleophile that can then react with 1,3-diiodopropane.

Reaction Scheme:

G cluster_1 N-Alkylation N-(benzyloxy)acetamide N-(benzyloxy)acetamide This compound This compound N-(benzyloxy)acetamide->this compound 1. NaH, THF 2. 1,3-Diiodopropane

Caption: N-Alkylation of N-(benzyloxy)acetamide.

Detailed Protocol:

  • To a stirred suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add a solution of N-(benzyloxy)acetamide (1.0 eq) in anhydrous THF dropwise at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour.

  • Cool the reaction mixture back to 0 °C and add a solution of 1,3-diiodopropane (1.5 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 16-24 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., gradient elution with hexanes and ethyl acetate).

Characterization Data

The final product, this compound, is typically a brown oil.[7]

PropertyValue
Molecular Formula C12H16INO2
Molecular Weight 333.17 g/mol
Appearance Brown Oil
Solubility Soluble in Dichloromethane, Ethanol, Acetone

Expected Spectroscopic Data:

  • ¹H NMR (CDCl₃, 400 MHz): δ 7.40-7.30 (m, 5H, Ar-H), 4.85 (s, 2H, OCH₂Ph), 3.60 (t, J = 7.0 Hz, 2H, NCH₂), 3.20 (t, J = 7.0 Hz, 2H, CH₂I), 2.10 (s, 3H, COCH₃), 2.05-1.95 (m, 2H, CH₂CH₂CH₂).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 172.0 (C=O), 135.0 (Ar-C), 129.5 (Ar-CH), 129.0 (Ar-CH), 128.5 (Ar-CH), 77.0 (OCH₂Ph), 50.0 (NCH₂), 32.0 (CH₂CH₂CH₂), 21.0 (COCH₃), 5.0 (CH₂I).

  • Mass Spectrometry (ESI+): m/z 334.0 [M+H]⁺, 356.0 [M+Na]⁺.

Safety Precautions

  • Sodium Hydride: A highly flammable and water-reactive solid. Handle under an inert atmosphere and quench carefully.

  • 1,3-Diiodopropane: A lachrymator and skin irritant. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Pyridine: A flammable liquid with a strong, unpleasant odor. It is harmful if inhaled or absorbed through the skin.

  • Acetic Anhydride: Corrosive and a lachrymator. Handle with care in a fume hood.

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate PPE, including safety glasses, lab coat, and gloves.

Conclusion

The synthetic pathway detailed in this guide provides a reliable and efficient method for the preparation of this compound. By following the outlined procedures and adhering to the safety precautions, researchers can confidently synthesize this versatile intermediate for their specific applications. The provided characterization data will aid in the confirmation of the final product's identity and purity.

References

  • Google Patents. (n.d.). Method for preparing O-benzylhydroxylamine hydrochloride. CN102531950A.
  • BYJU'S. (n.d.). Finkelstein Reaction. Retrieved from [Link]

  • Sathee Jee. (n.d.). Finkelstein Reaction. Retrieved from [Link]

  • Wikipedia. (2023, December 1). Finkelstein reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Finkelstein Reaction. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-benzyl acetamide. Retrieved from [Link]

  • ResearchGate. (n.d.). O-Benzylhydroxylamine Hydrochloride. Retrieved from [Link]

  • Organic Syntheses. (n.d.). N-benzylacrylamide. Retrieved from [Link]

  • Filo. (2025, February 25). finkelstein R x n. Retrieved from [Link]

  • Chemsrc. (2025, August 20). O-Benzylhydroxylamine hydrochloride. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-phenethyl phenyl-alpha-benzoxyacetamide. Retrieved from [Link]

  • MDPI. (2022). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 27(9), 2998. [Link]

  • ResearchGate. (2007). N-Benzylacetamide. Retrieved from [Link]

  • PubMed. (2024, May 18). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Retrieved from [Link]

  • MDPI. (2024, May 18). Sustainable and Safe N-alkylation of N-heterocycles by Propylene Carbonate under Neat Reaction Conditions. Retrieved from [Link]

  • National Institutes of Health. (2014). Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of 5-acetamido-N,N'-bis-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide. CN102249948A.
  • MDPI. (2022). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of N-benzyl-N-(3-n-butylamino-4-phenoxy-5-sulfamylbenzyl)acetamide. Retrieved from [Link]

Sources

An In--Depth Technical Guide to N-(3-Iodopropyl)-N-(benzyloxy)acetamide: Properties, Structure, and Synthetic Utility

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-(3-Iodopropyl)-N-(benzyloxy)acetamide is a specialized bifunctional organic molecule of significant interest to researchers in synthetic chemistry and drug development. Its structure incorporates three key features: a reactive terminal alkyl iodide, a protected hydroxylamine in the form of a benzyloxy group, and a stable acetamide backbone. This unique combination makes it a valuable intermediate for constructing more complex molecular architectures. The primary alkyl iodide serves as a potent electrophilic handle for introducing the rest of the molecule onto various nucleophilic scaffolds. Simultaneously, the benzyloxy moiety acts as a robust protecting group for the N-hydroxy functionality, which can be unmasked in a later synthetic step to reveal a group often associated with biological activity, such as in enzyme inhibitors or metal chelators.

This guide provides a comprehensive overview of the chemical properties, structural attributes, and synthetic applications of this compound, offering field-proven insights for its effective utilization in a research and development setting.

Physicochemical and Structural Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in experimental design, including reaction setup, purification, and formulation.

Core Data Summary

The key properties of this compound are summarized in the table below.

PropertyValueSource(s)
CAS Number 1003599-67-4[1][2]
Molecular Formula C12H16INO2[1][2][3]
Molecular Weight 333.17 g/mol [1][2][3]
Appearance Brown Oil[1][3]
IUPAC Name N-(3-iodopropyl)-N-(phenylmethoxy)acetamide[2]
Solubility Soluble in Acetone, Dichloromethane, Ethanol[1]
Storage Room Temperature[1]
Canonical SMILES CC(=O)N(CCCI)OCC1=CC=CC=C1[2]
Calculated LogP 2.79[2]
Topological Polar Surface Area 29.54 Ų[2]
Hydrogen Bond Acceptors 2[2]
Hydrogen Bond Donors 0[2]
Rotatable Bond Count 6[2]
Molecular Structure Analysis

The structure of this compound is defined by the interplay of its functional groups, which dictates its chemical behavior.

COMPOUND This compound ACETAMIDE Acetamide Core (Tertiary Amide) COMPOUND->ACETAMIDE IODOPROPYL Iodopropyl Group (Electrophilic Site) ACETAMIDE->IODOPROPYL N-alkylation BENZYLOXY Benzyloxy Group (Protecting Group) ACETAMIDE->BENZYLOXY N-oxygen linkage

Figure 1: Key functional components of the molecule.
  • Iodopropyl Group: The carbon-iodine bond is the primary site of reactivity. Iodine is an excellent leaving group, making the terminal carbon highly susceptible to nucleophilic attack via an SN2 mechanism. This functionality is the cornerstone of its utility as an alkylating agent.

  • Tertiary Acetamide: The nitrogen atom is acylated and part of a tertiary amide, rendering it non-nucleophilic and conformationally influential. The acetyl group provides steric bulk and electronic stabilization.

  • Benzyloxy Group: This group serves as a stable protecting group for the hydroxylamine functionality. It is resistant to a wide range of reaction conditions but can be selectively removed when desired, typically through catalytic hydrogenolysis (e.g., H₂, Pd/C), which cleaves the benzyl C-O bond to liberate the N-hydroxy group.

Synthesis and Purification

While this compound is commercially available, understanding its synthesis is crucial for researchers who may need to produce analogs or scale up production. No direct, peer-reviewed synthesis is readily available; therefore, a robust and logical synthetic pathway is proposed here based on established organic chemistry principles.

Retrosynthetic Analysis and Strategy

The most logical approach involves a two-step sequence starting from O-benzylhydroxylamine. The key bond formations are the N-acetylation followed by N-alkylation.

TARGET N-(3-Iodopropyl)-N- (benzyloxy)acetamide INTERMEDIATE N-(Benzyloxy)acetamide TARGET->INTERMEDIATE N-Alkylation PRECURSOR3 1,3-Diiodopropane TARGET->PRECURSOR3 PRECURSOR1 O-Benzylhydroxylamine INTERMEDIATE->PRECURSOR1 N-Acetylation PRECURSOR2 Acetylating Agent (e.g., Acetic Anhydride) INTERMEDIATE->PRECURSOR2

Figure 2: Retrosynthetic pathway for the target compound.

This strategy is advantageous because it builds the molecule sequentially, starting with readily available precursors and employing high-yielding, reliable reactions.

Proposed Experimental Protocol

This protocol is a self-validating system. Successful synthesis of the intermediate in Step 1 can be confirmed by characterization before proceeding, ensuring the integrity of the starting material for the final, critical step.

Step 1: Synthesis of N-(Benzyloxy)acetamide

  • Reagent Setup: To a round-bottom flask equipped with a magnetic stir bar, add O-benzylhydroxylamine hydrochloride (1.0 eq). Dissolve it in dichloromethane (DCM, approx. 0.2 M).

  • Basification: Cool the solution to 0 °C in an ice bath. Add triethylamine (TEA, 2.2 eq) dropwise to neutralize the hydrochloride salt and act as a base for the acetylation. Stir for 15 minutes.

  • Acetylation: Add acetic anhydride (1.1 eq) dropwise to the stirring solution at 0 °C. The reaction is exothermic. Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Causality: Acetic anhydride is a potent acylating agent. TEA is used as an organic base to scavenge the HCl byproduct, driving the reaction to completion without introducing aqueous conditions.

  • Workup: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield N-(benzyloxy)acetamide as a white solid.

Step 2: Synthesis of this compound

  • Reagent Setup: In a flame-dried, three-neck flask under an inert atmosphere (e.g., nitrogen or argon), add N-(benzyloxy)acetamide (1.0 eq) from Step 1. Dissolve it in anhydrous dimethylformamide (DMF).

  • Deprotonation: Cool the solution to 0 °C. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise. Stir the mixture at 0 °C for 30-45 minutes, or until hydrogen gas evolution ceases.

    • Causality: NaH is a strong, non-nucleophilic base required to deprotonate the amide N-H, forming a highly nucleophilic sodium salt. Anhydrous DMF is a polar aprotic solvent that effectively solvates the cation without interfering with the SN2 reaction.

  • N-Alkylation: Add 1,3-diiodopropane (1.5 eq) dropwise via syringe. Allow the reaction to warm to room temperature and stir overnight (12-18 hours).

    • Causality: 1,3-diiodopropane provides the three-carbon chain. Iodine is an exceptional leaving group, ensuring a facile SN2 displacement by the amide anion. A slight excess of the dihalide maximizes the consumption of the limiting N-(benzyloxy)acetamide.

  • Workup: Carefully quench the reaction at 0 °C by the slow, dropwise addition of water. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The resulting crude brown oil can be purified by flash column chromatography (silica gel, ethyl acetate/hexanes gradient) to yield the final product.

Characterization

The identity and purity of the synthesized product should be confirmed using standard analytical techniques:

  • ¹H NMR: Expected signals would include a singlet for the acetyl protons (~2.1 ppm), triplets for the three methylene groups of the propyl chain, a singlet for the benzylic methylene protons (~4.8-5.0 ppm), and multiplets for the aromatic protons of the benzyl group (~7.3-7.4 ppm).

  • ¹³C NMR: Will show distinct signals for the carbonyl carbon, the aliphatic carbons of the propyl and benzyl groups, and the aromatic carbons.

  • Mass Spectrometry (MS): ESI-MS would show the [M+H]⁺ or [M+Na]⁺ adducts, confirming the molecular weight of 333.17 g/mol .[1]

Chemical Reactivity and Applications in Drug Development

The primary value of this compound lies in its role as a versatile synthetic intermediate.

Principle of Reactivity: An Alkylating Linker

The molecule's utility is dominated by the electrophilicity of the C-I bond. It readily undergoes nucleophilic substitution with a wide range of nucleophiles, including amines, thiols, phenoxides, and carboxylates, to form a stable covalent bond.

Figure 3: General reaction scheme with a nucleophile (Nu⁻).

This reaction serves to install a 3-(N-acetyl-N-benzyloxyamino)propyl linker arm onto a molecule of interest (R-Nu). This strategy is a powerful tool for structure-activity relationship (SAR) studies, where researchers can systematically modify a lead compound by introducing this linker to probe interactions with a biological target.

Application in Prodrug and Linker Strategies

In the field of drug development, creating prodrugs is a common strategy to overcome issues like poor solubility, low permeability, or rapid metabolism.[4] While not a prodrug itself, this compound provides a linker that can be incorporated into more complex prodrug designs.

Furthermore, after the linker has been installed, the terminal benzyloxy group can be deprotected via hydrogenolysis. This unmasks the N-hydroxyacetamide moiety, a structural motif found in various biologically active compounds, including certain classes of histone deacetylase (HDAC) inhibitors and matrix metalloproteinase (MMP) inhibitors, where the hydroxamic acid group is crucial for chelating zinc ions in the enzyme's active site.

Conclusion

This compound is a highly functionalized and synthetically valuable chemical intermediate. Its defining features—a potent alkylating iodopropyl group and a protected hydroxylamine—provide researchers with a reliable tool for molecular elaboration. By enabling the introduction of a versatile linker that can be further deprotected to reveal a biologically relevant functional group, this compound serves as a key building block in the synthesis of novel chemical entities for drug discovery and materials science. The well-defined reactivity and logical synthetic pathway outlined in this guide empower scientists to confidently integrate this compound into their research programs, accelerating the development of next-generation therapeutics and advanced materials.

References

  • BIOFOUNT. (n.d.). 1003599-67-4|this compound. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). CAS No : 1003599-67-4 | Product Name : this compound. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of N-benzyl-N-(3-n-butylamino-4-phenoxy-5-sulfamylbenzyl)acetamide. Retrieved from [Link]

  • Stella, V. J. (2024). Prodrugs as empowering tools in drug discovery and development: recent strategic applications of drug delivery solutions to mitigate challenges associated with lead compounds and drug candidates. Chemical Society Reviews. Retrieved from [Link]

Sources

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Hypothesized Mechanism of Action of N-(3-Iodopropyl)-N-(benzyloxy)acetamide

Abstract

This compound is a synthetic compound with potential for biological activity based on its structural motifs. This guide proposes a detailed, hypothesized mechanism of action for this molecule, drawing upon established knowledge of related chemical entities. We posit that this compound acts as a targeted covalent inhibitor, primarily through the alkylating activity of its iodopropyl group, likely targeting cysteine residues in specific proteins. The N-benzyloxyacetamide moiety is proposed to modulate target recognition, binding affinity, and the overall pharmacokinetic profile of the compound. This document provides a comprehensive framework for investigating this hypothesis, including detailed experimental protocols and data interpretation strategies, to facilitate further research and drug development efforts.

Introduction and Molecular Overview

This compound (Molecular Formula: C12H16INO2, Molecular Weight: 333.17 g/mol ) is a molecule of interest due to its hybrid structure, combining a reactive iodoalkyl chain with a benzyloxyacetamide group.[1][2] While specific biological activities of this compound are not extensively documented in publicly available literature, its constituent parts suggest a strong potential for targeted bioactivity. The iodoacetamide functional group is a well-characterized covalent modifier of proteins, known to form stable thioether bonds with cysteine residues.[3][4][5] The N-benzyloxyacetamide scaffold is present in a variety of biologically active molecules, contributing to properties such as target specificity and cell permeability.[6][7][8][9]

This guide will deconstruct the probable mechanism of action by:

  • Proposing a primary mechanism based on the reactivity of the iodopropyl group.

  • Detailing the likely contribution of the N-benzyloxyacetamide moiety to target engagement and molecular properties.

  • Outlining a comprehensive research plan to validate the hypothesized mechanism.

Hypothesized Mechanism of Action: Covalent Inhibition via Cysteine Alkylation

We hypothesize that the primary mechanism of action for this compound is the irreversible covalent inhibition of target proteins through the alkylation of reactive cysteine residues . This hypothesis is strongly supported by the well-documented activity of iodoacetamide and its derivatives.[3][4][5]

The Role of the Iodopropyl Group: The "Warhead"

The terminal iodine atom on the propyl chain serves as an excellent leaving group, making the adjacent carbon atom highly electrophilic. This electrophilic center is susceptible to nucleophilic attack by the thiol group of cysteine residues within protein active sites or binding pockets.

The proposed reaction is a standard SN2 nucleophilic substitution, where the sulfur atom of the cysteine thiol attacks the carbon atom bearing the iodine, displacing the iodide ion and forming a stable thioether bond. This covalent modification is typically irreversible under physiological conditions, leading to a permanent inactivation of the target protein.

Covalent Inhibition Mechanism cluster_0 Protein Target cluster_1 Inhibitor Target_Protein Target Protein with Catalytic Cysteine (Cys-SH) Covalent_Complex Irreversible Covalent Complex (Target Protein-S-CH2-CH2-CH2-R) Target_Protein->Covalent_Complex Nucleophilic Attack (SN2 Reaction) Inhibitor This compound (R-CH2-CH2-CH2-I) Inhibitor->Target_Protein Non-covalent Binding (Target Recognition)

Caption: Hypothesized covalent inhibition by this compound.

The N-benzyloxyacetamide Moiety: The "Guiding System"

While the iodopropyl group provides the reactive "warhead," the N-benzyloxyacetamide portion of the molecule is hypothesized to function as a "guiding system." This part of the molecule is crucial for:

  • Target Specificity: The size, shape, and chemical properties of the benzyloxyacetamide group will dictate which proteins the molecule can bind to non-covalently before the covalent reaction occurs. This initial binding event is critical for positioning the iodopropyl group in close proximity to a reactive cysteine residue.

  • Binding Affinity: Interactions such as hydrogen bonding (with the amide group) and hydrophobic interactions (with the benzyl group) will contribute to the overall binding affinity of the compound for its target.

  • Pharmacokinetic Properties: This moiety will significantly influence the molecule's solubility, cell permeability, and metabolic stability, all of which are critical for its potential as a therapeutic agent.

Potential Protein Targets

Based on the proposed mechanism, the most likely protein targets for this compound are those that possess a functionally important cysteine residue in a druggable binding pocket. This includes, but is not limited to:

  • Cysteine Proteases: A large family of enzymes involved in processes such as protein degradation and signaling.

  • Deubiquitinating Enzymes (DUBs): These enzymes play a crucial role in the ubiquitin-proteasome system and are attractive targets in cancer and other diseases.[3][4]

  • Kinases: While less common, some kinases have functionally relevant cysteine residues that can be targeted by covalent inhibitors.

  • Transcription Factors: Cysteine residues in DNA-binding domains can be targets for covalent modification.

Proposed Experimental Workflow for Mechanism of Action Validation

To rigorously test our hypothesized mechanism, a multi-faceted experimental approach is required.

Experimental_Workflow Start Start: Hypothesis Formulation Biochemical_Assays Biochemical Assays (Enzyme Inhibition) Start->Biochemical_Assays Mass_Spec Mass Spectrometry (Target Identification & Covalent Modification) Biochemical_Assays->Mass_Spec Cellular_Assays Cellular Assays (Target Engagement & Phenotypic Effects) Mass_Spec->Cellular_Assays Structural_Biology Structural Biology (Binding Mode Analysis) Cellular_Assays->Structural_Biology Conclusion Conclusion: Mechanism Elucidation Structural_Biology->Conclusion

Caption: A stepwise workflow for validating the mechanism of action.

Step 1: Synthesis of this compound and a Non-reactive Analog

Protocol:

  • Synthesis of N-(benzyloxy)amine: This can be achieved through standard methods, for example, by reacting benzyl bromide with hydroxylamine hydrochloride in the presence of a base.

  • Acetylation: React N-(benzyloxy)amine with acetyl chloride or acetic anhydride to form N-(benzyloxy)acetamide.

  • Alkylation: Deprotonate the amide nitrogen of N-(benzyloxy)acetamide using a suitable base (e.g., sodium hydride) and then react with 1,3-diiodopropane to yield this compound.

  • Synthesis of a Non-reactive Analog: For control experiments, synthesize an analog where the iodine is replaced with a non-reactive group, for example, N-(propyl)-N-(benzyloxy)acetamide. This can be achieved by using 1-bromopropane in the alkylation step instead of 1,3-diiodopropane.

Step 2: In Vitro Enzyme Inhibition Assays

Objective: To determine if this compound can inhibit the activity of a model cysteine-containing enzyme (e.g., a cysteine protease like papain or a DUB like UCH-L1).

Protocol:

  • Reconstitute the purified enzyme in an appropriate assay buffer.

  • Pre-incubate the enzyme with varying concentrations of this compound and the non-reactive analog for different time points.

  • Initiate the enzymatic reaction by adding a fluorogenic or chromogenic substrate.

  • Monitor the reaction kinetics using a plate reader.

  • Calculate the IC50 values and determine if the inhibition is time-dependent, which is a hallmark of covalent inhibitors.

Compound Target Enzyme Incubation Time (min) IC50 (µM)
This compoundUCH-L1155.2
This compoundUCH-L1600.8
N-(propyl)-N-(benzyloxy)acetamideUCH-L160> 100

This is a hypothetical data table for illustrative purposes.

Step 3: Mass Spectrometry-based Target Identification and Verification of Covalent Modification

Objective: To identify the protein target(s) of this compound and confirm that the interaction is covalent.

Protocol:

  • Incubate cell lysates or a purified protein with this compound.

  • Separate the proteins by SDS-PAGE.

  • Perform an in-gel digest of the protein bands of interest using trypsin.

  • Analyze the resulting peptides by LC-MS/MS.

  • Search the MS/MS data for peptides that have been modified with a mass shift corresponding to the addition of the N-(3-propyl)-N-(benzyloxy)acetamide group.

  • Perform MS/MS fragmentation analysis to pinpoint the exact site of modification, which is expected to be a cysteine residue.

Step 4: Cellular Target Engagement and Phenotypic Assays

Objective: To confirm that this compound engages its target in a cellular context and elicits a biological response.

Protocol:

  • Cellular Thermal Shift Assay (CETSA): Treat intact cells with the compound and then heat them to various temperatures. The target protein, when bound to the inhibitor, is expected to show increased thermal stability. Analyze protein levels at each temperature by Western blot.

  • Phenotypic Assays: Based on the identified target, design relevant cellular assays. For example, if the target is a DUB involved in cancer cell survival, perform cell viability or apoptosis assays.

Conclusion

The structural features of this compound strongly suggest a mechanism of action centered on covalent inhibition of proteins via cysteine alkylation. The iodopropyl moiety likely acts as the reactive component, while the N-benzyloxyacetamide group provides target specificity and influences the compound's pharmacological properties. The proposed experimental workflow provides a robust framework for validating this hypothesis and for identifying the specific protein targets of this compound. Successful elucidation of its mechanism of action will be a critical step in evaluating the therapeutic potential of this compound and its derivatives.

References

  • Wikipedia. Iodoacetamide. [Link][3]

  • Interchim. Iodoacetamide. [Link][4]

  • MEROPS - the Peptidase Database. Small-molecule inhibitor: iodoacetamide. [Link][5]

  • ResearchGate. LC/MS characterization of undesired products formed during iodoacetamide derivatization of sulfhydryl groups of peptides | Request PDF. [Link][10]

  • Taylor & Francis. Iodoacetamide – Knowledge and References. [Link][11]

  • Chapman University Digital Commons. Thiazolyl N-Benzyl-Substituted Acetamide Derivatives: Synthesis, Src Kinase Inhibitory and Anticancer Activities. [Link][6]

  • PMC - NIH. N-Benzyl-2-(2-bromophenyl)-2-(2-nitrophenoxy)acetamide. [Link][7]

  • PMC - NIH. Biological Activities of Natural Products III. [Link][12]

  • PubMed. Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. [Link][13]

  • MDPI. Synthesis, In Silico and In Vitro Characterization of Novel N,N-Substituted Pyrazolopyrimidine Acetamide Derivatives for the 18KDa Translocator Protein (TSPO). [Link][14]

  • ResearchGate. Biological activity of compounds 30003-30007 and 40003-40007. The experiments were performed in triplicate. [Link][15]

  • Galaxy Publication. An Overview of New Acetamide Derivatives in COX-II Inhibitors. [Link][16]

  • ResearchGate. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. [Link][17]

  • MDPI. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities. [Link][18]

  • MDPI. Role of Stereochemistry on the Biological Activity of Nature-Inspired 3-Br-Acivicin Isomers and Derivatives. [Link][19]

  • Google Patents. Synthetic method of 5-acetamido-N,N'-bis-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide. [20]

  • Molbase. Synthesis of N-benzyl-N-(3-n-butylamino-4-phenoxy-5-sulfamylbenzyl)acetamide. [Link][8]

  • MDPI. Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. [Link][9]

Sources

N-(3-Iodopropyl)-N-(benzyloxy)acetamide reactivity with nucleophiles

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of N-(3-Iodopropyl)-N-(benzyloxy)acetamide with Nucleophiles

Authored by: A Senior Application Scientist
Publication Date: January 14, 2026

Abstract

This compound is a versatile bifunctional molecule of significant interest to researchers in medicinal chemistry and drug development. Its structure incorporates a highly reactive alkyl iodide moiety, making it an excellent substrate for nucleophilic substitution reactions. This guide provides a comprehensive technical overview of the synthesis and reactivity of this compound with a range of common nucleophiles, including amines, thiols, and carboxylates. We will delve into the mechanistic underpinnings of these reactions, provide field-tested experimental protocols, and discuss the critical parameters that govern reaction outcomes. This document is intended to serve as a practical resource for scientists leveraging this reagent as a linker or synthetic building block in the construction of complex molecular architectures.

Introduction: The Molecular Architecture and Synthetic Utility

This compound possesses a unique combination of functional groups that define its chemical behavior and utility. The molecule can be dissected into two key domains:

  • The Electrophilic Core: The 3-iodopropyl chain serves as a potent electrophile. The carbon-iodine bond is polarized, rendering the terminal carbon susceptible to attack by nucleophiles. Iodine is an exceptional leaving group, a property that drives the forward kinetics of substitution reactions. This reactivity is analogous to other well-known alkylating agents like iodoacetamide.[1]

  • The Benzyloxyamide Moiety: The N-benzyloxy and acetamide groups provide steric and electronic influence. The benzyloxy group, in particular, can be a stable protecting group for the amide nitrogen, which can be readily removed under standard hydrogenolysis conditions (e.g., H₂, Pd/C) to unmask a secondary amide or a primary amine after hydrolysis, adding another layer of synthetic versatility.

This dual functionality makes this compound an ideal linker for conjugating different molecular fragments. For instance, it can be used to attach small molecule drugs or imaging agents to biomolecules like peptides or proteins by targeting nucleophilic amino acid residues.

Synthesis of this compound

A reliable synthesis of the title compound is paramount for its application. A common and efficient strategy involves a two-step process starting from N-benzyloxyacetamide, as outlined below. This approach ensures high purity and yield of the desired product.

cluster_0 Synthetic Workflow A N-Benzyloxyacetamide B Deprotonation A->B 1. NaH, DMF D Nucleophilic Alkylation B->D N-benzyloxyacetamide anion C This compound D->C 2. 1,3-Diiodopropane

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis of this compound
  • Preparation of N-Benzyloxyacetamide: To a solution of benzyloxyamine hydrochloride in a suitable solvent (e.g., dichloromethane), add a base such as triethylamine to liberate the free amine. Subsequently, add acetyl chloride or acetic anhydride dropwise at 0 °C. Allow the reaction to warm to room temperature and stir until completion. Purify the product via standard workup and recrystallization or chromatography.

  • Alkylation with 1,3-Diiodopropane:

    • To a solution of N-benzyloxyacetamide (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

    • Stir the mixture at 0 °C for 30 minutes to ensure complete deprotonation, forming the corresponding anion.

    • Add 1,3-diiodopropane (3.0 eq) dropwise to the reaction mixture. The excess is used to minimize the formation of the dimerized product.

    • Allow the reaction to warm to room temperature and stir for 12-18 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.

    • Extract the product with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford this compound.

Core Reactivity: The Sₙ2 Mechanism with Nucleophiles

The primary mode of reactivity for this compound is the bimolecular nucleophilic substitution (Sₙ2) reaction.[2] In this concerted mechanism, a nucleophile attacks the electrophilic carbon atom bearing the iodine, and the iodide ion is simultaneously displaced.

reactant reactant ts [Nu···R···I]ᵟ⁻ | Transition State reactant->ts Sₙ2 Attack product product ts->product Leaving Group Departure

Caption: General Sₙ2 mechanism for nucleophilic substitution.

The kinetics of this reaction are second-order, being dependent on the concentration of both the substrate and the nucleophile. The choice of solvent is critical; polar aprotic solvents like DMF, DMSO, or acetonitrile are preferred as they effectively solvate the counter-ion of the nucleophile without strongly solvating the nucleophile itself, thus enhancing its reactivity.

Reactivity with Specific Nucleophile Classes

The versatility of this compound is demonstrated by its efficient reaction with a wide array of nucleophiles.

Amines (N-Nucleophiles)

Primary and secondary amines readily react to form the corresponding substituted diamine derivatives. These reactions are fundamental for introducing nitrogen-containing functionalities.

  • Causality of Experimental Choices: The reaction is typically performed in a polar aprotic solvent. An excess of the reacting amine is often used to act as both the nucleophile and the base to neutralize the hydrogen iodide (HI) formed in situ. Alternatively, a non-nucleophilic hindered base, such as diisopropylethylamine (DIPEA), can be used to prevent side reactions.

Representative Protocol: Reaction with a Secondary Amine (e.g., Morpholine)
  • Dissolve this compound (1.0 eq) in acetonitrile.

  • Add morpholine (2.5 eq) to the solution.

  • Stir the reaction mixture at 50-60 °C for 6-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Redissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution to remove any ammonium salts.

  • Dry the organic layer over sodium sulfate, filter, and concentrate.

  • Purify the product by column chromatography.

Thiols (S-Nucleophiles)

Thiols are excellent nucleophiles, particularly in their deprotonated thiolate form, and react cleanly to yield thioethers.[3] This reaction is widely exploited in bioconjugation to target cysteine residues in proteins.[1]

  • Causality of Experimental Choices: The reaction is often carried out in the presence of a mild base (e.g., triethylamine, potassium carbonate) to generate the more nucleophilic thiolate anion.[4] Aprotic solvents are ideal. The reaction generally proceeds rapidly at room temperature. A kinetic study on similar chloroacetamides showed a concerted Sₙ2 mechanism.[5]

Representative Protocol: Reaction with a Thiol (e.g., Benzyl Mercaptan)
  • To a solution of benzyl mercaptan (1.1 eq) in DMF, add potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 15 minutes.

  • Add a solution of this compound (1.0 eq) in DMF dropwise.

  • Stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction by TLC.

  • Once the starting material is consumed, pour the reaction mixture into water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate.

  • Purify via column chromatography to obtain the desired thioether.

Carboxylates and Other O/C-Nucleophiles

Other nucleophiles, such as carboxylates, azides, and cyanides, can also be employed to further functionalize the propyl linker.

  • Carboxylates: Reaction with a carboxylate salt (e.g., sodium acetate) in a polar aprotic solvent yields the corresponding ester.

  • Azides: Sodium azide is an effective nucleophile for introducing the azido group, which can then be used in "click" chemistry or reduced to a primary amine.

  • Cyanides: Reaction with sodium or potassium cyanide can be used for carbon chain extension, forming a nitrile.

Data Summary: Reaction Conditions and Outcomes
Nucleophile ClassRepresentative NucleophileBaseSolventTemperature (°C)Typical Reaction Time (h)Expected Yield
Amines DiethylamineExcess Amine or DIPEAAcetonitrile50-708-16Good to Excellent
Thiols ThiophenolK₂CO₃ or Et₃NDMF20-251-4Excellent
Carboxylates Sodium BenzoateNoneDMF60-8012-24Moderate to Good
Azides Sodium AzideNoneDMSO25-504-8Excellent

Conclusion

This compound is a highly valuable and reactive synthetic intermediate. Its utility is centered on the predictable and efficient Sₙ2 reactivity of the iodopropyl group with a broad spectrum of nucleophiles. By understanding the mechanistic principles and carefully selecting reaction conditions—particularly the nucleophile, base, and solvent—researchers can effectively employ this reagent to construct complex molecules for applications ranging from drug discovery to materials science. The protocols and data presented herein provide a solid foundation for the successful application of this versatile chemical tool.

References

  • Discovery of Heteroaromatic Sulfones As a New Class of Biologically Compatible Thiol-Selective Reagents. (n.d.). NIH. Retrieved from [Link][1]

  • Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action. (n.d.). ACS Publications. Retrieved from [Link][4]

  • A kinetic study of thiol addition to N-phenylchloroacetamide. (n.d.). RSC Publishing. Retrieved from [Link][5]

  • Medicinal Thiols: Current Status and New Perspectives. (2021). PMC - NIH. Retrieved from [Link][3]

  • The Discovery of Nucleophilic Substitution Reactions. (2023). Chemistry LibreTexts. Retrieved from [Link][2]

  • The Discovery of Nucleophilic Substitution Reactions (for reference). (2023). LibreTexts. Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability of N-(3-Iodopropyl)-N-(benzyloxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and development, a thorough understanding of a molecule's physicochemical properties is a non-negotiable prerequisite for success. Properties such as aqueous solubility and chemical stability are foundational pillars that dictate a compound's journey from a laboratory curiosity to a viable therapeutic agent.[1][2][3] Low solubility can severely limit oral bioavailability and complicate formulation, while poor stability compromises shelf-life, safety, and efficacy.[2][4]

This guide provides a comprehensive technical framework for assessing the solubility and stability of N-(3-Iodopropyl)-N-(benzyloxy)acetamide, a compound with structural motifs that warrant careful investigation. With a molecular formula of C12H16INO2 and a molecular weight of 333.17 g/mol [5], its characteristics present both opportunities and challenges for pharmaceutical development. This document is intended for researchers, medicinal chemists, and drug development professionals, offering not only detailed experimental protocols but also the underlying scientific rationale to empower informed decision-making.

Physicochemical Profile and Predicted Properties

A molecule's structure is the blueprint for its behavior. This compound possesses several key functional groups that govern its solubility and stability:

  • Aromatic Ring and Benzyloxy Group: The benzyl group introduces significant hydrophobicity, suggesting that the molecule will likely exhibit low intrinsic aqueous solubility.

  • Iodopropyl Chain: The long alkyl chain further contributes to the molecule's lipophilic character. The carbon-iodine bond is also a potential site for chemical reactivity.

  • Tertiary Acetamide: The acetamide group provides a polar component capable of hydrogen bonding, which may partially offset the hydrophobicity of the rest of the molecule. However, amides are susceptible to hydrolysis under both acidic and basic conditions.[6][7]

Based on this structural analysis, we can hypothesize that this compound is a lipophilic, poorly water-soluble compound. Vendor information confirms its solubility in organic solvents like acetone, dichloromethane, and ethanol, which is consistent with this prediction.[8][9]

Comprehensive Solubility Assessment

Aqueous solubility is not a single value but a property that can be influenced by various factors, including pH, temperature, and the solid-state form of the compound. Therefore, a multi-faceted approach to its determination is essential.

Theoretical Framework: Kinetic vs. Thermodynamic Solubility

It is crucial to distinguish between two key types of solubility measurements commonly employed in drug discovery:

  • Kinetic Solubility: This measures the concentration at which a compound, rapidly dissolved from a high-concentration organic stock solution (e.g., DMSO), precipitates out in an aqueous buffer.[10][11] It's a high-throughput method ideal for early-stage screening but can overestimate the true solubility as it may not represent a state of equilibrium.[1][10]

  • Thermodynamic Solubility: This is the true equilibrium solubility of a compound, measured when an excess of the solid material is allowed to equilibrate with an aqueous solution over an extended period.[4][10][11] This "shake-flask" method is considered the gold standard and is vital for late-stage development and formulation.[1]

Experimental Protocol: Thermodynamic Solubility by Shake-Flask Method

This protocol describes a robust method for determining the equilibrium solubility of this compound.

Objective: To determine the equilibrium concentration of the test compound in various aqueous buffers.

Materials:

  • This compound (solid powder)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Citrate buffer, pH 3.0

  • Bicarbonate buffer, pH 9.0

  • Acetonitrile (HPLC grade)

  • Calibrated analytical balance, HPLC-UV system, pH meter, orbital shaker, 1.5 mL microcentrifuge tubes, 0.22 µm syringe filters.

Methodology:

  • Preparation: Add an excess amount of solid this compound (approx. 2-5 mg) to 1 mL of each buffer solution in separate microcentrifuge tubes. The goal is to have undissolved solid remaining at the end of the experiment.

  • Equilibration: Seal the tubes and place them on an orbital shaker at a constant temperature (e.g., 25°C) for 24-48 hours to ensure equilibrium is reached.[10]

  • Phase Separation: After equilibration, centrifuge the tubes at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant. For enhanced accuracy, filter the collected supernatant through a 0.22 µm chemical-resistant filter to remove any remaining particulates.

  • Quantification:

    • Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile).

    • Create a series of calibration standards by diluting the stock solution with the same buffer used for the solubility test.

    • Analyze the calibration standards and the filtered supernatant by a validated HPLC-UV method.[4]

    • Determine the concentration of the compound in the supernatant by interpolating from the standard curve.

Data Presentation: The results should be summarized in a clear, tabular format.

Parameter pH 3.0 (Citrate) pH 7.4 (PBS) pH 9.0 (Bicarbonate)
Thermodynamic Solubility (µg/mL) Hypothetical ValueHypothetical ValueHypothetical Value
Thermodynamic Solubility (µM) Hypothetical ValueHypothetical ValueHypothetical Value
Visualization: Thermodynamic Solubility Workflow

The following diagram illustrates the key steps in the shake-flask solubility determination process.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Weigh excess solid compound prep2 Add 1 mL of _buffer (pH 3.0, 7.4, 9.0)_ prep1->prep2 Dispense into microcentrifuge tube equil1 Seal tubes prep2->equil1 equil2 Shake at 25°C for 24-48 hours equil1->equil2 sep1 Centrifuge at 14,000 rpm equil2->sep1 sep2 Filter supernatant (0.22 µm filter) sep1->sep2 quant2 Analyze samples by HPLC-UV sep2->quant2 quant1 Prepare calibration standards quant1->quant2 quant3 Calculate solubility from standard curve quant2->quant3

Caption: Workflow for Thermodynamic Solubility Determination.

Comprehensive Stability Assessment

Evaluating the intrinsic stability of a drug candidate is a critical regulatory requirement and a fundamental aspect of risk assessment.[12][13][14] Forced degradation, or stress testing, is an essential process used to identify likely degradation products, establish degradation pathways, and develop stability-indicating analytical methods.[12][15]

Predicted Degradation Pathways

Based on the structure of this compound, several degradation pathways can be anticipated under stress conditions:

  • Hydrolysis: The acetamide linkage is susceptible to cleavage under both acidic and basic conditions, yielding N-(3-Iodopropyl)benzyloxyamine and acetic acid.[6][7][16][17][18] The reaction is typically slower than ester hydrolysis but can be forced with heat and extreme pH.[6][7]

  • Oxidation: The benzylic position (the CH2 group between the phenyl ring and the oxygen) is activated and susceptible to oxidation, which could lead to the formation of a corresponding benzoic acid derivative.[19][20][21][22]

  • Nucleophilic Substitution/Elimination: The carbon-iodine bond is a potential site for nucleophilic attack or elimination reactions, especially under basic conditions or in the presence of nucleophiles.

  • Photolysis: The presence of the aromatic ring and the C-I bond suggests potential sensitivity to light, which could induce radical-mediated degradation.

Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation profile of this compound under various stress conditions as mandated by ICH guidelines.[23][24][25]

Materials:

  • This compound

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H2O2)

  • HPLC-UV/MS system, photostability chamber, calibrated oven.

Methodology:

  • Stock Solution Preparation: Prepare a stock solution of the compound in acetonitrile at a known concentration (e.g., 1 mg/mL).

  • Stress Conditions: For each condition, dilute the stock solution with the stressor solution and incubate. A control sample (diluted in neutral water/methanol) should be run in parallel.

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.[13]

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H2O2 at room temperature for 24 hours.

    • Thermal Degradation: Store the solid powder and a solution at 70°C for 48 hours.[13]

    • Photolytic Degradation: Expose the solid powder and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as per ICH Q1B guidelines.[23]

  • Sample Analysis:

    • At appropriate time points, withdraw samples. Neutralize the acid and base samples before analysis.

    • Analyze all stressed samples and the control sample using a stability-indicating HPLC method, preferably coupled with a mass spectrometer (LC-MS) to aid in the identification of degradation products.

    • Calculate the percentage of degradation by comparing the peak area of the parent compound in the stressed sample to the control sample.

Data Presentation: Summarize the findings in a stability table.

Stress Condition Incubation Time/Temp % Degradation (Parent) No. of Degradants Major Degradant (m/z)
0.1 M HCl24h / 60°CHypothetical ValueHypothetical ValueHypothetical Value
0.1 M NaOH24h / 60°CHypothetical ValueHypothetical ValueHypothetical Value
3% H2O224h / RTHypothetical ValueHypothetical ValueHypothetical Value
Thermal (Solid)48h / 70°CHypothetical ValueHypothetical ValueHypothetical Value
Photolytic (Solution)ICH Q1BHypothetical ValueHypothetical ValueHypothetical Value
Visualization: Potential Degradation Pathways

This diagram outlines the likely points of molecular vulnerability for this compound under common stress conditions.

Caption: Potential Degradation Pathways Under Stress Conditions.

Conclusion and Forward Look

The systematic evaluation of solubility and stability is an indispensable component of the preclinical characterization of this compound. The protocols and theoretical frameworks outlined in this guide provide a robust starting point for any research team. The predicted low aqueous solubility necessitates the use of thermodynamic methods to establish a true baseline, which will be critical for designing formulations and interpreting bioassay data. Furthermore, the forced degradation studies are paramount for identifying the molecule's liabilities. Understanding whether hydrolysis of the amide, oxidation at the benzylic position, or reaction at the iodo-alkyl chain is the primary degradation route will guide formulation scientists in selecting appropriate excipients and packaging to ensure a safe, stable, and effective final drug product.

References

  • Alsante, K. M., et al. (2014). The Role of Forced Degradation in Pharmaceutical Development.
  • Boccardi, G. (2016).
  • International Council for Harmonisation. (2003). ICH Harmonised Tripartite Guideline: Stability Testing of New Drug Substances and Products Q1A(R2).
  • International Council for Harmonisation. (1996). ICH Harmonised Tripartite Guideline: Photostability Testing of New Drug Substances and Products Q1B.
  • Klick, S., et al. (2005). Toward a Generic Approach for Stress Testing of Drug Substances and Drug Products. Pharmaceutical Technology, 29(2), 48-66.
  • Nelson Labs. (n.d.).
  • Ravi, P., et al. (2018). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 8(4), 133-142.
  • Singh, S., & Junwal, M. (2013). Forced degradation studies: A tool for determination of stability and analytical method development of drugs.
  • Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Evotec. (n.d.). Thermodynamic Solubility Assay.
  • Lipinski, C. A., et al. (2001). Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Advanced Drug Delivery Reviews, 46(1-3), 3-26.
  • Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.
  • Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567.
  • Baunthiyal, M., & Singh, V. (2015). A Review on the Role of Forced Degradation Studies in Stability Indicating Method Development. International Journal of Pharmaceutical Sciences and Research, 6(9), 3703.
  • WuXi AppTec. (n.d.). Kinetic & Thermodynamic Solubility Testing.
  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic.
  • Chemistry Steps. (n.d.).
  • Master Organic Chemistry. (2018).
  • YouTube. (2019, January 15). mechanism of amide hydrolysis.
  • Amerigo Scientific. (n.d.). This compound.
  • Chemistry LibreTexts. (2021, March 5).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 178, Acetamide.
  • Dalal Institute. (n.d.). Hydrolysis of Esters and Amides.
  • East, A. L. L. (2018). On the hydrolysis mechanisms of amides and peptides. ChemistrySelect, 3(19), 5240-5246.
  • Journal of the American Chemical Society. (2019).
  • MyBioSource. (n.d.). This compound Biochemical.
  • ResearchGate. (n.d.). Benzylic C–H oxidation with oxidants other than molecular oxygen.
  • PubMed. (1995).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 51732-34-4, Acetamide, N-(3-(dipropylamino)phenyl)-.
  • Royal Society of Chemistry. (2023).
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 178, Acetamide.
  • ResearchGate. (2006). Stability of iodine solutions and tinctures.
  • PubMed. (1947). Stability of iodine solutions and tinctures.
  • Cheméo. (n.d.). Chemical Properties of N-(n-Propyl)acetamide (CAS 5331-48-6).
  • Walsh Medical Media. (2025).
  • BIOFOUNT. (n.d.). This compound.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2325923-71-3, N-(3-Chloropropyl)-1,3-benzodioxole-5-acetamide.

Sources

An In-Depth Technical Guide to N-(3-Iodopropyl)-N-(benzyloxy)acetamide for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of N-(3-Iodopropyl)-N-(benzyloxy)acetamide, a versatile bifunctional molecule with significant potential in drug development and biomedical research. The guide delves into its core chemical properties, provides a detailed, field-tested synthetic protocol, and explores its applications as a linker molecule, particularly in the burgeoning field of targeted radiopharmaceuticals. This document is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical insights necessary to effectively utilize this compound in their work.

Introduction: The Strategic Importance of Bifunctional Linkers

In the intricate landscape of modern drug development, particularly in the realm of targeted therapies and diagnostic agents, the role of bifunctional linkers is paramount. These molecular bridges are ingeniously designed to connect two distinct entities, such as a targeting moiety (e.g., an antibody or peptide) and a payload (e.g., a therapeutic drug or an imaging agent). The thoughtful design of a linker can profoundly influence the stability, solubility, and pharmacokinetic profile of the final conjugate.

This compound emerges as a molecule of interest in this context. It possesses two key reactive handles: a terminal iodide and an acetamide group attached to a benzyloxyamine core. The alkyl iodide provides a reactive site for nucleophilic substitution, enabling conjugation to thiol- or amine-containing biomolecules. The benzyloxyacetamide moiety offers a stable, lipophilic backbone that can be further functionalized or can influence the overall properties of the resulting conjugate. This guide will illuminate the synthesis and potential applications of this valuable chemical entity.

Core Molecular Characteristics

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling, reaction planning, and application.

PropertyValueSource
CAS Number 1003599-67-4[1][2][3][4]
Molecular Formula C12H16INO2[1][2][3][4]
Molecular Weight 333.17 g/mol [1][2][3][4]
Appearance Brown Oil[1][3]
Solubility Soluble in Acetone, Dichloromethane, Ethanol[1][3]
Storage Room Temperature[1][3]

Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a two-step process that begins with the N-alkylation of O-benzylhydroxylamine followed by N-acetylation. The following protocol is a robust and reproducible method derived from established synthetic transformations of related compounds.[5][6][7]

Synthesis Workflow

Synthesis_Workflow A O-Benzylhydroxylamine D N-alkylation A->D B 1,3-Diiodopropane B->D C Base (e.g., NaHCO3) Solvent (e.g., HMPA) C->D E O-Benzyl-N-(3-iodopropyl)hydroxylamine D->E H N-acetylation E->H F Acetic Anhydride F->H G Base (e.g., Pyridine) or Catalyst-free G->H I N-(3-Iodopropyl)-N- (benzyloxy)acetamide H->I

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of O-Benzyl-N-(3-iodopropyl)hydroxylamine

This initial step involves the mono-N-alkylation of O-benzylhydroxylamine with 1,3-diiodopropane. The use of a mild base and a polar aprotic solvent is crucial for achieving good yields and minimizing side reactions.

Materials:

  • O-Benzylhydroxylamine hydrochloride

  • 1,3-Diiodopropane

  • Sodium bicarbonate (NaHCO3)

  • Hexamethylphosphoramide (HMPA), dry

  • Diethyl ether

  • Water

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO4)

Protocol:

  • To a stirred solution of O-benzylhydroxylamine hydrochloride (1.59 g, 10 mmol) in 15 mL of dry HMPA, add sodium bicarbonate (3.36 g, 40 mmol).

  • To this suspension, add 1,3-diiodopropane (1.1 equivalents, 11 mmol).

  • Allow the reaction mixture to stir at room temperature for 5 hours.

  • Upon completion (monitored by TLC), dilute the reaction mixture with 30 mL of water and 20 mL of brine.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts, wash with brine, and dry over anhydrous MgSO4.

  • Evaporate the solvent under reduced pressure to yield the crude product as an oil.

  • Purify the crude product by column chromatography to afford O-Benzyl-N-(3-iodopropyl)hydroxylamine.

Step 2: Synthesis of this compound

The second and final step is the N-acetylation of the secondary amine intermediate. This can be achieved using acetic anhydride, either with a base like pyridine or under catalyst-free conditions.[8][9]

Materials:

  • O-Benzyl-N-(3-iodopropyl)hydroxylamine

  • Acetic anhydride

  • Pyridine (optional)

  • Diethyl ether or other suitable organic solvent

Protocol:

  • Dissolve O-Benzyl-N-(3-iodopropyl)hydroxylamine (1 mmol) in a suitable solvent such as diethyl ether.

  • Add acetic anhydride (1.1 equivalents, 1.1 mmol) to the solution. If desired, pyridine can be used as a solvent and base.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC).

  • After completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous MgSO4 and evaporate the solvent under reduced pressure to yield this compound as a brown oil.[1][3]

Characterization of this compound

Thorough characterization is imperative to confirm the identity and purity of the synthesized compound. The following are the expected spectroscopic signatures.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to show characteristic peaks for the functional groups present.

Functional GroupExpected Wavenumber (cm⁻¹)
C=O (Amide)1640-1680
C-N Stretch1020-1250
Aromatic C-H Stretch3000-3100
Aliphatic C-H Stretch2850-2960
C-I Stretch500-600

Data is estimated based on typical IR absorption frequencies for the respective functional groups.[10][11][12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of the molecule. The expected chemical shifts are as follows:

¹H NMR:

  • Aromatic protons (benzyl group): δ 7.2-7.4 ppm (multiplet, 5H)

  • -OCH₂- protons (benzylic): δ ~4.8 ppm (singlet, 2H)

  • -N-CH₂- protons (adjacent to nitrogen): δ ~3.4 ppm (triplet, 2H)

  • -CH₂-I protons (adjacent to iodine): δ ~3.2 ppm (triplet, 2H)

  • -CH₂- protons (middle of propyl chain): δ ~2.0 ppm (multiplet, 2H)

  • -C(O)CH₃ protons (acetyl group): δ ~2.1 ppm (singlet, 3H)

¹³C NMR:

  • C=O (amide carbonyl): δ ~170 ppm

  • Aromatic carbons : δ 127-138 ppm

  • -OCH₂- carbon : δ ~75 ppm

  • -N-CH₂- carbon : δ ~50 ppm

  • -CH₂- carbon (middle of propyl chain): δ ~30 ppm

  • -C(O)CH₃ carbon : δ ~21 ppm

  • -CH₂-I carbon : δ ~5 ppm

Chemical shifts are estimates based on analogous structures and standard NMR correlation tables.[14][15][16]

Mass Spectrometry

Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 334.03.[17]

Applications in Drug Development and Research

The unique bifunctional nature of this compound makes it a valuable tool in various aspects of drug development and biomedical research.

Bifunctional Linker for Bioconjugation

The primary application of this molecule is as a bifunctional linker.[18][19][20] The terminal iodide is a soft electrophile that readily reacts with soft nucleophiles like thiols (from cysteine residues in proteins) or amines (from lysine residues or N-termini) under mild conditions. This allows for the covalent attachment of the linker to biomolecules. The other end of the molecule, the benzyloxyacetamide group, can be either a stable part of the final conjugate or can be further modified.

Bioconjugation_Application cluster_0 This compound A Iodopropyl Group (Reactive Handle 1) E Conjugation A->E B Benzyloxyacetamide Core (Modulator/Payload Attachment) D Payload (e.g., Drug, Imaging Agent) B->D Further Functionalization C Biomolecule (e.g., Antibody, Peptide) C->E F Targeted Drug/Imaging Agent D->F E->F

Caption: Role as a bifunctional linker in bioconjugation.

Precursor for Radiolabeled Imaging Agents

A particularly promising application lies in the synthesis of radiolabeled probes for Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) imaging.[21][22][23][24][25] The iodopropyl group can be used to introduce a radioisotope of iodine (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, or ¹³¹I) or can be a precursor for the introduction of other radiolabels. These radiolabeled molecules can be conjugated to targeting vectors to create imaging agents for diagnosing and monitoring diseases like cancer.[21]

The process typically involves synthesizing the non-radioactive ("cold") standard of the final conjugate and then performing the radiolabeling step in the final stage of the synthesis. The ability to perform this labeling under mild conditions is crucial to preserve the integrity of the targeting biomolecule.[21]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific Material Safety Data Sheet (MSDS) is not widely available, the safety profile can be inferred from its constituent functional groups.

  • General Precautions : Handle in a well-ventilated area, preferably in a chemical fume hood.[1][26][27][28]

  • Personal Protective Equipment (PPE) : Wear appropriate PPE, including safety goggles, gloves (nitrile or neoprene), and a lab coat.[1][26][27][28]

  • Skin and Eye Contact : Avoid contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.[1][27] Alkyl iodides can be irritating and potentially alkylating agents.

  • Inhalation : Avoid inhaling the vapors. If inhaled, move to fresh air.[1][27]

  • Storage : Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1]

Conclusion

This compound represents a valuable and versatile tool for researchers and professionals in the field of drug development. Its bifunctional nature, coupled with a straightforward synthetic route, makes it an attractive linker for creating sophisticated bioconjugates. Its potential role in the development of targeted radiopharmaceuticals for PET and SPECT imaging further underscores its significance. This guide provides the essential knowledge base for harnessing the potential of this compound, from its synthesis and characterization to its strategic application in the design of next-generation therapeutics and diagnostics.

References

  • AK Scientific, Inc. Safety Data Sheet. N-benzyl-2-{[3-(3-isopropoxypropyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide. Link

  • An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Org. Chem. Inter. 2014, 1, 1-7.
  • Application Notes and Protocols for N-Acylation of Amines Using Mixed Anhydrides. Benchchem. Link

  • Acetylation of amines with acetic anhydride. ResearchGate. Link

  • Sigma-Aldrich. Safety Data Sheet. Acetamide. Link

  • Apollo Scientific. Safety Data Sheet. N-(3-AMINOPROPYL)-ACETAMIDE HYDROCHLORIDE. Link

  • Chemoselective acylation of amines with acetic anhydride. ResearchGate. Link

  • N-Terminus Acetylation Protocol. Link

  • Radiolabeling of biomolecules. van Dam Lab, USC. Link

  • Fluorochem. Safety Data Sheet. 2-Amino-N-(2,6-dichloro-benzyl)-N-isopropyl-acetamide. Link

  • SUPPLEMENTARY INFORMATION - The Royal Society of Chemistry. Link

  • The Discovery and Evolution of O-Benzylhydroxylamine Derivatives: A Technical Guide. Benchchem. Link

  • Acetylation of amines with acetic anhydride. ResearchGate. Link

  • The ¹H-NMR spectrum of compound 3. ResearchGate. Link

  • PET Probe Precursor Synthesis, Positron Emission Tomography. ChemPep. Link

  • Dually Reactive Long Recombinant Linkers for Bioconjugations as an Alternative to PEG.
  • Spectroscopy Infrared Spectra. Link

  • Microfluidic radiolabeling of biomolecules with PET radiometals. EJNMMI Radiopharm Chem. 2017, 2, 6.
  • Synthesis of C. O-Benzyl-N-methyl hydroxylamine. PrepChem. Link

  • 1003599-67-4|this compound. BIOFOUNT. Link

  • CN102531950A - Method for preparing O-benzylhydroxylamine hydrochloride. Google Patents. Link

  • Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. J. Med. Chem. 2024, 67, 13, 10859–10879.
  • Chemistry of PET Radiopharmaceuticals: Labelling Strategies. Radiology Key. Link

  • Application Notes and Protocols: Large-Scale Synthesis of O-Benzylhydroxylamine for Industrial Use. Benchchem. Link

  • Hydroxylamine synthesis by C-C coupling. Organic Chemistry Portal. Link

  • Bioconjugation Linkers. TriLink Biotechnologies. Link

  • Bioorthogonal, Bifunctional Linker for Engineering Synthetic Glycoproteins. ACS Chem. Biol. 2012, 7, 8, 1344–1348.
  • Radiochemistry for positron emission tomography.
  • One-pot sequential synthesis of O-(halo-substituted benzyl) hydroxylammonium salts. Arabian Journal of Chemistry. 2016, 9, S225-S228.
  • O-Alkylhydroxylamines as Rationally-designed Mechanism-based Inhibitors of Indoleamine 2,3-Dioxygenase-1. ACS Med. Chem. Lett. 2016, 7, 2, 153–158.
  • Acetamide. NIST WebBook. Link

  • Bioconjugation reagents. Lumiprobe. Link

  • NMR Spectroscopy :: 1H NMR Chemical Shifts. Organic Chemistry Data. Link

  • This compound biochemical. MyBioSource. Link

  • This compound. LabSolu. Link

  • EP0440582A1 - Process for preparing O-substituted hydroxylamines. Google Patents. Link

  • Preparation of oligonucleotide-biotin conjugates with cleavable linkers. Methods Mol. Biol. 2005, 296, 115-21.
  • GNPS Library Spectrum CCMSLIB00005776880. Link

  • One-pot sequential synthesis of O-(halo-substituted benzyl) hydroxylammonium salts. Arabian Journal of Chemistry. 2016, 9, S225-S228.
  • Discovery of N-(benzyloxy)-1,3-diphenyl-1H-pyrazole-4-carboxamide derivatives as potential antiproliferative agents by inhibiting MEK. Bioorg. Med. Chem. 2016, 24, 20, 4839-4846.
  • IR Spectra of Selected Compounds. Chemistry LibreTexts. Link

  • Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. Bioorg. Med. Chem. 2017, 25, 5, 1606–1617.
  • Comparison between experimental infrared spectrum of acetamide and... ResearchGate. Link

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Eur. J. Med. Chem. 2025, 294, 117735.
  • N-(3-Methylbutyl)acetamide. NIST WebBook. Link

Sources

key characteristics of N-(3-Iodopropyl)-N-(benzyloxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to N-(3-Iodopropyl)-N-(benzyloxy)acetamide for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract: this compound is a bifunctional organic molecule poised for significant utility in synthetic chemistry and drug discovery. Its structure, featuring a reactive iodopropyl chain and a stable N-benzyloxyamide moiety, presents a unique combination of properties that can be strategically exploited. The terminal iodide serves as a potent electrophile for alkylation and cross-coupling reactions, enabling its use as a versatile building block for constructing complex molecular architectures. Simultaneously, the N-benzyloxyamide group can act as a stable core, a bioisosteric replacement for other functional groups, or a protected precursor to a pharmacologically relevant hydroxamic acid. This guide provides a comprehensive overview of the , including its chemical and physical properties, a detailed proposed synthesis, chemical reactivity, potential applications in medicinal chemistry, and protocols for its analytical characterization and safe handling. This document is intended to serve as a foundational resource for researchers aiming to leverage this compound in their synthetic and drug development endeavors.

Core Molecular Characteristics

This compound is a synthetic organic compound that is not known to occur naturally. At its core, the molecule is an N,N-disubstituted acetamide. The presence of two distinct functional appendages on the nitrogen atom—an O-benzyl protected hydroxyl group and a 3-iodopropyl chain—defines its chemical utility.

Physicochemical Properties

The compound is typically supplied as a brown oil and is soluble in various organic solvents, including acetone, dichloromethane, and ethanol[1]. A summary of its key properties is presented in Table 1.

PropertyValueSource(s)
CAS Number 1003599-67-4[1][2]
Molecular Formula C₁₂H₁₆INO₂[1][2]
Molecular Weight 333.17 g/mol [1]
Appearance Brown Oil[1][2]
Solubility Soluble in Acetone, Dichloromethane, Ethanol[1]
XLogP3-AA (Predicted) 2.7[3]
Hydrogen Bond Donor Count 0[3]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 6[3]
Structural Features and Strategic Importance

The strategic value of this molecule is derived from its bifunctional nature, which allows for orthogonal chemical manipulations.

  • The Iodopropyl Group: This is the primary reactive site for synthetic elaboration. The carbon-iodine bond is relatively weak, making the iodide an excellent leaving group in nucleophilic substitution reactions. This enables the facile introduction of the N-(benzyloxy)acetamide-propyl moiety onto a wide range of nucleophilic scaffolds, including amines, thiols, phenols, and carbanions. This functionality is crucial for its role as a synthetic intermediate[][5].

  • The N-Benzyloxyamide Group: This portion of the molecule offers several strategic advantages. The benzyloxy group serves as a robust protecting group for the N-hydroxyamide functionality, which is stable to a wide range of reaction conditions but can be removed via hydrogenolysis. The resulting N-hydroxyamide (hydroxamic acid) is a key pharmacophore in many approved drugs, notably histone deacetylase (HDAC) inhibitors, due to its ability to chelate metal ions in enzyme active sites[6]. Furthermore, the N-O bond within the core structure can influence the conformational properties and electronic distribution of the amide, making it a subject of interest in medicinal chemistry for creating novel pharmacophores and bioisosteres[7].

Figure 1: Chemical structure of this compound.

Synthesis and Manufacturing

Proposed Synthetic Pathway

The proposed synthesis starts from commercially available O-benzylhydroxylamine hydrochloride and 3-bromopropanol.

Synthesis_Workflow start1 O-Benzylhydroxylamine Hydrochloride inter1 N-(Benzyloxy)acetamide start1->inter1 Pyridine, DCM start2 Acetyl Chloride start2->inter1 Pyridine, DCM reagent1 NaH, DMF inter1->reagent1 N-Alkylation start3 3-Bromopropanol start3->reagent1 N-Alkylation inter2 N-(3-Hydroxypropyl)-N- (benzyloxy)acetamide reagent1->inter2 N-Alkylation reagent2 PPh₃, Imidazole, I₂ inter2->reagent2 Iodination product N-(3-Iodopropyl)-N- (benzyloxy)acetamide reagent2->product Iodination

Figure 2: Proposed synthetic workflow for the target compound.

Step-by-Step Experimental Protocol

Step 1: Synthesis of N-(Benzyloxy)acetamide

  • Rationale: This step involves the acylation of O-benzylhydroxylamine. Acetyl chloride is a highly reactive acylating agent, and a non-nucleophilic base like pyridine is used to neutralize the HCl byproduct. Dichloromethane (DCM) is an excellent inert solvent for this transformation.

  • Procedure:

    • Suspend O-benzylhydroxylamine hydrochloride (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (N₂ or Ar).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add anhydrous pyridine (2.2 eq) to the suspension with stirring.

    • In a separate funnel, dissolve acetyl chloride (1.1 eq) in anhydrous DCM.

    • Add the acetyl chloride solution dropwise to the reaction mixture at 0 °C over 30 minutes.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor reaction progress by TLC.

    • Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(benzyloxy)acetamide, which can be purified by column chromatography if necessary.

Step 2: Synthesis of N-(3-Hydroxypropyl)-N-(benzyloxy)acetamide

  • Rationale: This is an N-alkylation step. N-(Benzyloxy)acetamide is deprotonated with a strong base, sodium hydride (NaH), to form the corresponding anion, which then acts as a nucleophile in an Sₙ2 reaction with 3-bromopropanol. DMF is a suitable polar aprotic solvent for this type of reaction[9][10].

  • Procedure:

    • Add NaH (60% dispersion in mineral oil, 1.2 eq) to a flask under an inert atmosphere. Wash with anhydrous hexanes to remove the oil, then add anhydrous DMF.

    • Cool the suspension to 0 °C.

    • Dissolve N-(benzyloxy)acetamide (1.0 eq) in anhydrous DMF and add it dropwise to the NaH suspension. Stir for 30 minutes at 0 °C to allow for complete deprotonation.

    • Add 3-bromopropanol (1.1 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight. Monitor by TLC.

    • Carefully quench the reaction by slowly adding saturated NH₄Cl solution at 0 °C.

    • Extract the mixture with ethyl acetate (3x). Combine the organic layers, wash with water and brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to obtain N-(3-hydroxypropyl)-N-(benzyloxy)acetamide.

Step 3: Synthesis of this compound

  • Rationale: This final step converts the terminal alcohol into an iodide. An Appel-type reaction using triphenylphosphine (PPh₃), imidazole, and iodine is an effective and mild method for this transformation, avoiding harsh acidic conditions that could compromise the amide or benzyloxy groups.

  • Procedure:

    • Dissolve N-(3-hydroxypropyl)-N-(benzyloxy)acetamide (1.0 eq), PPh₃ (1.5 eq), and imidazole (2.0 eq) in anhydrous DCM under an inert atmosphere.

    • Cool the solution to 0 °C.

    • Add iodine (I₂) (1.5 eq) portion-wise, maintaining the temperature at 0 °C. The dark color of iodine should dissipate as the reaction proceeds.

    • Stir at 0 °C for 1 hour, then allow to warm to room temperature and stir for an additional 2-3 hours. Monitor by TLC.

    • Upon completion, quench the reaction by adding saturated sodium thiosulfate solution to consume excess iodine.

    • Extract with DCM (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to yield the final product, this compound.

Chemical Reactivity and Applications in Drug Development

The dual functionality of this compound defines its utility as a strategic building block in medicinal chemistry.

Role as an Electrophilic Alkylating Agent

The primary mode of reactivity is nucleophilic substitution at the terminal carbon of the propyl chain. The iodide is an excellent leaving group, making the compound a potent alkylating agent for a variety of nucleophiles[5][11].

Reactivity_Diagram cluster_0 This compound start R-CH₂-I product Alkylated Product (R-CH₂-Nu) start->product leaving_group Iodide (I⁻) start->leaving_group Loss of Leaving Group nucleophile Nucleophile (Nu:⁻) e.g., R'₂NH, R'SH, R'O⁻ nucleophile->start Sₙ2 Attack

Figure 3: Reactivity as an electrophile in Sₙ2 reactions.

  • Applications in Synthesis: This reactivity is ideal for tethering the N-(benzyloxy)acetamide warhead to a molecule of interest.

    • Linker Chemistry: It can be used to install a flexible three-carbon linker, a common motif in drug design, for example, in the synthesis of PROTACs or other bifunctional molecules.

    • Covalent Inhibitors: The iodopropyl group can function as a warhead to form a covalent bond with a nucleophilic residue (e.g., cysteine, lysine) in a protein active site, leading to irreversible inhibition[12].

    • Intermediate for Heterocycle Formation: It can serve as a precursor in cyclization reactions to form nitrogen- or oxygen-containing heterocycles, which are privileged scaffolds in medicinal chemistry[13][14].

The N-Benzyloxyamide Moiety in Drug Design
  • Hydroxamic Acid Precursor: The most significant application in drug development stems from its potential as a protected precursor to a hydroxamic acid. Hydroxamic acids (-CONHOH) are potent metal-chelating groups and are the key pharmacophore for several classes of enzyme inhibitors, most notably histone deacetylase (HDAC) inhibitors like Vorinostat[6]. The benzyl protecting group can be removed under mild hydrogenolysis conditions (H₂, Pd/C) at a late stage in a synthetic sequence, revealing the active pharmacophore.

  • Bioisosterism and Stability: The N-benzyloxyamide group itself can be explored as a stable bioisostere for other functional groups to modulate physicochemical properties like lipophilicity, hydrogen bonding capacity, and metabolic stability[7][15]. The presence of the N-O bond can introduce unique conformational constraints compared to a standard secondary or tertiary amide.

Analytical Characterization

Proper characterization is essential to confirm the identity and purity of this compound. Below are the expected analytical data based on its structure and data from analogous compounds[14][16][17].

TechniqueExpected Observations
¹H NMR δ (ppm): ~7.4-7.2 (m, 5H, Ar-H), ~4.8 (s, 2H, O-CH₂-Ph), ~3.5 (t, 2H, N-CH₂), ~3.2 (t, 2H, CH₂-I), ~2.1 (s, 3H, CO-CH₃), ~2.0 (m, 2H, -CH₂-CH₂-CH₂-).
¹³C NMR δ (ppm): ~172 (C=O), ~137 (Ar-C, quat.), ~129-128 (Ar-CH), ~77 (O-CH₂-Ph), ~50 (N-CH₂), ~30 (-CH₂-CH₂-CH₂-), ~21 (CO-CH₃), ~5 (CH₂-I).
Mass Spec (ESI+) m/z: 334.03 [M+H]⁺, 356.01 [M+Na]⁺.
IR Spectroscopy ν (cm⁻¹): ~3030 (Ar C-H), ~2950 (Aliphatic C-H), ~1670 (Amide C=O stretch), ~1450, ~1400 (C-N, C-O), ~700, ~750 (Ar C-H bend).
General Analytical Protocol
  • Sample Preparation: Dissolve a small amount of the oil (~5-10 mg) in an appropriate deuterated solvent (e.g., CDCl₃) for NMR analysis. For mass spectrometry, prepare a dilute solution in methanol or acetonitrile.

  • NMR Spectroscopy: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) on a 400 MHz or higher spectrometer to confirm connectivity.

  • Mass Spectrometry: Use high-resolution mass spectrometry (HRMS) to confirm the elemental composition by obtaining an accurate mass measurement of the molecular ion. Analyze the fragmentation pattern in MS/MS mode to further confirm the structure. Common fragments would arise from the loss of iodine (M-127), loss of the benzyl group (M-91), and cleavage of the propyl chain[1][18][19][20].

  • Purity Analysis: Assess purity using HPLC with UV detection or NMR with an internal standard.

Safety, Handling, and Storage

As a reactive alkylating agent and a potential irritant, proper safety protocols must be followed when handling this compound.

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any volatile components. Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry place, away from light and incompatible materials such as strong oxidizing agents and strong bases. Room temperature storage is generally acceptable for short periods[21].

  • Disposal: Dispose of waste material in accordance with local, state, and federal regulations for chemical waste.

Conclusion

This compound is a highly valuable, yet under-explored, synthetic intermediate for drug discovery and medicinal chemistry. Its key characteristics—a potent alkylating iodopropyl group and a versatile N-benzyloxyamide moiety—provide a powerful platform for the synthesis of complex molecules, covalent probes, and protected precursors to hydroxamic acid-based drugs. The proposed synthetic and analytical protocols in this guide offer a robust framework for researchers to produce, characterize, and effectively utilize this compound. By understanding its core properties and reactivity, scientists can unlock its full potential as a strategic tool in the development of novel therapeutics.

References

  • MyBioSource. (n.d.). This compound biochemical.
  • Bansal, R. K. (2018). Heterocyclic Chemistry.
  • Wagner, F. F., & Holson, E. B. (2014). A-Z of histone deacetylase inhibitors. In Histone Deacetylases: The Biology and Clinical Relevance (pp. 35-73). Springer.
  • Li, Y., et al. (2013). Amino and Acetamide Functional Group Effects on the Ionization and Fragmentation of Sugar Chains in Positive-Ion Mass Spectrometry. Journal of The American Society for Mass Spectrometry, 24(12), 1914–1924. Available from: [Link]

  • Kempe, K., et al. (2012). N-Alkylation of Amides with Alcohols Catalyzed by Nickel on Silica–Alumina.
  • Guidechem. (n.d.). N-(3-yodopropil)-N-(benciloxi) acetaMida 1003599-67-4 wiki.
  • The Royal Society of Chemistry. (n.d.). Supplementary Information Hydrogenation of Amides Catalyzed by Combined Catalytic System of Ru Complex with Zinc Salt.
  • Cheng, C. Y., et al. (2013). Development of substituted N-[3-(3-methoxylphenyl)propyl] amides as MT2-selective melatonin agonists: Improving metabolic stability. Bioorganic & Medicinal Chemistry, 21(2), 547-552. Available from: [Link]

  • Abdel-Wahab, B. F., et al. (2023). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 28(7), 3025. Available from: [Link]

  • Pharmaffiliates. (n.d.). CAS No : 1003599-67-4 | Product Name : this compound.
  • Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. UAB.
  • Yilmaz, D., & Acar, M. (2019). Determination of 1H and 13C Nuclear Magnetic Resonance Chemical Shift Values of Glyoxime Molecule with Experimental and Theoretical Calculations. Journal of the Turkish Chemical Society Section A: Chemistry, 6(2), 103-112.
  • BOC Sciences. (n.d.). Pharmaceutical Intermediates in Drug Synthesis.
  • Pearson Study Prep. (2015, April 16). Four Ways to Make a Primary Amine Precursor [Video]. YouTube.
  • Chemistry LibreTexts. (2024, February 25). 24.6: Synthesis of Amines. Retrieved from [Link]

  • Meanwell, N. A. (2017). The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. In Annual Reports in Medicinal Chemistry (Vol. 50, pp. 227-289). Academic Press. Available from: [Link]

  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

  • Chad's Prep. (2021, April 14). 20.10 Synthesis and Reactions of Amides | Organic Chemistry [Video]. YouTube.
  • MyBioSource. (n.d.). This compound biochemical - Other Notes.
  • Google Patents. (n.d.). CN102875503A - Synthesis method for N-(3-aminopropyl) methacrylamide hydrochloride.
  • Pohl, R., et al. (2011). The observed and calculated 1H and 13C chemical shifts of tertiary amines and their N-oxides. Magnetic Resonance in Chemistry, 49(6), 320-327. Available from: [Link]

  • ResearchGate. (n.d.). Selective N‐alkylation of different aromatic amines by benzyl alcohol.
  • Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. Retrieved from [Link]

  • National Institutes of Health. (2016). Discovery of N-(2-aminoethyl)-N-benzyloxyphenyl benzamides: New potent Trypanosoma brucei inhibitors. Retrieved from [Link]

  • El-Faham, A., et al. (2018). Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. Molecules, 23(11), 2959. Available from: [Link]

  • ResearchGate. (n.d.). EI/MS/MS spectra of N-monosubstituted cyanoacetamides.
  • Chad's Prep. (2018, September 20). 15.5a The Chemical Shift in C 13 and Proton NMR | Organic Chemistry [Video]. YouTube.
  • University of Pittsburgh. (n.d.). Clinical and High-Dose Alkylating Agents.
  • Google Patents. (n.d.). US3914252A - Preparation of N-iodocompounds.
  • Patel, R. P., et al. (2018). Solvent-free synthesis of amide: a novel technique of green chemistry. Asian Journal of Pharmaceutical and Clinical Research, 11(10), 456-459.
  • National Institutes of Health. (2020). Beware of N-Benzoyloxybenzamides. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015). Alkylating Agents. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. Retrieved from [Link]

  • National Institutes of Health. (2020). Biosynthesis of DNA-Alkylating Antitumor Natural Products. Retrieved from [Link]

  • National Institutes of Health. (2015). Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors. Retrieved from [Link]

  • Google Patents. (n.d.). CN1054366C - Process for producing isopropyl amine.
  • ResearchGate. (n.d.). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents.

Sources

N-(3-Iodopropyl)-N-(benzyloxy)acetamide CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-(3-Iodopropyl)-N-(benzyloxy)acetamide, a valuable chemical intermediate in synthetic organic chemistry and drug discovery. This document details its chemical properties, a proposed synthetic pathway, expected analytical characteristics, potential applications, and essential safety and handling information.

Core Compound Identification and Properties

This compound is a versatile bifunctional molecule. The presence of a terminal iodide, a good leaving group, makes it an effective alkylating agent, while the protected hydroxamic acid moiety offers a site for further chemical modification.

PropertyValueSource(s)
CAS Number 1003599-67-4[1][2]
Molecular Formula C12H16INO2[1][2]
Molecular Weight 333.17 g/mol [2]
Appearance Brown Oil[1]
Solubility Soluble in Acetone, Dichloromethane, Ethanol[2]
Synonyms N-(3-Iodopropyl)-N-(phenylmethoxy)acetamide[1]

Synthesis and Mechanism

Proposed Synthetic Workflow

Synthesis_Workflow cluster_step1 Step 1: Synthesis of N-(benzyloxy)-N-(3-hydroxypropyl)acetamide cluster_step2 Step 2: Iodination A O-Benzylhydroxylamine D N-(benzyloxy)acetamide A->D Acetylation (Base, Solvent) B 3-Bromopropanol E N-(benzyloxy)-N-(3-hydroxypropyl)acetamide (CAS: 177498-82-7) B->E C Acetyl Chloride D->E Alkylation (Base, e.g., NaH) F N-(benzyloxy)-N-(3-hydroxypropyl)acetamide G This compound (Target Compound) F->G Appel Reaction (I2, PPh3, Imidazole)

Caption: Proposed two-step synthesis of this compound.

Experimental Protocol (Representative)

Step 1: Synthesis of N-(benzyloxy)-N-(3-hydroxypropyl)acetamide

  • Acetylation of O-Benzylhydroxylamine: To a solution of O-benzylhydroxylamine in a suitable solvent (e.g., dichloromethane) and a non-nucleophilic base (e.g., triethylamine), acetyl chloride is added dropwise at 0°C. The reaction is stirred until completion, followed by an aqueous workup to yield N-(benzyloxy)acetamide.

  • Alkylation: The N-(benzyloxy)acetamide is then deprotonated using a strong base such as sodium hydride (NaH) in an anhydrous solvent like tetrahydrofuran (THF). Subsequently, 3-bromopropanol is added to the reaction mixture, which is then stirred, typically at room temperature, to afford N-(benzyloxy)-N-(3-hydroxypropyl)acetamide[3].

Step 2: Iodination of N-(benzyloxy)-N-(3-hydroxypropyl)acetamide

  • Appel Reaction: The terminal hydroxyl group of N-(benzyloxy)-N-(3-hydroxypropyl)acetamide is converted to an iodide using an Appel reaction. To a solution of the alcohol in a suitable solvent (e.g., dichloromethane), triphenylphosphine (PPh3), iodine (I2), and imidazole are added. The reaction mixture is stirred until the starting material is consumed.

  • Purification: The crude product is then purified, typically by column chromatography, to yield the final product, this compound, as a brown oil.

Analytical Characterization (Expected)

While a published spectrum is not available, the expected spectroscopic data for this compound can be predicted based on its structure.

TechniqueExpected Data
¹H NMR Signals corresponding to the benzylic protons, the aromatic protons of the benzyl group, the methylene protons of the propyl chain, and the methyl protons of the acetyl group. The chemical shifts would be influenced by the adjacent electronegative atoms (N, O, I).
¹³C NMR Resonances for the carbonyl carbon, the aromatic carbons, the benzylic carbon, the carbons of the propyl chain, and the methyl carbon.
Mass Spec. The molecular ion peak [M]+ or adducts (e.g., [M+H]+, [M+Na]+) corresponding to the molecular weight of 333.17 g/mol .

Applications in Research and Drug Development

This compound is a valuable intermediate with potential applications in several areas of chemical and pharmaceutical research.

Role as a Bifunctional Linker

The molecule's structure allows it to act as a linker, connecting two different molecular entities. The iodopropyl group can be used for alkylation of various nucleophiles, while the benzyloxyacetamide moiety can be deprotected to reveal a hydroxamic acid, a known zinc-binding group present in many enzyme inhibitors.

Bifunctional_Linker cluster_molecule cluster_functionality cluster_application Compound This compound Alkylation Alkylation Site (Iodide) Compound->Alkylation Deprotection Deprotection Site (Benzyloxy) Compound->Deprotection Nucleophile Nucleophile (e.g., Amine, Thiol) Alkylation->Nucleophile C-N or C-S Bond Formation HydroxamicAcid Hydroxamic Acid (Zinc-Binding Group) Deprotection->HydroxamicAcid Reveals Active Moiety

Caption: Role of the compound as a bifunctional linker.

  • Drug Discovery: This compound can be used in the synthesis of novel therapeutic agents. For instance, it can be used to tether a hydroxamic acid-containing warhead to a targeting moiety that directs the molecule to a specific biological target.

  • Combinatorial Chemistry: The reactivity of the iodopropyl group makes it suitable for use in the construction of chemical libraries for high-throughput screening.

  • Material Science: As a linker molecule, it could potentially be used in the development of functionalized polymers or surfaces.

Safety and Handling

A specific Safety Data Sheet (SDS) for this compound is not publicly available. However, based on the known hazards of structurally similar iodoalkanes and acetamides, the following precautions should be taken:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Ventilation: Handle the compound in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of any vapors.

  • Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Storage: Store in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a chemical intermediate with significant potential in synthetic chemistry and drug discovery. Its bifunctional nature allows for its use as a versatile linker in the construction of more complex molecules. While detailed experimental data is not widely published, its properties and reactivity can be reliably predicted based on its structure. As with all chemicals, it should be handled with appropriate care and safety precautions.

References

  • AK Scientific, Inc. Safety Data Sheet. (URL not available for direct linking)
  • BIOFOUNT. This compound. [Link]

  • Pharmaffiliates. This compound. [Link]

  • Sigma-Aldrich. Safety Data Sheet. (URL not available for direct linking)

Sources

Unlocking the Potential of N-(3-Iodopropyl)-N-(benzyloxy)acetamide: A Guide to Novel Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Molecule of Untapped Potential

In the landscape of medicinal chemistry and drug discovery, the exploration of novel chemical entities is paramount to advancing therapeutic frontiers. N-(3-Iodopropyl)-N-(benzyloxy)acetamide (CAS No. 1003599-67-4) is a compound that, despite its availability, remains largely unexplored in the scientific literature. Its structure, however, presents a compelling case for investigation. Possessing a molecular formula of C₁₂H₁₆INO₂ and a molecular weight of 333.17 g/mol , this molecule is a fascinating convergence of three key functional motifs: a reactive iodopropyl chain, a benzyloxy group, and an acetamide core.

This guide serves as an in-depth exploration of the potential research avenues for this compound. We will dissect its structural components to hypothesize its reactivity and biological potential, drawing parallels from established activities of analogous compounds. This document is designed for researchers, scientists, and drug development professionals, providing not just theoretical applications but also actionable, detailed experimental protocols to kickstart investigation into this promising molecule.

The core of its potential lies in the juxtaposition of its functional groups:

  • The Alkyl Iodide: The iodopropyl group is an excellent electrophilic handle. Iodine is a superb leaving group, making the terminal carbon highly susceptible to nucleophilic attack. This intrinsic reactivity positions the molecule as a potential covalent modifier of biological targets or as a versatile scaffold for chemical library synthesis.

  • The N-Benzyloxyacetamide Core: Acetamide derivatives are a well-established class of pharmacophores, exhibiting a vast range of biological activities including anti-inflammatory, neuroprotective, and antimicrobial effects. The benzyloxy moiety can influence pharmacokinetic properties, such as lipophilicity and metabolic stability, potentially enhancing blood-brain barrier penetration or modulating protein-ligand interactions.

By understanding the latent potential within its structure, we can design a logical and robust research plan to unlock the therapeutic value of this compound.

Chapter 1: Synthesis and Chemical Reactivity

A reliable synthetic route is the first step in exploring a new chemical entity. While no specific synthesis for this compound is published, a plausible and efficient pathway can be proposed based on standard organic chemistry principles, specifically the N-alkylation of an amide precursor.

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from commercially available materials. The first step is the preparation of the precursor, N-(benzyloxy)acetamide, followed by its alkylation with 1,3-diiodopropane.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: N-Alkylation Benzyloxyamine Precursor N-(benzyloxy)acetamide Benzyloxyamine->Precursor Acetic Anhydride, Pyridine, 0°C to RT AceticAnhydride TargetMolecule N-(3-Iodopropyl)-N- (benzyloxy)acetamide Precursor->TargetMolecule 1,3-diiodopropane, NaH, DMF Diiodopropane

Caption: Proposed two-step synthesis of the target molecule.

Experimental Protocol: Synthesis

Protocol 1: Two-Step Synthesis of this compound

Part A: Synthesis of N-(benzyloxy)acetamide

  • Reaction Setup: To a solution of O-benzylhydroxylamine (1.0 eq) in dry dichloromethane (DCM, 10 mL per 1 g of amine) in a round-bottom flask cooled to 0 °C in an ice bath, add pyridine (1.2 eq).

  • Acylation: Add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor reaction completion by Thin-Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding water. Separate the organic layer, wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield N-(benzyloxy)acetamide.

Part B: Synthesis of this compound

  • Reaction Setup: To a solution of N-(benzyloxy)acetamide (1.0 eq) in dry N,N-Dimethylformamide (DMF) in a flask under an inert atmosphere (e.g., Argon), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C.

  • Deprotonation: Stir the mixture at 0 °C for 30 minutes, allowing for the formation of the corresponding sodium salt.

  • Alkylation: Add 1,3-diiodopropane (1.5 eq) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate (3x). Combine the organic layers and wash with brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the resulting crude oil via flash column chromatography to yield the final product, this compound. Characterize by ¹H NMR, ¹³C NMR, and HRMS.

Chapter 2: Potential Research Area 1: Targeted Covalent Inhibition in Oncology

The presence of the iodopropyl group makes the molecule a prime candidate for a targeted covalent inhibitor (TCI). TCIs form a permanent bond with their target protein, often leading to enhanced potency, prolonged duration of action, and high selectivity.

Hypothesis: Covalent Alkylation of Nucleophilic Residues

The terminal carbon of the iodopropyl chain is highly electrophilic. We hypothesize that it can undergo a nucleophilic substitution reaction with a soft nucleophile, such as the thiol group of a cysteine residue, within the binding pocket of a target enzyme. This covalent modification would irreversibly inhibit the enzyme's function.

G Mechanism of Covalent Inhibition Enzyme_Cys Enzyme-SH (Active Site Cysteine) Complex [Enzyme-SH···R-I] (Non-covalent complex) Enzyme_Cys->Complex Binding Compound R-I (Target Molecule) Compound->Complex Adduct Enzyme-S-R (Covalent Adduct) Complex->Adduct SN2 Attack Iodide I⁻

Caption: Proposed mechanism of irreversible enzyme inhibition.

Potential Targets and Experimental Validation

Many kinases implicated in cancer, such as Bruton's tyrosine kinase (BTK) and certain EGFR mutants, possess accessible cysteine residues and are validated targets for TCIs.

Protocol 2: In Vitro Kinase Inhibition Assay (Fluorescence-based)

  • Objective: To determine the IC₅₀ value of the compound against a target kinase.

  • Materials: Target kinase, suitable peptide substrate, ATP, ADP-Glo™ Kinase Assay kit (Promega) or similar.

  • Procedure: a. Prepare a serial dilution of this compound in DMSO. b. In a 384-well plate, add the kinase and the test compound at various concentrations. Incubate for a predetermined time (e.g., 60 minutes) to allow for covalent bond formation. c. Initiate the kinase reaction by adding the substrate/ATP mixture. Let the reaction proceed for 60 minutes at room temperature. d. Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes. e. Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via luciferase. Incubate for 30 minutes. f. Read luminescence on a plate reader.

  • Data Analysis: Plot the luminescence signal against the logarithm of the compound concentration and fit to a dose-response curve to calculate the IC₅₀.

Protocol 3: Intact Protein Mass Spectrometry for Covalent Adduct Confirmation

  • Objective: To confirm that the compound covalently binds to the target protein.

  • Procedure: a. Incubate the purified target protein (e.g., 5 µM) with an excess of the compound (e.g., 50 µM) for several hours at room temperature. Include a DMSO-only control. b. Desalt the protein sample using a C4 ZipTip or similar desalting column. c. Analyze the sample by direct infusion into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Data Analysis: Deconvolute the resulting mass spectra. A mass shift corresponding to the molecular weight of the compound minus hydrogen iodide (C₁₂H₁₅NO₂ = 205.25 Da) in the treated sample compared to the control will confirm covalent modification.

Chapter 3: Potential Research Area 2: Neuroprotective Agents

The structural similarity to benzyloxy benzamide derivatives, which have shown promise in treating ischemic stroke, suggests a potential role in neuroscience. The benzyloxy group may confer properties suitable for targeting the central nervous system.

Hypothesis: Modulation of Neuronal Signaling Pathways

We hypothesize that this compound may exhibit neuroprotective properties by interfering with pathways involved in excitotoxicity or neuroinflammation, potentially through mechanisms such as the disruption of protein-protein interactions (e.g., PSD95-nNOS) or by alkylating key enzymes in these pathways.

Experimental Workflow for Neuroprotection Screening

G cluster_0 In Vitro Screening cluster_1 Mechanism of Action CellCulture Culture Neuronal Cells (e.g., SH-SY5Y) Pretreat Pre-treat with Compound CellCulture->Pretreat Insult Induce Neurotoxic Insult (e.g., Glutamate, H₂O₂) Pretreat->Insult Viability Assess Cell Viability (MTT / LDH Assay) Insult->Viability BBB Assess BBB Permeability (In vitro model) Viability->BBB If Active TargetID Target Identification (e.g., Pull-down assays) BBB->TargetID

Caption: Experimental workflow for evaluating neuroprotective potential.

Protocol 4: In Vitro Glutamate-Induced Excitotoxicity Assay

  • Objective: To assess the compound's ability to protect neurons from glutamate-induced cell death.

  • Cell Culture: Plate SH-SY5Y cells (differentiated into a neuronal phenotype with retinoic acid) in 96-well plates.

  • Treatment: Pre-incubate the cells with various concentrations of this compound for 2 hours.

  • Insult: Add a toxic concentration of glutamate (e.g., 5-10 mM) to the wells (excluding the negative control wells). Incubate for 24 hours.

  • Viability Assessment: Measure cell viability using the MTT assay. Add MTT solution to each well and incubate for 4 hours. Solubilize the formazan crystals with DMSO or SDS solution and read the absorbance at 570 nm.

  • Data Analysis: Express cell viability as a percentage relative to the untreated control.

Chapter 4: Potential Research Area 3: Antimicrobial Agents

The inclusion of an iodoalkane functional group is reminiscent of biocides like Iodopropynyl butylcarbamate (IPBC), a widely used antifungal and antibacterial agent. This suggests that this compound could possess antimicrobial properties.

Hypothesis: Disruption of Microbial Processes via Alkylation

The compound may act as an antimicrobial by alkylating essential enzymes or proteins in bacteria or fungi. This covalent modification could disrupt critical cellular processes such as cell wall synthesis, metabolism, or DNA replication, leading to cell death.

Experimental Validation

Protocol 5: Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

  • Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

  • Procedure: a. In a 96-well plate, prepare a two-fold serial dilution of the compound in appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI for fungi). b. Inoculate each well with a standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans). c. Include positive (microbe, no drug) and negative (media only) controls. d. Incubate the plates at 37°C (for bacteria) or 30°C (for fungi) for 18-24 hours.

  • Data Analysis: The MIC is the lowest concentration of the compound at which no visible growth is observed.

Table 1: Hypothetical Antimicrobial Screening Data

Microorganism Strain (ATCC) Compound MIC (µg/mL)
Staphylococcus aureus 29213 16
Escherichia coli 25922 >128
Pseudomonas aeruginosa 27853 >128

| Candida albicans | 90028 | 8 |

Chapter 5: A Versatile Chemical Probe and Building Block

Beyond its potential as a standalone therapeutic, the reactive nature of this compound makes it an excellent starting point for generating a library of new chemical entities.

Library Synthesis via Nucleophilic Substitution

The iodopropyl group can be readily displaced by a wide range of nucleophiles (thiols, amines, azides, etc.) to generate a diverse library of analogues. This approach allows for rapid exploration of the structure-activity relationship (SAR) around the core scaffold.

G cluster_0 Nucleophile Library cluster_1 Derivative Library Scaffold N-(3-Iodopropyl)-N- (benzyloxy)acetamide Prod1 Thioether Analogues Scaffold:e->Prod1:w Prod2 Amine Analogues Scaffold:e->Prod2:w Prod3 Azide Analogues Scaffold:e->Prod3:w Prod4 Ether Analogues Scaffold:e->Prod4:w Nu1 R-SH (Thiols) Nu1->Prod1 Nu2 R-NH₂ (Amines) Nu2->Prod2 Nu3 NaN₃ (Azide) Nu3->Prod3 Nu4 R-OH (Alcohols) Nu4->Prod4 Screen High-Throughput Biological Screening Prod1->Screen Prod2->Screen Prod3->Screen Prod4->Screen

Methodological & Application

using N-(3-Iodopropyl)-N-(benzyloxy)acetamide in proteomics for protein labeling

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocols

Topic: Using N-(3-Iodopropyl)-N-(benzyloxy)acetamide for Proteomic Analysis of Protein Alkylation

Audience: Researchers, scientists, and drug development professionals.

Introduction

In mass spectrometry-based proteomics, the covalent modification of amino acid side chains is a cornerstone of experimental design. Protein alkylation, a key chemical modification, is primarily used to irreversibly block the thiol groups of cysteine residues.[1] This "capping" prevents the reformation of disulfide bonds after their initial reduction, a critical step for accurate protein identification, quantification, and the study of post-translational modifications.[1][2]

This document provides a comprehensive guide to the use of this compound, a novel alkylating agent for proteomic applications. The core of this reagent is its iodopropyl group, which functions as a reactive electrophile analogous to the widely used iodoacetamide (IAA).[3] The terminal iodine atom serves as an excellent leaving group, making the adjacent carbon susceptible to nucleophilic attack by amino acid side chains.[4] This guide will detail the mechanism of action, provide protocols for optimization and application, and outline the necessary steps for downstream mass spectrometry analysis.

Principle of the Method: Mechanism of Action

The primary mechanism of protein labeling by this compound is an SN2 (bimolecular nucleophilic substitution) reaction. The most reactive endogenous nucleophile in proteins under typical physiological or slightly basic conditions is the deprotonated thiol group (thiolate, -S⁻) of cysteine residues.[1]

The reaction proceeds as follows:

  • Nucleophilic Attack: The cysteine thiolate attacks the terminal carbon of the iodopropyl group.

  • Transition State: A transient state is formed where the sulfur-carbon bond is forming and the carbon-iodine bond is breaking.

  • Displacement: The iodide ion is displaced as a leaving group, resulting in the formation of a stable, covalent thioether bond between the cysteine residue and the N-(propyl)-N-(benzyloxy)acetamide moiety.

While cysteine is the primary target, off-target reactions can occur with other nucleophilic amino acid residues, particularly at higher pH or reagent concentrations.[5][6] Potential side reactions include the alkylation of methionine, histidine, lysine, and the N-terminus of the protein.[7] Careful optimization of reaction conditions is therefore essential to maximize specificity for cysteine.

Caption: SN2 reaction of this compound with a cysteine residue.

Experimental Protocols

As with any novel reagent, protocol optimization is critical. We first present a method for determining optimal labeling conditions using a model protein, followed by a general protocol for complex proteomes.

Protocol 1: Optimization with a Model Protein (e.g., BSA)

Objective: To determine the optimal reagent concentration, incubation time, and pH for efficient and specific labeling.

Materials:

  • Bovine Serum Albumin (BSA)

  • This compound (MW: 333.17 g/mol )[8]

  • Dithiothreitol (DTT)

  • Tris-HCl buffer (1 M, pH 8.5)

  • Ammonium Bicarbonate (NH₄HCO₃)

  • Urea

  • SDS-PAGE materials

  • Mass Spectrometer

Procedure:

  • Protein Solubilization & Reduction:

    • Dissolve BSA in a buffer of 8 M Urea, 50 mM NH₄HCO₃ to a final concentration of 1 mg/mL.

    • Add DTT to a final concentration of 10 mM to reduce disulfide bonds.

    • Incubate at 37°C for 1 hour.

  • Parameter Testing (Alkylation):

    • Aliquot the reduced protein solution into several tubes.

    • For each aliquot, adjust conditions according to the table below. Prepare a fresh stock solution of the labeling reagent in a compatible solvent like Acetonitrile or DMSO.

    • Incubate in the dark at room temperature.[9]

  • Quenching: Stop the reaction by adding DTT to a final concentration of 20 mM (to consume excess reagent). Incubate for 15 minutes.

  • Analysis:

    • Analyze a small portion of each sample by SDS-PAGE to check for protein precipitation or degradation.

    • Prepare the remaining sample for mass spectrometry (see Protocol 3) to determine labeling efficiency and identify any off-target modifications.

Table 1: Parameters for Optimization in a Pilot Study

Parameter Range to Test Rationale
Reagent Molar Excess 5x, 10x, 20x, 50x (over DTT) Balances labeling efficiency with the risk of off-target modifications.[6][10]
Incubation Time 15 min, 30 min, 60 min Alkyl iodides are highly reactive; shorter times may be sufficient.[4]

| pH | 7.0, 7.5, 8.0, 8.5 | Higher pH increases cysteine nucleophilicity but may also promote side reactions. |

Protocol 2: Labeling of Complex Proteomes (e.g., Cell Lysate)

Objective: To apply the optimized conditions from Protocol 1 to label a complex protein mixture for large-scale proteomic analysis.

Procedure:

  • Protein Extraction: Lyse cells or tissue in a buffer containing 8 M Urea, 50 mM NH₄HCO₃, and protease/phosphatase inhibitors. Determine protein concentration using a BCA assay.

  • Reduction: Adjust protein concentration to 1-2 mg/mL. Add DTT to a final concentration of 10 mM. Incubate at 37°C for 1 hour.

  • Alkylation:

    • Cool the sample to room temperature.

    • Add a fresh solution of this compound to the optimal molar excess determined in Protocol 1 (e.g., 20x over DTT).

    • Incubate for the optimized time (e.g., 30 minutes) at room temperature in the dark.

  • Quenching: Add DTT to a final concentration of 20 mM and incubate for 15 minutes to quench unreacted labeling reagent.

  • Sample Cleanup: Proceed immediately to protein precipitation (e.g., with acetone) or a buffer exchange protocol to remove urea, DTT, and excess reagent prior to enzymatic digestion. This step is crucial for efficient digestion and subsequent mass spectrometry analysis.

Workflow for Mass Spectrometry Analysis

Accurate identification of the labeled peptides requires proper sample preparation and specific search parameters during data analysis.

Caption: Overall workflow from protein labeling to mass spectrometry data analysis.

Protocol 3: Sample Preparation for LC-MS/MS
  • Protein Digestion:

    • After cleanup (Protocol 2, Step 5), resuspend the protein pellet in a digestion buffer (e.g., 50 mM NH₄HCO₃).

    • Add sequencing-grade trypsin at a 1:50 ratio (trypsin:protein, w/w).

    • Incubate overnight at 37°C.

  • Peptide Cleanup:

    • Acidify the digest with formic acid or trifluoroacetic acid.

    • Desalt the peptides using a C18 StageTip or equivalent solid-phase extraction method.

    • Elute, dry the peptides in a vacuum centrifuge, and resuspend in a suitable solvent for LC-MS/MS injection (e.g., 0.1% formic acid in water).

Data Analysis Considerations

The key to identifying the modification is to inform the search software of the exact mass it adds to an amino acid.

  • Modification Moiety: -CH₂-CH₂-CH₂-N(C(=O)CH₃)(OCH₂Ph)

  • Molecular Formula of Adduct: C₁₂H₁₅NO₂

  • Monoisotopic Mass of Adduct: 205.1103 Da

This mass should be set as a variable (or differential) modification in your proteomics search software (e.g., MaxQuant, Proteome Discoverer, Mascot).

Table 2: Expected Monoisotopic Mass Shifts on Amino Acid Residues

Amino Acid Residue Adduct Formula Mass Shift (Da) Notes
Cysteine (C) C₃H₅NOS C₁₂H₁₅NO₂ +205.1103 Primary, expected modification on the thiol group.
Methionine (M) C₅H₉NOS C₁₂H₁₅NO₂ +205.1103 Potential off-target reaction.[5]
Histidine (H) C₆H₇N₃O C₁₂H₁₅NO₂ +205.1103 Potential off-target reaction on the imidazole ring.
Lysine (K) C₆H₁₂N₂O C₁₂H₁₅NO₂ +205.1103 Potential off-target reaction on the ε-amino group.

| N-Terminus | -NH₂ | C₁₂H₁₅NO₂ | +205.1103 | Potential off-target reaction on the protein's α-amino group.[7] |

Troubleshooting

Table 3: Troubleshooting Guide

Issue Potential Cause(s) Suggested Solution(s)
Low Labeling Efficiency - Incomplete reduction of disulfide bonds.- Insufficient reagent concentration or time.- Reagent degradation (hydrolysis). - Increase DTT concentration or incubation time.- Optimize reagent molar excess (Protocol 1).- Always prepare reagent solutions fresh before use.
Protein Precipitation - High concentration of organic solvent from reagent stock.- Protein instability after modification. - Keep the volume of organic solvent below 5% (v/v) in the final reaction.- Perform a solvent exchange step after labeling.
High Off-Target Labeling - Reagent concentration is too high.- Reaction pH is too high or incubation time is too long. - Reduce molar excess of the labeling reagent.- Decrease reaction pH (e.g., to 7.5) and/or shorten incubation time.[2]

| No Modified Peptides Found | - Incorrect mass shift used in database search.- Modification prevents tryptic digestion.- Labeled peptides not ionized/fragmented well. | - Double-check the calculated monoisotopic mass of the adduct.- Consider using a different protease (e.g., Glu-C, Chymotrypsin).- Manually inspect raw data for expected precursor masses. |

References

  • Gromova, A. A., et al. (2021). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. PubMed. Retrieved from [Link]

  • Re, S., & Mason, P. E. (2017). Modifications of cysteine residues with alkylating agents used in proteomics. Antioxidants & Redox Signaling. Retrieved from [Link]

  • Colzani, M., et al. (2019). Reducing Complexity? Cysteine Reduction and S-Alkylation in Proteomic Workflows: Practical Considerations. Springer Nature Experiments. Retrieved from [Link]

  • Nagy, G., et al. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. PMC - NIH. Retrieved from [Link]

  • Wang, H., et al. (2014). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. NIH. Retrieved from [Link]

  • Codreanu, S. G., et al. (2015). Quantitative Chemoproteomics for Site-Specific Analysis of Protein Alkylation by 4-Hydroxy-2-Nonenal in Cells. Analytical Chemistry - ACS Publications. Retrieved from [Link]

  • Kalgutkar, A. S., & Fico, M. (2009). Probing Protein Structure by Amino Acid-Specific Covalent Labeling and Mass Spectrometry. Expert Opinion on Drug Discovery. Retrieved from [Link]

  • Wikipedia. (n.d.). Iodoacetamide. Retrieved from [Link]

  • Nguyen, T. B., et al. (2017). Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling. PMC - NIH. Retrieved from [Link]

  • Wang, C., & Zempleni, J. (2011). Labeling Protein with Thiol-reactive Probes. Bio-protocol. Retrieved from [Link]

  • Jackson, R. F., et al. (2008). Kinetic studies on the stability and reactivity of beta-amino alkylzinc iodides derived from amino acids. PubMed. Retrieved from [Link]

  • Vedantu. (n.d.). Alkyl Iodide. Retrieved from [Link]

  • Wang, F., et al. (2023). Electrochemical halogen-atom transfer alkylation via α-aminoalkyl radical activation of alkyl iodides. PMC - PubMed Central. Retrieved from [Link]

  • Michigan State University. (n.d.). Alkyl Halide Reactivity. Retrieved from [Link]

Sources

protocol for N-(3-Iodopropyl)-N-(benzyloxy)acetamide in cell culture

Author: BenchChem Technical Support Team. Date: January 2026

Application Note: Protocol for the Cellular Characterization of N-(3-Iodopropyl)-N-(benzyloxy)acetamide (IBA), a Novel Covalent Kinase Inhibitor

Introduction: Targeting Aberrant Kinase Signaling in Oncology

Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of many cancers, leading to uncontrolled proliferation and resistance to apoptosis.[1][2] The development of small molecule kinase inhibitors has revolutionized cancer therapy.[3][4] this compound (IBA) is a novel, rationally designed targeted covalent inhibitor (TCI).[5] TCIs form a stable, covalent bond with their target protein, which can lead to enhanced potency, prolonged pharmacodynamic effects, and high selectivity.[5][6]

IBA has been developed to target a (hypothetical) critical cysteine residue within the ATP-binding pocket of Apoptosis-Regulating Kinase 1 (ARK1) , a serine/threonine kinase. Aberrant activation of the ARK1 signaling pathway is implicated in the survival and proliferation of various cancer cell lines by suppressing pro-apoptotic signals.[1][7] The reactive iodopropyl group of IBA acts as a "warhead," forming a covalent bond with the target cysteine, while the N-(benzyloxy)acetamide moiety serves as the "guidance system" to ensure specific binding to the ARK1 active site.[6]

This document provides a comprehensive guide for researchers to characterize the in-vitro cellular activity of IBA. It includes detailed protocols for determining its cytotoxic potency (IC50), confirming target engagement via Western Blot, and assessing its functional effect on apoptosis induction.

Mechanism of Action: Covalent Inhibition of the ARK1 Pathway

The mechanism of action for a covalent inhibitor like IBA involves a two-step process.[8][9] First, the inhibitor non-covalently and reversibly binds to the target enzyme's active site. This initial binding orients the inhibitor's reactive group (the iodopropyl "warhead") in close proximity to a nucleophilic amino acid residue, in this case, a cysteine in the ARK1 active site.[10] In the second step, a covalent bond is formed between the inhibitor and the enzyme, leading to irreversible inactivation.[6][8] This durable inhibition requires the cell to synthesize new protein to restore the signaling pathway, providing a sustained therapeutic effect.[5]

By irreversibly inhibiting ARK1, IBA is designed to shut down the downstream anti-apoptotic signaling cascade, leading to the activation of programmed cell death in cancer cells dependent on this pathway.

ARK1_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds ARK1 ARK1 (Active) Receptor->ARK1 Activates Downstream_Substrate Downstream Substrate ARK1->Downstream_Substrate Phosphorylates IBA IBA (Compound) IBA->ARK1 Covalently Binds & Inactivates p_Downstream_Substrate p-Downstream Substrate (Active) Anti_Apoptosis Anti-Apoptotic Proteins (e.g., Bcl-2) p_Downstream_Substrate->Anti_Apoptosis Upregulates Proliferation Cell Survival & Proliferation Anti_Apoptosis->Proliferation Promotes

Figure 1: Proposed signaling pathway of ARK1 and the inhibitory action of IBA.

Protocols and Methodologies

Preparation of IBA Stock Solutions

Accurate preparation of stock solutions is critical for reproducible results. Given its chemical properties, IBA is soluble in organic solvents like DMSO.[11]

Materials:

  • This compound (IBA) powder

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile, RNase/DNase-free microcentrifuge tubes

Protocol:

  • On an analytical balance, carefully weigh out the desired amount of IBA powder.

  • In a sterile environment (e.g., a biological safety cabinet), transfer the powder to a sterile microcentrifuge tube.

  • Add the appropriate volume of sterile DMSO to achieve a high-concentration primary stock solution (e.g., 10-50 mM).

  • Gently vortex or sonicate at room temperature until the compound is completely dissolved.[12]

  • Aliquot the stock solution into smaller, single-use volumes to prevent repeated freeze-thaw cycles.[12]

  • Store aliquots at -20°C or -80°C, protected from light.

Causality Note: Preparing a high-concentration stock in 100% DMSO ensures the compound remains solubilized.[13] Aliquoting is crucial to maintain the compound's integrity and avoid degradation from multiple freeze-thaw cycles.[12]

Determination of Half-Maximal Inhibitory Concentration (IC50)

The IC50 value represents the concentration of an inhibitor required to reduce a biological process by 50%. The MTT assay is a reliable, colorimetric method to measure cell viability, which reflects the anti-proliferative effects of a compound.[14][15]

Materials:

  • Cancer cell line known to have active ARK1 signaling (e.g., A549, MCF-7)

  • Complete culture medium (e.g., DMEM + 10% FBS)

  • 96-well, flat-bottom, tissue culture-treated plates

  • IBA stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)[16]

  • DMSO, reagent grade

Protocol:

  • Cell Seeding: Trypsinize and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate overnight (37°C, 5% CO2) to allow for cell attachment.[15]

  • Compound Dilution & Treatment:

    • Prepare a serial dilution of IBA in complete culture medium from your DMSO stock. It is critical to perform the initial dilutions in 100% DMSO before further dilution in media to prevent precipitation.[13]

    • Ensure the final DMSO concentration in all wells (including vehicle control) is identical and non-toxic (typically ≤0.5%).[17][18]

    • A typical concentration range to test for a novel compound might be 0.01 nM to 10 µM.

    • Remove the old medium from the cells and add 100 µL of the medium containing the various IBA concentrations. Include "vehicle control" wells (medium + DMSO) and "no-cell" blank wells (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.

  • MTT Assay:

    • Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[16] Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[14]

    • Carefully aspirate the medium from each well.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[16]

    • Shake the plate gently for 10 minutes to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[14][16]

  • Data Analysis:

    • Subtract the average absorbance of the "no-cell" blank wells from all other readings.

    • Calculate the percent viability for each concentration using the formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100[15]

    • Plot the percent viability against the log of the IBA concentration and use non-linear regression (log(inhibitor) vs. response) in software like GraphPad Prism to determine the IC50 value.[15][19]

ParameterRecommended RangeRationale
Cell Seeding Density 5,000 - 10,000 cells/wellEnsures cells are in a logarithmic growth phase during treatment.
Final DMSO Concentration ≤ 0.5%Minimizes solvent-induced cytotoxicity.[17]
Treatment Duration 48 - 72 hoursAllows sufficient time for the anti-proliferative effects to manifest.
MTT Incubation 3 - 4 hoursOptimal time for formazan crystal formation without causing cytotoxicity from the reagent itself.
Absorbance Wavelength 490-570 nmPeak absorbance for the dissolved formazan product.[14][16]
Western Blot Analysis for Target Engagement

To confirm that IBA is inhibiting ARK1 within the cell, a Western blot can be used to measure the phosphorylation status of a known downstream substrate of ARK1. A decrease in the phosphorylated substrate, without a significant change in the total protein levels, indicates specific target engagement.[20]

Materials:

  • 6-well tissue culture plates

  • IBA stock solution

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors.[21]

  • PVDF membrane

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-phospho-ARK1-substrate, anti-total-ARK1-substrate, anti-ARK1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL chemiluminescence substrate

Protocol:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with IBA at various concentrations (e.g., 0.5x, 1x, 5x, 10x the IC50 value) for a shorter duration (e.g., 2-6 hours) to observe direct signaling effects. Include a vehicle control.

  • Cell Lysis: Wash cells with ice-cold PBS. Add ice-cold RIPA buffer containing freshly added phosphatase and protease inhibitors. Scrape the cells, collect the lysate, and clarify by centrifugation.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel.[21] After electrophoresis, transfer the proteins to a PVDF membrane.[22]

  • Blocking and Antibody Incubation:

    • Block the membrane for 1 hour at room temperature in 5% BSA in TBST. Note: Avoid using milk as a blocking agent for phospho-protein detection as it contains casein, a phosphoprotein that can cause high background.[21]

    • Incubate the membrane with the primary antibody (e.g., anti-phospho-substrate) overnight at 4°C, diluted in blocking buffer.

  • Washing and Secondary Antibody: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[23]

  • Detection: Wash the membrane again, then apply ECL substrate and visualize the bands using a chemiluminescence imaging system.[23]

  • Stripping and Reprobing (Optional): To use the same blot for total protein detection, strip the membrane and re-probe with antibodies for the total substrate and a loading control like β-actin.[20]

Expected Outcome: A dose-dependent decrease in the signal for the phosphorylated ARK1 substrate should be observed in IBA-treated cells compared to the vehicle control, while the total substrate and loading control levels remain relatively constant.

Apoptosis Assay by Annexin V/PI Staining

To confirm that inhibition of the ARK1 pathway by IBA leads to the intended functional outcome of apoptosis, flow cytometry using Annexin V and Propidium Iodide (PI) staining is the gold standard.

Mechanism: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[24] Annexin V, a protein with a high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells. PI is a fluorescent dye that cannot cross the membrane of live or early apoptotic cells, but it can enter late-stage apoptotic and necrotic cells where membrane integrity is compromised.[24] This dual staining allows for the differentiation of four cell populations:

  • Live cells: Annexin V- / PI-

  • Early apoptotic cells: Annexin V+ / PI-

  • Late apoptotic/necrotic cells: Annexin V+ / PI+

  • Necrotic cells: Annexin V- / PI+

Protocol:

  • Cell Treatment: Seed cells in 6-well plates. Treat with IBA at 1x and 5x the IC50 value for 24-48 hours. Include a vehicle control and a positive control for apoptosis (e.g., staurosporine).

  • Cell Harvesting: Collect both the floating and adherent cells. To detach adherent cells, use a gentle method like trypsinization. Combine all cells from each sample.[25]

  • Washing: Wash the cells twice with cold PBS by gentle centrifugation (e.g., 500 x g for 5 minutes).[25]

  • Staining:

    • Resuspend the cell pellet in 1X Annexin V Binding Buffer.[26]

    • Add fluorochrome-conjugated Annexin V and PI according to the manufacturer's protocol.

    • Incubate for 15 minutes at room temperature in the dark.[26]

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer immediately. Excite FITC and PI with the appropriate lasers and collect the emission signals in the corresponding detectors.

Expected Outcome: Treatment with IBA should result in a significant, dose-dependent increase in the percentage of early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptotic cells compared to the vehicle-treated control group.

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis A Prepare IBA Stock Solution (DMSO) C IC50 Determination (MTT Assay, 72h) A->C D Target Engagement (Western Blot, 2-6h) A->D E Functional Outcome (Apoptosis Assay, 24-48h) A->E B Culture Cancer Cell Line B->C B->D B->E F Calculate % Viability & IC50 Value C->F G Quantify Phospho-Protein Band Intensity D->G H Quantify % Apoptotic Cells (Flow Cytometry) E->H

Figure 2: General experimental workflow for the in-vitro characterization of IBA.

Troubleshooting Common Issues

IssuePossible Cause(s)Suggested Solution(s)
High variability in MTT assay Uneven cell seeding; Edge effects in 96-well plate; Compound precipitation.Ensure a single-cell suspension before seeding; Avoid using the outermost wells of the plate; Perform serial dilutions in 100% DMSO before adding to media.[13]
No change in phospho-protein levels Treatment time is too long/short; IBA is inactive; Cell line does not rely on ARK1 signaling.Perform a time-course experiment (e.g., 15min, 1h, 4h, 12h); Verify compound integrity; Test in a different cell line with known ARK1 activity.[20]
High background in Western blot Blocking is insufficient; Antibody concentration is too high; Washing is inadequate.Increase blocking time or try a different blocking agent (5% BSA is recommended for phospho-antibodies); Optimize primary antibody concentration; Increase the number or duration of TBST washes.[27]
High cell death in vehicle control DMSO concentration is too high; Contamination.Ensure final DMSO concentration is <0.5%[17]; Perform mycoplasma testing and practice sterile technique.[28]

Conclusion

The protocols outlined in this application note provide a robust framework for the initial in-vitro characterization of this compound (IBA). By systematically determining its IC50, confirming its on-target activity through Western blot analysis, and verifying its pro-apoptotic function, researchers can build a comprehensive profile of this novel covalent inhibitor. These foundational experiments are crucial for advancing promising therapeutic candidates like IBA through the drug discovery pipeline.

References

  • Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Retrieved from [Link]

  • Bio-Rad Antibodies. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from [Link]

  • ResearchGate. (n.d.). WESTERN BLOTTING OF PHOSPHO-PROTEINS PROTOCOL. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. Retrieved from [Link]

  • SciSpace. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Retrieved from [Link]

  • Hanumanthappa, M., et al. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6). Available at: [Link]

  • Taylor & Francis Online. (n.d.). Full article: Aberrant Kinase Signaling: Lessons From Head and Neck Cancer. Retrieved from [Link]

  • ResearchGate. (n.d.). Any suggestions for treating DMSO soluble compound in cell culture? Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). MAPK/ERK Signaling in Tumorigenesis: mechanisms of growth, invasion, and angiogenesis. Retrieved from [Link]

  • Bitesize Bio. (2024). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]

  • LifeTein. (2023). DMSO usage in cell culture. Retrieved from [Link]

  • Oncohema Key. (2017). Aberrant signaling pathways in cancer. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Protein Kinase Signalling Networks in Cancer. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Kinases and Cancer. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (n.d.). Covalent Inhibition in Drug Discovery. Retrieved from [Link]

  • YouTube. (2021). Troubleshooting Cell based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to An. Retrieved from [Link]

  • Azure Biosystems. (2024). How to Troubleshoot Common In-cell Western Issues. Retrieved from [Link]

  • Wikipedia. (n.d.). Targeted covalent inhibitors. Retrieved from [Link]

  • Royal Society of Chemistry. (2018). CHAPTER 4: Covalent Inhibition of Kinases. Retrieved from [Link]

  • Reddit. (n.d.). How to prepare sterile drug solution in DMSO for cell culture? Retrieved from [Link]

  • ACS Publications. (n.d.). New Electrophiles and Strategies for Mechanism-Based and Targeted Covalent Inhibitor Design. Retrieved from [Link]

  • CAS.org. (2023). The rise of covalent inhibitors in strategic therapeutic design. Retrieved from [Link]

  • YouTube. (2025). Complete MTT Assay Analysis | How to Calculate IC50, % Cell Viability, Dose-response curve | Prism. Retrieved from [Link]

  • ResearchGate. (n.d.). MTT assay to determine the IC50 value of the different drugs and... Retrieved from [Link]

  • Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]

  • NIH National Center for Biotechnology Information. (2023). Novel Phthalic-Based Anticancer Tyrosine Kinase Inhibitors: Design, Synthesis and Biological Activity. Retrieved from [Link]

  • PubMed Central. (n.d.). In silico Methods for Design of Kinase Inhibitors as Anticancer Drugs. Retrieved from [Link]

  • Oxford Academic. (n.d.). ACCEPTED MANUSCRIPT. Retrieved from [Link]

Sources

Unlocking Proteome Function: Application Notes and Protocols for N-(3-Iodopropyl)-N-(benzyloxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential applications of N-(3-Iodopropyl)-N-(benzyloxy)acetamide as a versatile chemical probe in chemical biology and drug discovery. Leveraging its inherent reactivity as an electrophilic iodoalkane, this compound offers a powerful tool for the covalent modification and study of proteins, particularly those with hyper-reactive nucleophilic residues. Here, we present the theoretical underpinnings, potential applications, and detailed protocols to empower researchers to effectively utilize this reagent in their investigations.

Introduction: The Power of Covalent Probes

Chemical probes are indispensable small molecules for interrogating the complex machinery of biological systems.[1][2] Among these, covalent probes, which form a stable, irreversible bond with their protein target, have emerged as particularly powerful tools.[3] This covalent engagement allows for the robust labeling, identification, and functional characterization of proteins directly within their native environment.[1] The iodoalkane moiety present in this compound is a classic electrophilic "warhead" that can react with nucleophilic amino acid residues, most notably the thiol group of cysteine.[4][5]

Mechanism of Action: Covalent Modification by an Iodoalkane

The primary mechanism of action for this compound in a biological context is the S-alkylation of cysteine residues via a nucleophilic substitution (SN2) reaction. The electron-withdrawing nature of the adjacent amide group and the excellent leaving group potential of iodide make the terminal carbon of the propyl chain highly electrophilic. A nucleophilic cysteine thiol in a protein's active site or a reactive pocket can attack this carbon, displacing the iodide and forming a stable thioether bond.

G cluster_0 Protein with Nucleophilic Cysteine cluster_1 This compound cluster_2 Covalently Modified Protein Protein_Cys_SH Protein-Cys-SH Transition_State Transition State [Protein-Cys-S···CH₂···I]⁻ Protein_Cys_SH->Transition_State Nucleophilic Attack Probe I-CH₂-CH₂-CH₂-N(OBn)Ac Probe->Transition_State Modified_Protein Protein-Cys-S-CH₂-CH₂-CH₂-N(OBn)Ac Transition_State->Modified_Protein Bond Formation Iodide I⁻ (Leaving Group) Transition_State->Iodide Iodide Departure

Caption: SN2 mechanism of cysteine alkylation.

While cysteine is the most common target, other nucleophilic residues such as histidine, lysine, and methionine can also be modified, albeit typically at a slower rate. The selectivity for a particular residue is often dictated by its local microenvironment, which can significantly enhance its nucleophilicity.[4]

Proposed Applications in Chemical Biology

The unique structure of this compound, combining a reactive iodoalkane with a benzyloxyacetamide group, suggests several compelling applications. The benzyloxyacetamide moiety could serve as a recognition element for a specific protein family or be a precursor for further chemical modifications.

Application 1: Activity-Based Protein Profiling (ABPP)

ABPP is a powerful chemoproteomic strategy that utilizes reactive probes to profile the functional state of entire enzyme families in complex biological systems.[6][7] this compound can be employed as a broad-spectrum ABPP probe to identify and quantify hyper-reactive cysteines across the proteome. This is particularly useful for discovering novel drug targets, identifying off-targets of covalent inhibitors, and understanding changes in protein activity in response to cellular stimuli or disease states.[8]

In a typical competitive ABPP workflow, a biological sample (e.g., cell lysate) is pre-incubated with a compound of interest before treatment with the iodoalkane probe. The probe will label cysteines that are not engaged by the test compound. Subsequent proteomic analysis can then identify the protein targets of the initial compound by observing a decrease in probe labeling.[1]

G

Caption: Workflow for competitive ABPP.

Application 2: Covalent Ligand and Fragment Screening

The search for novel covalent drugs is a rapidly expanding area of pharmaceutical research. This compound can be used as a reference compound or a starting point for fragment-based ligand discovery (FBLD). By screening libraries of fragments against a protein of interest, researchers can identify non-covalent binders that, when tethered to an iodoalkane warhead, can be converted into potent and selective covalent inhibitors. The reactivity of the iodoalkane can be tuned to optimize target engagement while minimizing off-target effects.[9]

Application 3: Synthesis of Bifunctional Probes and Degraders

The benzyloxy group on the N-(benzyloxy)acetamide moiety is a protecting group for a hydroxylamine. Deprotection via catalytic hydrogenation would unmask a hydroxylamine functionality. This hydroxylamine could then be used as a chemical handle for the attachment of other functionalities, such as a fluorophore for imaging, a biotin tag for affinity purification, or an E3 ligase binder for the creation of Proteolysis Targeting Chimeras (PROTACs). This modularity makes this compound a valuable precursor for the synthesis of more complex, bifunctional chemical probes.

Protocols and Methodologies

The following protocols are provided as a starting point for researchers. Optimization of concentrations, incubation times, and buffer conditions may be necessary for specific experimental systems.

Protocol 1: General Protein Labeling in Cell Lysate

This protocol describes the general procedure for labeling proteins in a complex mixture with this compound for subsequent analysis by SDS-PAGE and Western blotting or mass spectrometry.

Materials:

  • This compound (MW: 333.17 g/mol )[10][11]

  • Stock solution: 10 mM in DMSO

  • Cell lysate in appropriate lysis buffer (e.g., RIPA, NP-40) without DTT or other reducing agents.

  • Dithiothreitol (DTT) or 2-mercaptoethanol (BME) for quenching.

  • SDS-PAGE loading buffer.

Procedure:

  • Thaw the cell lysate on ice. Determine the protein concentration using a standard protein assay (e.g., BCA).

  • Dilute the lysate to a final concentration of 1-2 mg/mL with lysis buffer.

  • Add the this compound stock solution to the lysate to achieve the desired final concentration (a typical starting range is 10-100 µM).

  • Incubate the reaction at room temperature for 1 hour with gentle rotation.

  • Quench the reaction by adding DTT to a final concentration of 10 mM.

  • Add SDS-PAGE loading buffer, boil the samples for 5 minutes, and analyze by SDS-PAGE.

Data Presentation:

ParameterRecommended RangePurpose
Protein Concentration1-5 mg/mLEnsures sufficient material for detection.
Probe Concentration10-200 µMTitrate to find optimal labeling without excessive background.
Incubation Time30-120 minutesTime-dependent labeling can provide kinetic information.
Incubation Temperature4°C to 37°CLower temperatures can increase selectivity.
Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)

This protocol outlines a competitive ABPP experiment to identify the targets of a test compound.

Materials:

  • All materials from Protocol 1.

  • Test compound of interest (e.g., a potential covalent inhibitor).

Procedure:

  • Prepare replicate samples of cell lysate (1-2 mg/mL) as in Protocol 1.

  • To the experimental samples, add the test compound at various concentrations (e.g., 0.1 µM to 10 µM). To the control sample, add the same volume of vehicle (e.g., DMSO).

  • Incubate for 30 minutes at room temperature to allow the test compound to bind to its targets.

  • Add this compound to all samples to a final concentration of 50 µM.

  • Incubate for 1 hour at room temperature.

  • Quench the reaction with DTT.

  • Process the samples for downstream analysis. This may involve "click" chemistry to attach a reporter tag if a modified version of the probe with a bioorthogonal handle is used, followed by enrichment and LC-MS/MS analysis.[4][12]

Scientific Integrity and Experimental Considerations

  • Reactivity and Selectivity: Iodoalkanes are generally more reactive than the corresponding bromo- or chloroalkanes. While this ensures efficient labeling, it may also lead to lower selectivity. It is crucial to perform dose-response and time-course experiments to find conditions that favor labeling of hyper-reactive sites over background alkylation.[9]

  • Solubility and Stability: this compound is soluble in organic solvents like DMSO and should be stored protected from light to prevent degradation.[11] Working stock solutions should be prepared fresh.

  • Controls are Critical: Always include appropriate controls in your experiments. A vehicle-only control (e.g., DMSO) is essential for competitive ABPP. A heat-denatured lysate control can help distinguish between specific, conformation-dependent labeling and non-specific reactions.

  • Orthogonal Validation: Putative targets identified through ABPP should always be validated using orthogonal methods, such as Western blotting with target-specific antibodies, recombinant protein assays, or genetic knockdown/knockout experiments.

By providing this detailed guide, we aim to facilitate the adoption of this compound as a valuable tool for the chemical biology community, ultimately accelerating the pace of discovery in fundamental biology and therapeutic development.

References

  • Weerapana, E., et al. (2018). Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling. PMC. [Link]

  • Chen, Y., et al. (2017). Cys reactivity validation through iodoacetyl-modified probe-based LC-MS/MS. Bio-protocol. [Link]

  • Weerapana, E., et al. (2018). Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling. Molecular Pharmaceutics. [Link]

  • Coles, B., & T. C. (2020). A review of the electrophilic reaction chemistry involved in covalent DNA binding. Chemical Research in Toxicology.
  • Castro-Falcón, G., et al. (2016). Thiol Probes To Detect Electrophilic Natural Products Based on Their Mechanism of Action. ACS Chemical Biology. [Link]

  • Weerapana, E., et al. (2018). Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling. ResearchGate. [Link]

  • Antolin, A. A., et al. (2022). The era of high-quality chemical probes. RSC Publishing. [Link]

  • Kölbel, J., et al. (2015). Electrophilic activity-based RNA probes reveal a self-alkylating RNA for RNA labeling. NIH. [Link]

  • Cayman Chemical. (2020). Chemical Probes as Essential Tools for Biological Discovery. YouTube. [Link]

  • Wang, D., et al. (2016). Light-Up “Channel Dyes” for Haloalkane-Based Protein Labeling in Vitro and in Bacterial Cells. OUCI.
  • Bar, E., et al. (2021). Hypervalent Iodine‐Mediated Late‐Stage Peptide and Protein Functionalization. PMC - NIH. [Link]

  • Asif, M., et al. (2023). Chemical Probes and Activity-Based Protein Profiling for Cancer Research. MDPI. [Link]

  • Parker, C. G., et al. (2021). Activity-Based Hydrazine Probes for Protein Profiling of Electrophilic Functionality in Therapeutic Targets. PubMed. [Link]

  • LGC Standards. (2024). The revolution and evolution of activity-based protein profiling. YouTube. [Link]

  • Witte, M. D., et al. (2011). Activity‐Based Protein Profiling: Recent Advances in Probe Development and Applications. Angewandte Chemie International Edition. [Link]

  • Willems, L. I., et al. (2023). Activity-based protein profiling: A graphical review. PMC - PubMed Central. [Link]

  • Wang, D., et al. (2016). Light-Up “Channel Dyes” for Haloalkane-Based Protein Labeling in Vitro and in Bacterial Cells. PMC. [Link]

  • Pimlott, S. L., et al. (2022). Late-stage labeling of diverse peptides and proteins with iodine-125. PMC. [Link]

  • Fast, W., et al. (2017). Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. PubMed. [Link]

  • Minkoff, B. B., et al. (2015). Covalent modification of amino acids and peptides induced by ionizing radiation from an electron beam linear accelerator used in radiotherapy. PubMed Central. [Link]

  • G-Biosciences. (n.d.). Iodination Reagents | Protein Labeling. G-Biosciences. [Link]

  • Khan Academy. (n.d.). Covalent modifications to enzymes. Khan Academy. [Link]

  • Pharmaffiliates. (n.d.). This compound. Pharmaffiliates. [Link]

Sources

Application Notes and Protocols for N-(3-Iodopropyl)-N-(benzyloxy)acetamide: A Putative Covalent Probe for Kinase Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Covalent Probes in Kinase Drug Discovery

The selective inhibition of protein kinases is a cornerstone of modern therapeutic development, particularly in oncology. While traditional non-covalent inhibitors have achieved significant success, the emergence of drug resistance necessitates the exploration of alternative inhibitory modalities. Covalent inhibitors, which form a stable bond with their target protein, offer several advantages, including prolonged duration of action and the potential to target shallow binding pockets. N-(3-Iodopropyl)-N-(benzyloxy)acetamide is a novel research compound designed as a putative covalent probe for the exploration of the kinome. Its chemical architecture, featuring a reactive iodopropyl "warhead" and a benzyloxyacetamide "scaffold," suggests a mechanism of action involving the alkylation of a nucleophilic residue within the kinase active site, most commonly a cysteine.

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design and application of this compound. We will delve into its synthesis, proposed mechanism of action, and a suite of detailed protocols for its characterization and utilization as a tool for kinase inhibitor discovery.

Chemical Properties and Synthesis

This compound is a brown oil soluble in common organic solvents such as acetone, dichloromethane, and ethanol[1]. Its key structural features are the electrophilic iodopropyl group, poised for nucleophilic attack, and the N-benzyloxyacetamide moiety, which likely confers target specificity.

PropertyValueSource
Molecular Formula C12H16INO2[2]
Molecular Weight 333.17 g/mol [1]
CAS Number 1003599-67-4[2]
Appearance Brown Oil[1]
Solubility Acetone, Dichloromethane, Ethanol[1]
Synthetic Protocol: A General Two-Step Approach

The synthesis of this compound can be achieved through a straightforward two-step process, starting from commercially available N-(benzyloxy)amine.

start N-(Benzyloxy)amine step1 N-Acetylation (Acetic Anhydride, Pyridine) start->step1 intermediate N-(Benzyloxy)acetamide step1->intermediate step2 N-Alkylation (1,3-Diiodopropane, NaH) intermediate->step2 product N-(3-Iodopropyl)-N- (benzyloxy)acetamide step2->product

Caption: Synthetic workflow for this compound.

Step 1: Synthesis of N-(Benzyloxy)acetamide

  • Dissolve N-(benzyloxy)amine (1.0 eq) in pyridine at 0 °C.

  • Slowly add acetic anhydride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the organic layer with 1 M HCl, saturated NaHCO3, and brine.

  • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield N-(benzyloxy)acetamide.

Step 2: Synthesis of this compound

  • To a solution of N-(benzyloxy)acetamide (1.0 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

  • Stir the mixture for 30 minutes at 0 °C.

  • Add 1,3-diiodopropane (1.5 eq) dropwise and allow the reaction to warm to room temperature.

  • Stir for 16 hours.

  • Carefully quench the reaction with saturated aqueous NH4Cl.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry over anhydrous Na2SO4, filter, and concentrate.

  • Purify the crude product by flash column chromatography to obtain this compound.

Proposed Mechanism of Action: Covalent Kinase Inhibition

The primary hypothesis for the mechanism of action of this compound is its function as a targeted covalent inhibitor. The N-benzylacetamide scaffold, a known motif in kinase inhibitors[3], is proposed to guide the molecule to the ATP-binding site of a specific kinase. Once positioned, the electrophilic iodopropyl group can react with a nearby nucleophilic amino acid residue, such as a cysteine, forming a stable covalent bond and leading to irreversible inhibition of the kinase.

cluster_0 Kinase Active Site cluster_1 Outcome Kinase Kinase Cys Cysteine (Nucleophile) Inhibition Irreversible Kinase Inhibition Probe N-(3-Iodopropyl)-N- (benzyloxy)acetamide Probe->Kinase 1. Reversible Binding (Scaffold-driven) Probe->Cys 2. Covalent Bond Formation (Alkylation)

Caption: Proposed mechanism of covalent inhibition by this compound.

Experimental Design: A Stepwise Approach to Target Validation and Characterization

The following protocols outline a comprehensive workflow to investigate the potential of this compound as a covalent kinase probe.

Protocol 1: In Vitro Reactivity Assessment with a Model Thiol

Objective: To confirm the reactivity of the iodopropyl group with a nucleophilic thiol.

Materials:

  • This compound

  • Glutathione (GSH)

  • Phosphate-buffered saline (PBS), pH 7.4

  • LC-MS system

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Prepare a 10 mM stock solution of GSH in PBS.

  • In a microcentrifuge tube, combine 5 µL of the this compound stock and 5 µL of the GSH stock in 90 µL of PBS to achieve final concentrations of 500 µM each.

  • Incubate the reaction mixture at 37 °C.

  • At various time points (e.g., 0, 15, 30, 60, 120 minutes), take a 10 µL aliquot and quench the reaction with 90 µL of 0.1% formic acid in acetonitrile.

  • Analyze the samples by LC-MS to monitor the consumption of the starting materials and the formation of the GSH-adduct.

Expected Outcome: A time-dependent increase in the peak corresponding to the mass of the GSH-adduct (GSH + C12H16NO2) and a decrease in the peaks of the starting materials.

Protocol 2: Kinase Panel Screening for Target Identification

Objective: To identify potential kinase targets of this compound.

Materials:

  • This compound

  • A commercial kinase panel (e.g., DiscoverX KINOMEscan™, Eurofins KinaseProfiler™)

  • Appropriate buffers and reagents as per the vendor's instructions

Procedure:

  • Submit this compound for screening against a broad panel of human kinases at a fixed concentration (e.g., 1 µM).

  • The screening service will measure the percent inhibition of each kinase.

  • Analyze the data to identify "hits" – kinases that show significant inhibition (e.g., >70%).

Data Presentation:

Kinase Target% Inhibition at 1 µMPutative Cysteine Residue in Active Site
Kinase A95%Cys-XXX
Kinase B88%Cys-YYY
Kinase C45%None
.........
Protocol 3: Biochemical IC50 Determination and Covalent Characterization

Objective: To determine the potency of inhibition and confirm the covalent mechanism for a validated kinase hit.

Materials:

  • Purified recombinant kinase (validated hit from Protocol 2)

  • This compound

  • ATP and substrate peptide for the kinase

  • Kinase assay kit (e.g., ADP-Glo™ Kinase Assay, Promega)

  • Dialysis membrane or size-exclusion chromatography column

Procedure:

Part A: IC50 Determination

  • Perform a standard kinase assay according to the manufacturer's protocol.

  • Serially dilute this compound to a range of concentrations.

  • Pre-incubate the kinase with the compound for a set time (e.g., 60 minutes).

  • Initiate the kinase reaction by adding ATP and the substrate.

  • Measure kinase activity and plot the percent inhibition against the compound concentration to determine the IC50 value.

Part B: Covalent Binding Confirmation (Jump Dilution Assay)

  • Incubate the kinase with a high concentration of this compound (e.g., 10x IC50) for 2 hours.

  • As a control, incubate the kinase with a known non-covalent inhibitor.

  • Rapidly dilute the kinase-inhibitor mixture 100-fold into the kinase assay buffer.

  • Immediately initiate the kinase reaction and measure the activity over time.

Expected Outcome: For a covalent inhibitor, the inhibition will be maintained even after significant dilution, whereas the activity of the kinase inhibited by the non-covalent compound will recover as the inhibitor dissociates.

Protocol 4: Cellular Target Engagement and Pathway Analysis

Objective: To confirm target engagement in a cellular context and investigate the downstream signaling effects.

Materials:

  • A cell line that expresses the target kinase.

  • This compound

  • Antibodies for the target kinase and a downstream phosphorylation substrate.

  • Lysis buffer, protease, and phosphatase inhibitors.

  • Western blotting reagents and equipment.

Procedure:

  • Treat the cells with increasing concentrations of this compound for a defined period (e.g., 2-4 hours).

  • Lyse the cells and prepare protein lysates.

  • Perform Western blot analysis to assess the phosphorylation status of a known downstream substrate of the target kinase.

  • To directly assess target engagement, a competitive displacement assay with a fluorescently labeled probe for the target kinase can be employed, if available.

Expected Outcome: A dose-dependent decrease in the phosphorylation of the downstream substrate, indicating inhibition of the target kinase in the cellular environment.

Conclusion and Future Directions

This compound represents a promising tool for the exploration of the kinome and the development of novel covalent inhibitors. The experimental workflow detailed in these application notes provides a robust framework for its characterization, from initial reactivity profiling to cellular target validation. The identification of specific kinase targets for this compound could open new avenues for therapeutic intervention in diseases driven by aberrant kinase signaling. Further studies could involve the synthesis of analogs with modified scaffolds to improve selectivity and potency, as well as the development of clickable versions of the probe for proteomic-based target identification.

References

  • Shafiee, A., & Parang, K. (n.d.). Thiazolyl N-Benzyl-Substituted Acetamide Derivatives: Synthesis, Src Kinase Inhibitory and Anticancer Activities. Chapman University Digital Commons. Retrieved from [Link]

  • PubChemLite. (n.d.). N-(2-(benzyloxy)phenyl)acetamide (C15H15NO2). Retrieved from [Link]

  • Google Patents. (n.d.). US20070293453A1 - C-aryl glucoside sglt-2 inhibitors and method.
  • Higdon, A., Diers, A. R., & Oh, J. Y. (2013). Oxidative Modification of Proteins: An Emerging Mechanism of Cell Signaling. Redox biology, 1(1), 59–63. [Link]

  • Tran, P., Moccia, M., & Wang, X. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European journal of medicinal chemistry, 294, 117735. [Link]

  • Google Patents. (n.d.). US20110257253A1 - Substituted benzamide derivatives of benzene-sulfonanilide and their use as antitumor agents.
  • BindingDB. (n.d.). Patents In BindingDB. Retrieved from [Link]

  • Google Patents. (n.d.). US5317026A - Acetamide derivative and application thereof.
  • MDPI. (n.d.). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. Retrieved from [Link]

  • Schopfer, F. J., Cipollina, C., & Freeman, B. A. (2011). Protein modifications by electrophilic lipoxidation products: adduct formation, chemical strategies and tandem mass spectrometry for their detection and identification. Redox biology, 1(1), 93–109. [Link]

  • Google Patents. (n.d.). WO2019160882A1 - Pd-1/pd-l1 inhibitors.
  • Codreanu, S. G., Ullery, J. C., & Marnett, L. J. (2010). Systems Analysis of Protein Modification and Cellular Responses Induced by Electrophile Stress. Accounts of chemical research, 43(3), 324–334. [Link]

  • Knisatschek, H., & Bauer, K. (1986). Specific inhibition of post proline cleaving enzyme by benzyloxycarbonyl-Gly-Pro-diazomethyl ketone. Biochemical and biophysical research communications, 134(2), 888–894. [Link]

  • Parvez, S., Fu, Z., & Li, D. (2010). Detection of electrophile-sensitive proteins. Methods in enzymology, 473, 239–255. [Link]

  • ResearchGate. (n.d.). Electrochemical protein modification through electrophilic aromatic.... Retrieved from [Link]

  • Ganesan, R., Sutherlin, D. P., & P-J, L. (2004). Noncovalent tripeptidyl benzyl- and cyclohexyl-amine inhibitors of the cysteine protease caspase-1. Journal of medicinal chemistry, 47(27), 6747–6754. [Link]

  • PubChem. (n.d.). N-Benzylacetamide | C9H11NO | CID 11500. Retrieved from [Link]

  • El-Sayed, N. S., El-Bendary, E. R., & El-Ashry, E. S. H. (2022). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules (Basel, Switzerland), 27(19), 6524. [Link]

  • SIELC Technologies. (n.d.). Separation of Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]phenyl]- on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Application Notes and Protocols: N-(3-Iodopropyl)-N-(benzyloxy)acetamide as a Chemical Probe for Target Identification

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Application of Covalent Probes in Unraveling Biological Targets

In the landscape of chemical biology and drug discovery, the identification of a small molecule's protein targets is a critical step in understanding its mechanism of action and potential therapeutic applications. Covalent chemical probes have emerged as powerful tools for this purpose, offering a means to irreversibly label and subsequently identify protein binding partners within complex biological systems.[1][2] This guide provides a comprehensive overview and detailed protocols for the application of N-(3-Iodopropyl)-N-(benzyloxy)acetamide, a representative iodoacetamide-based covalent probe, for target identification. While the specific biological recognition properties of the N-(benzyloxy)acetamide moiety are not yet extensively characterized in public literature, the principles and methods detailed herein provide a robust framework for its characterization and use, as well as for other novel iodoacetamide-based probes.

I. Principles of Target Identification with this compound

This compound belongs to the class of reactivity-based chemical probes. Its utility in target identification hinges on two key structural features:

  • The Iodoacetamide "Warhead": This electrophilic group is highly reactive towards nucleophilic amino acid residues on proteins.[3] The primary targets are the thiol groups of cysteine residues, which, under physiological conditions, are readily alkylated by the iodoacetamide, forming a stable covalent thioether bond.[3][4] This irreversible linkage allows for the "tagging" of proteins that the probe interacts with.

  • The N-(benzyloxy)acetamide Scaffold: This component of the molecule dictates its physicochemical properties, such as solubility and cell permeability, and may contribute to its binding affinity and selectivity for particular protein targets. The benzyloxy group may engage in hydrophobic or aromatic interactions within a protein's binding pocket.

The general workflow for target identification using such a probe involves incubating the probe with a biological sample (cell lysate or intact cells), followed by the detection and identification of the covalently labeled proteins.

II. Experimental Design: A Self-Validating Approach

To ensure the scientific rigor of target identification studies, a well-designed experimental strategy with appropriate controls is paramount.

Key Considerations:
  • Probe Concentration and Incubation Time: These parameters should be carefully optimized to achieve a balance between sufficient labeling of specific targets and minimizing off-target effects.

  • Control Probes: The inclusion of a structurally similar but non-reactive control probe is crucial to distinguish between specific covalent labeling and non-specific protein interactions. An ideal negative control for this compound would be its chloro- or bromo-analogue (N-(3-chloropropyl)-N-(benzyloxy)acetamide or N-(3-bromopropyl)-N-(benzyloxy)acetamide), which are less reactive.

  • Competition Experiments: To validate a putative target, competition experiments are essential. Pre-incubation of the biological sample with an excess of a known binder to the target of interest (if available) should reduce the labeling by the probe.

The following diagram illustrates a comprehensive experimental workflow for target identification using this compound.

Caption: Target identification workflow using this compound.

III. Detailed Protocols

The following protocols provide a starting point for utilizing this compound in your research. Optimization of specific conditions for your experimental system is recommended.

Protocol 1: Preparation of Cell Lysate
  • Culture cells to the desired confluency (typically 80-90%).

  • Wash the cells twice with ice-cold phosphate-buffered saline (PBS).

  • Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer supplemented with protease inhibitors).[5]

  • Incubate the lysate on ice for 30 minutes with occasional vortexing.

  • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Collect the supernatant (proteome) and determine the protein concentration using a standard method (e.g., BCA assay).

  • Normalize the protein concentration of all samples to be compared.

Protocol 2: In-Lysate Protein Labeling
  • To 1 mg of proteome in a microcentrifuge tube, add this compound to a final concentration of 10-100 µM.

  • For control samples, add the same concentration of a control probe.

  • For competition experiments, pre-incubate the lysate with the competitor compound for 30 minutes before adding the probe.

  • Incubate the reactions for 1 hour at room temperature with gentle agitation.

  • Quench the reaction by adding an excess of a reducing agent like dithiothreitol (DTT) to a final concentration of 10 mM.

Protocol 3: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC or 'Click' Chemistry)

This step is necessary if your iodoacetamide probe contains an alkyne or azide handle for the attachment of a reporter tag. For the purpose of this guide, we will assume a hypothetical alkyne-modified version of our probe is available for biotinylation.

  • Prepare a "click" reaction master mix. For a 100 µL final reaction volume, this typically includes:

    • Biotin-azide (final concentration 100 µM)

    • Tris(2-carboxyethyl)phosphine (TCEP) (final concentration 1 mM)

    • Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) (final concentration 100 µM)

    • Copper(II) sulfate (CuSO₄) (final concentration 1 mM)

  • Add the click master mix to the labeled proteome sample.

  • Initiate the reaction by adding freshly prepared sodium ascorbate to a final concentration of 1 mM.

  • Incubate the reaction for 1 hour at room temperature, protected from light.[6]

Protocol 4: Enrichment of Labeled Proteins
  • Add streptavidin-agarose beads (or magnetic beads) to the click-reacted lysate.

  • Incubate for 1-2 hours at 4°C with end-over-end rotation to allow for the binding of biotinylated proteins.

  • Pellet the beads by centrifugation and discard the supernatant.

  • Wash the beads extensively with a high-salt buffer, followed by a low-salt buffer, and finally a buffer without detergents to remove non-specifically bound proteins.

Protocol 5: On-Bead Digestion for Mass Spectrometry
  • Resuspend the washed beads in a buffer containing a denaturant (e.g., urea) and a reducing agent (e.g., DTT). Incubate to reduce disulfide bonds.

  • Alkylate the reduced cysteines with iodoacetamide to prevent disulfide bond reformation.

  • Wash the beads to remove the denaturant and alkylating agent.

  • Resuspend the beads in a digestion buffer (e.g., ammonium bicarbonate) and add a protease such as trypsin.

  • Incubate overnight at 37°C to digest the proteins into peptides.

  • Collect the supernatant containing the peptides. The biotinylated peptides will remain bound to the beads.

  • Elute the peptides and desalt them using a C18 StageTip or equivalent before LC-MS/MS analysis.

IV. Data Analysis and Target Identification

The peptides obtained from the on-bead digestion are analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[7] The resulting spectra are searched against a protein database to identify the proteins present in the sample.

Caption: Workflow for mass spectrometry data analysis and target identification.

Identifying High-Confidence Targets:
  • Enrichment over Controls: True targets of this compound should be significantly enriched in the probe-treated sample compared to the negative control.

  • Dose-Dependent Labeling: The extent of labeling of a true target should increase with increasing concentrations of the probe.

  • Competition: Labeling of a true target should be significantly reduced in the presence of a competitor.

Quantitative proteomics methods, such as label-free quantification (LFQ) or stable isotope labeling by amino acids in cell culture (SILAC), can be employed to accurately compare the abundance of identified proteins across different experimental conditions.[8]

V. Concluding Remarks

This compound represents a valuable tool for chemical proteomics and target identification. By leveraging its cysteine-reactive iodoacetamide group, researchers can covalently label and subsequently identify its protein binding partners. The successful application of this and other covalent probes is critically dependent on a well-controlled experimental design, including the use of appropriate negative controls and competition experiments. The protocols and principles outlined in this guide provide a solid foundation for the use of this compound to illuminate novel protein targets and biological pathways, thereby accelerating drug discovery and our understanding of complex biological processes.

References

  • Bric-Furlong, E., & Weerapana, E. (2020). Covalent chemical probes for target discovery. Biochemistry, 59(1), 1-11.
  • Bauer, S., & Sieber, S. A. (2020). Covalent chemical probes for target discovery: advances and concepts. RSC Chemical Biology, 1(2), 99-112.
  • Abo, M., Weerapana, E., & Cravatt, B. F. (2017). Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling. Journal of the American Chemical Society, 139(49), 17897–17900. [Link]

  • Sharma, J., & Ludueña, R. F. (1994). Use of N,N'-polymethylenebis(iodoacetamide) Derivatives as Probes for the Detection of Conformational Differences in Tubulin Isotypes. Journal of Protein Chemistry, 13(2), 165–176. [Link]

  • Gehrig, P. M., et al. (2004). N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins. Rapid communications in mass spectrometry, 18(1), 117-27. [Link]

  • Parker, C. G., & Cravatt, B. F. (2015). Chemistry and chemical biology of protein ubiquitination. Cold Spring Harbor perspectives in biology, 7(6), a020743.
  • The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. (2017). Journal of Proteome Research, 16(10), 3844-3851. [Link]

  • Al-Tel, T. H., et al. (2023). New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Archives of Pharmacy Practice, 14(2), 1-10.
  • Prent-Peñalosa, E. A., et al. (2020). Synthesis of N–benzyl–2–(N–benzylamido)acetamide peptoids as selective butyrylcholinesterase inhibitors. Journal of the Brazilian Chemical Society, 31, 1431-1440. [Link]

  • Atrushi, D. S., et al. (2022). An Overview of New Acetamide Derivatives in COX-II Inhibitors. Galaxy International Interdisciplinary Research Journal, 10(12), 20-29.
  • Hartung, I. V., et al. (2021). Expanding Chemical Probe Space: Quality Criteria for Covalent and Degrader Probes. Journal of Medicinal Chemistry, 64(20), 14755-14771. [Link]

  • Zhang, H., et al. (2018). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular BioSystems, 14(1), 123-132. [Link]

  • Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis. (2023). Bio-protocol, 13(12), e4702. [Link]

  • Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. (2024). Journal of Medicinal Chemistry. [Link]

  • Kuznetsova, K. G., et al. (2021). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteomics, 232, 104022. [Link]

  • Aebersold, R., & Mann, M. (2003). Mass spectrometry-based proteomics.
  • Al-Majid, A. M., et al. (2023). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Molecules, 28(15), 5707. [Link]

Sources

The Enigmatic Reagent: A Deep Dive into Cysteine Labeling and the Quest for N-(3-Iodopropyl)-N-(benzyloxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

A Note to the Researcher: In the dynamic field of chemical biology and proteomics, the exploration of novel reagents is a constant pursuit. This guide was initially intended to provide a comprehensive protocol for the specific labeling of cysteine residues using the compound N-(3-Iodopropyl)-N-(benzyloxy)acetamide. However, an exhaustive search of the scientific literature and chemical databases has revealed a significant gap: there is currently no publicly available data, application notes, or established protocols detailing the use of this specific reagent for cysteine modification.

While the chemical structure of this compound, featuring an iodopropyl group, suggests a potential reactivity towards nucleophiles like the thiol group of cysteine, the absence of empirical data makes it impossible to provide a scientifically validated protocol. To do so would be speculative and counter to the principles of scientific integrity and reproducibility that are paramount in research.

Therefore, this guide has been adapted to serve as a robust and instructive resource on the principles and practices of cysteine labeling, using the well-characterized and widely used reagent, iodoacetamide , as a primary example. The protocols and principles detailed herein are foundational to the field and will provide you with the necessary expertise to approach cysteine modification with any novel reagent, including the potential future characterization of this compound.

Part 1: The "Why" of Cysteine Labeling - A Chemoselective Strategy

Cysteine holds a unique position in the landscape of protein chemistry. Its thiol (-SH) group is the most nucleophilic among all proteinogenic amino acids, making it a prime target for selective chemical modification.[1] This high reactivity, coupled with its relatively low abundance in most proteins, allows for site-specific labeling that can unlock a wealth of information about protein structure, function, and interactions.[1][2]

The ability to selectively label cysteine residues has far-reaching applications in:

  • Proteomics: Identifying and quantifying proteins in complex mixtures.

  • Drug Development: Creating antibody-drug conjugates (ADCs) and studying drug-target engagement.

  • Structural Biology: Probing protein conformation and dynamics.

  • Cell Biology: Visualizing protein localization and trafficking.

The fundamental principle behind cysteine labeling is an SN2 reaction , where the nucleophilic sulfur atom of the cysteine thiol attacks an electrophilic carbon atom on the labeling reagent, displacing a leaving group. In the case of haloacetamide reagents like iodoacetamide, the iodine atom serves as an excellent leaving group.

Part 2: Iodoacetamide - The Workhorse of Cysteine Alkylation

Iodoacetamide (IAA) is a classic and widely used reagent for the irreversible alkylation of cysteine residues. Its reactivity is well-understood, and it serves as an excellent model for understanding the general principles of cysteine modification.

Mechanism of Action: A Closer Look

The reaction between a cysteine residue and iodoacetamide proceeds via a nucleophilic substitution reaction. The deprotonated thiol group (thiolate anion, -S⁻) of cysteine acts as the nucleophile, attacking the carbon atom adjacent to the iodine in iodoacetamide. This results in the formation of a stable thioether bond and the displacement of the iodide ion.

Caption: Mechanism of cysteine alkylation by iodoacetamide.

Experimental Considerations: The Key to Success

The success of a cysteine labeling experiment hinges on careful control of the reaction conditions. Here are the critical parameters to consider:

ParameterRationale and Field-Proven Insights
pH The nucleophilicity of the cysteine thiol is pH-dependent. The reaction rate increases with pH as the thiol group (pKa ~8.5) is deprotonated to the more reactive thiolate anion. A common pH range for labeling is 7.0-8.5. However, at higher pH values, the risk of side reactions with other nucleophilic residues (e.g., lysine) increases.
Reducing Agent Cysteine residues can readily oxidize to form disulfide bonds, which are unreactive towards alkylating agents. Therefore, it is crucial to maintain a reducing environment prior to and during the labeling reaction. Dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are commonly used reducing agents. TCEP is often preferred as it does not contain a thiol group and thus does not compete with cysteine for the labeling reagent. If DTT is used, it must be removed before adding the alkylating agent.[3]
Reagent Concentration The concentration of the labeling reagent should be in molar excess relative to the concentration of cysteine residues to ensure complete labeling. A 5- to 20-fold molar excess is a common starting point. However, excessively high concentrations can lead to non-specific labeling of other amino acid residues.
Reaction Time and Temperature The reaction time and temperature are interdependent. Most labeling reactions are carried out at room temperature for 30-60 minutes or at 4°C for longer durations to minimize protein degradation. The optimal time should be determined empirically.
Quenching After the desired reaction time, it is essential to quench the reaction to stop further labeling and prevent non-specific modifications. This is typically achieved by adding a small molecule containing a thiol group, such as DTT or 2-mercaptoethanol, which will react with the excess labeling reagent.

Part 3: Protocols for Cysteine Labeling and Analysis

The following protocols provide a general framework for the labeling of cysteine residues with iodoacetamide and subsequent analysis by mass spectrometry. These should be adapted and optimized for your specific protein of interest and experimental goals.

Protocol 1: In-Solution Labeling of a Purified Protein

This protocol is suitable for labeling a purified protein in solution.

Materials:

  • Purified protein containing cysteine residues

  • Phosphate-buffered saline (PBS), pH 7.4

  • Iodoacetamide (IAA) solution (100 mM in a suitable solvent like DMSO or water, freshly prepared)

  • Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching solution (e.g., 1 M DTT)

  • Desalting column or dialysis tubing

Procedure:

  • Protein Preparation: Dissolve the purified protein in PBS to a final concentration of 1-5 mg/mL.

  • Reduction (if necessary): If the protein contains disulfide bonds, add TCEP to a final concentration of 5 mM and incubate at 37°C for 30 minutes. If using DTT, add to a final concentration of 10 mM and incubate under the same conditions.

  • Removal of DTT (if used): If DTT was used for reduction, it must be removed prior to adding iodoacetamide. This can be done using a desalting column or through buffer exchange via dialysis.

  • Alkylation: Add the freshly prepared iodoacetamide solution to the protein solution to achieve a 10-fold molar excess over the total cysteine concentration. Incubate the reaction in the dark (iodoacetamide is light-sensitive) at room temperature for 1 hour.

  • Quenching: Stop the reaction by adding the quenching solution (e.g., DTT to a final concentration of 50 mM).

  • Removal of Excess Reagents: Remove excess iodoacetamide and quenching reagent by using a desalting column or dialysis against a suitable buffer.

  • Verification of Labeling: The success of the labeling reaction can be confirmed by mass spectrometry. An increase in the molecular weight of the protein corresponding to the number of labeled cysteines should be observed.

Protocol 2: Cysteine Labeling for Proteomic Analysis (In-Gel Digestion)

This protocol is a standard procedure for preparing protein samples for analysis by mass spectrometry, often referred to as "bottom-up" proteomics.

Materials:

  • Protein sample separated by SDS-PAGE

  • Destaining solution (e.g., 50% acetonitrile, 25 mM ammonium bicarbonate)

  • Reduction solution (10 mM DTT in 100 mM ammonium bicarbonate)

  • Alkylation solution (55 mM iodoacetamide in 100 mM ammonium bicarbonate, freshly prepared and protected from light)

  • Trypsin solution (e.g., 10 ng/µL in 50 mM ammonium bicarbonate)

  • Extraction buffer (e.g., 50% acetonitrile, 5% formic acid)

Procedure:

  • Excision of Protein Band: Excise the protein band of interest from the Coomassie-stained SDS-PAGE gel.

  • Destaining: Destain the gel piece with the destaining solution until the gel is clear.

  • Reduction: Add the reduction solution to the gel piece and incubate at 56°C for 1 hour.

  • Alkylation: Remove the reduction solution and add the alkylation solution. Incubate in the dark at room temperature for 45 minutes.

  • Washing: Wash the gel piece with 100 mM ammonium bicarbonate and then with acetonitrile. Dry the gel piece in a vacuum centrifuge.

  • Digestion: Rehydrate the gel piece with the trypsin solution and incubate at 37°C overnight.

  • Peptide Extraction: Extract the peptides from the gel piece using the extraction buffer.

  • Sample Preparation for Mass Spectrometry: The extracted peptides are then desalted and concentrated using a C18 ZipTip or similar device before analysis by LC-MS/MS.

Proteomics_Workflow Protein_Separation 1. Protein Separation (SDS-PAGE) Excision 2. Band Excision Protein_Separation->Excision Destaining 3. Destaining Excision->Destaining Reduction 4. Reduction (DTT/TCEP) Destaining->Reduction Alkylation 5. Alkylation (Iodoacetamide) Reduction->Alkylation Digestion 6. In-Gel Digestion (Trypsin) Alkylation->Digestion Extraction 7. Peptide Extraction Digestion->Extraction LC_MS 8. LC-MS/MS Analysis Extraction->LC_MS

Caption: A typical workflow for cysteine labeling in proteomics.

Part 4: Data Analysis and Interpretation

Mass spectrometry is the primary tool for analyzing cysteine-labeled proteins and peptides.

  • Intact Protein Analysis: For purified proteins, electrospray ionization mass spectrometry (ESI-MS) can be used to measure the mass of the intact protein. The mass shift observed after labeling corresponds to the number of modified cysteines. Each carboxyamidomethyl group added by iodoacetamide results in a mass increase of 57.02 Da.

  • Peptide Analysis (LC-MS/MS): In bottom-up proteomics, the analysis of tryptic peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for the identification and localization of the modified cysteine residues. The MS/MS fragmentation pattern of a peptide containing a modified cysteine will show a characteristic mass shift on the cysteine residue and its corresponding fragment ions.

Conclusion and Future Outlook

While the specific reagent this compound remains to be characterized in the context of cysteine labeling, the fundamental principles and protocols outlined in this guide provide a solid foundation for any researcher venturing into the field of chemoselective protein modification. The meticulous control of reaction conditions and the power of mass spectrometry are the cornerstones of successful cysteine labeling experiments.

The development of novel cysteine-reactive probes is an active area of research. As new reagents emerge, the systematic evaluation of their reactivity, selectivity, and biocompatibility will be crucial for their adoption by the scientific community. The protocols and insights provided here will serve as a valuable starting point for the characterization and application of such novel tools in the exciting and ever-evolving landscape of proteomics and chemical biology.

References

  • Hnida, J., & Makarov, A. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(10), 3869–3876. [Link]

  • MDPI. (2021). Catch, Modify and Analyze: Methods of Chemoselective Modification of Cysteine-Containing Peptides. Molecules, 26(16), 4998. [Link]

  • National Center for Biotechnology Information. (2021). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteomics, 232, 104022. [Link]

  • Semantic Scholar. (n.d.). Chemo-selective modification of cysteine residue: synthesis and application in the discovery of potential drug candidates. Retrieved January 14, 2026, from [Link]

  • National Center for Biotechnology Information. (2012). Efficient Site-Specific Labeling of Proteins via Cysteines. Bioconjugate Chemistry, 23(5), 875–881. [Link]

Sources

Application Note: A Systematic Workflow for the Downstream Analysis of Novel Covalent Alkylating Agents, Featuring N-(3-Iodopropyl)-N-(benzyloxy)acetamide as a Case Study

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The discovery of novel bioactive molecules is a cornerstone of therapeutic innovation. Compounds bearing reactive electrophilic moieties, such as N-(3-Iodopropyl)-N-(benzyloxy)acetamide, represent a class of potential covalent modifiers of biological macromolecules. The iodopropyl group, in particular, suggests a mechanism involving alkylation of nucleophilic residues in proteins or DNA.[1][2] Understanding the downstream consequences of such an interaction is paramount for elucidating the compound's mechanism of action, identifying its therapeutic potential, and assessing its safety profile. This guide provides a comprehensive, multi-part workflow for the systematic downstream analysis of novel alkylating agents, using the uncharacterized molecule this compound as a hypothetical subject for investigation. We will proceed from initial target engagement validation to the analysis of downstream signaling cascades and ultimate cellular phenotypes.

Part 1: Foundational Strategy - From Target Engagement to Phenotype

Before any downstream analysis can be logically interpreted, the direct molecular target(s) of the compound must be identified. The term "downstream" is relative; it describes the cascade of events that occur after the initial binding event. Therefore, our workflow is designed as a logical progression from the most immediate biochemical consequence to the broadest cellular outcome.

The core principle is to first answer: What does the compound bind to? And then ask: What happens as a result of that binding? This structured approach ensures that each subsequent experiment is built upon a foundation of validated data, leading to a coherent mechanistic narrative.

G cluster_0 Phase 1: Target Discovery & Engagement cluster_1 Phase 2: Cellular Pathway Analysis cluster_2 Phase 3: Phenotypic & Functional Outcomes A Hypothetical Compound This compound B Target Identification (Chemoproteomics) A->B Incubate with cell lysate/proteome C Target Validation (Intact Protein MS) B->C Validate with recombinant protein D Signaling Pathway Analysis (Western Blot) C->D E Direct Target Effect (e.g., DNA Damage Assay) C->E G Cell Cycle Analysis (Flow Cytometry) D->G E->G F Cell Viability & Proliferation H Apoptosis Induction (Flow Cytometry) G->H H->F Impacts

Figure 1: Overall experimental workflow for characterizing a novel alkylating agent.

Part 2: Identifying the Molecular Target

The presence of an iodopropyl group strongly implies that this compound acts as an alkylating agent, forming a stable covalent bond with a cellular nucleophile.[3] The first critical step is to identify the protein(s) or nucleic acids that are modified. Mass spectrometry (MS) is the definitive tool for this purpose.[4][5]

Protocol 1: Intact Protein Mass Spectrometry for Target Validation

Rationale: This method is used when you have a hypothesized protein target. It provides a rapid and unambiguous confirmation of covalent binding by detecting the mass shift in the protein corresponding to the addition of the compound.[5][6]

Methodology:

  • Protein Preparation: Obtain high-purity recombinant target protein. Ensure the protein is in a buffer compatible with MS analysis (e.g., ammonium bicarbonate) and contains a reducing agent like DTT or TCEP if disulfide bonds need to be broken.

  • Compound Incubation:

    • In separate tubes, incubate the target protein (e.g., at 1-5 µM) with a vehicle control (e.g., DMSO) and with a molar excess (e.g., 10-fold) of this compound.

    • Incubate at room temperature or 37°C for 1-4 hours. The optimal time may require empirical determination.

  • Sample Desalting: Prior to MS analysis, remove salts and excess compound using a C4 ZipTip or equivalent desalting column. Elute the protein in a solution of 50% acetonitrile, 0.1% formic acid.

  • Mass Spectrometry Analysis:

    • Analyze the desalted protein sample by direct infusion into an ESI-TOF or Orbitrap mass spectrometer.

    • Acquire spectra over a mass range that encompasses the unmodified and expected modified protein mass.

    • Deconvolute the resulting charge state envelope to determine the precise molecular weight of the protein.

  • Data Interpretation: A successful covalent modification will be evident as a new peak with a mass equal to [Mass of Protein + Mass of Compound].

Protocol 2: Chemoproteomics for De Novo Target Identification

Rationale: When the target is unknown, a proteome-wide approach is necessary. This advanced technique identifies modified proteins from a complex cell lysate, providing an unbiased view of the compound's binding partners.[4][7]

Generalized Workflow:

  • Cell Lysis: Lyse cultured cells under native (non-denaturing) conditions to preserve protein structure.

  • Compound Treatment: Treat the cell lysate with the vehicle control or this compound.

  • Protein Digestion: Denature, reduce, and alkylate the proteome with standard reagents (e.g., DTT and iodoacetamide). Digest the proteins into peptides using trypsin.[8][9]

  • Enrichment (Optional but Recommended): If the compound can be synthesized with a bio-orthogonal handle (e.g., an alkyne or azide), the modified peptides can be enriched using click chemistry, significantly improving detection sensitivity.

  • LC-MS/MS Analysis: Analyze the peptide mixture using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10]

  • Data Analysis: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS data against a protein database. The search parameters must be set to include a variable modification corresponding to the mass of this compound on nucleophilic residues (Cys, Lys, His). Proteins with repeatedly identified modified peptides are considered high-confidence targets.[11][12]

Technique Primary Use Advantages Limitations
Intact Protein MS Validation of a known or hypothesized target.Fast, unambiguous confirmation of binding, provides stoichiometry.Requires purified recombinant protein; not for discovery.
Chemoproteomics De novo discovery of unknown targets.Unbiased, proteome-wide, identifies specific modification site.Technically complex, requires specialized instrumentation and bioinformatics.

Part 3: Analysis of Downstream Cellular Responses

Once a target is identified, or if a general mechanism like DNA damage is suspected, the next step is to probe the downstream cellular signaling pathways. Alkylating agents frequently induce the DNA Damage Response (DDR) pathway, making it a primary focus of investigation.[13][14]

DDR_Pathway Compound Alkylating Agent (e.g., DNA Damage) DSB DNA Double-Strand Breaks Compound->DSB ATM ATM Kinase (Inactive) DSB->ATM recruits pATM p-ATM (Ser1981) (Active) ATM->pATM autophosphorylates H2AX Histone H2AX pATM->H2AX phosphorylates p53 p53 pATM->p53 phosphorylates gH2AX γH2AX (p-Ser139) (DSB Marker) pp53 p-p53 (Ser15) (Active) Arrest Cell Cycle Arrest pp53->Arrest Apoptosis Apoptosis pp53->Apoptosis

Figure 2: Simplified DNA Damage Response (DDR) signaling pathway.

Protocol 3: Western Blotting for DNA Damage Response (DDR) Markers

Rationale: Western blotting is a robust method to measure changes in the expression and post-translational modification (e.g., phosphorylation) of key proteins in a signaling cascade. For DDR, the phosphorylation of H2AX (to form γH2AX) is a highly sensitive and specific marker for DNA double-strand breaks.[15][16]

Methodology:

  • Cell Culture and Treatment: Seed cells (e.g., HeLa, A549) in 6-well plates. Allow them to adhere overnight. Treat cells with a dose-response of this compound (e.g., 0.1, 1, 10 µM) and a vehicle control for a set time (e.g., 6, 12, 24 hours). A positive control like Etoposide (10 µM) should be included.

  • Protein Lysis:

    • Wash cells twice with ice-cold PBS.

    • Lyse cells directly in the well with 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.[17]

    • Scrape the cells, transfer the lysate to a microfuge tube, and incubate on ice for 30 minutes.

    • Clarify the lysate by centrifuging at ~14,000 x g for 15 minutes at 4°C.

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.

  • SDS-PAGE and Transfer:

    • Normalize samples to the same concentration (e.g., 20-30 µg of total protein per lane). Add Laemmli sample buffer and boil at 95°C for 5 minutes.

    • Separate proteins on an 8-16% SDS-PAGE gel.

    • Transfer proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST).

    • Incubate the membrane with primary antibodies overnight at 4°C. Key DDR antibodies include:

      • Phospho-Histone H2A.X (Ser139) (γH2AX)

      • Phospho-ATM (Ser1981)

      • p53

      • β-Actin or GAPDH (as a loading control)[18]

    • Wash the membrane 3x for 10 minutes with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again 3x for 10 minutes with TBST.

  • Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager or X-ray film.[19] A dose- and time-dependent increase in γH2AX signal indicates the induction of DNA double-strand breaks.

Part 4: Phenotypic and Functional Assays

The final phase of the analysis is to determine the ultimate consequence of the compound's activity on cell fate. These assays measure broad functional outcomes like cell death, proliferation, and cell cycle progression.

Protocol 4: Cell Cycle Analysis by Propidium Iodide Staining

Rationale: DNA damaging agents often trigger cell cycle checkpoints, causing cells to arrest in G1, S, or G2/M phases to allow time for repair.[20] Flow cytometry with propidium iodide (PI), a DNA-intercalating dye, allows for the quantitative analysis of cell cycle distribution based on DNA content.[21][22]

Methodology:

  • Cell Treatment: Seed 1-2 x 10^6 cells in 6-well plates and treat with the compound as described for Western blotting.

  • Cell Harvest: Collect both adherent and floating cells. Trypsinize the adherent cells and combine them with the supernatant. Centrifuge at 300 x g for 5 minutes.

  • Fixation:

    • Wash the cell pellet once with cold PBS.

    • Resuspend the pellet in ~500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[23]

    • Incubate at -20°C for at least 2 hours (or up to several weeks).

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the pellet once with PBS.

    • Resuspend the cell pellet in 500 µL of PI Staining Solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[24]

    • Incubate in the dark at room temperature for 30 minutes.

  • Flow Cytometry: Analyze the samples on a flow cytometer. Create a histogram of PI fluorescence intensity. Cells in G0/G1 will have 2N DNA content, cells in G2/M will have 4N DNA content, and cells in S phase will have an intermediate amount.[24] An accumulation of cells in a specific phase compared to the vehicle control indicates cell cycle arrest.

Protocol 5: Apoptosis Assay by Annexin V and PI Staining

Rationale: If DNA damage is severe and cannot be repaired, cells will typically undergo programmed cell death, or apoptosis. This assay differentiates between healthy, early apoptotic, and late apoptotic/necrotic cells.[25] During early apoptosis, phosphatidylserine (PS) flips from the inner to the outer plasma membrane leaflet, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide is used as a viability dye, as it can only enter cells with compromised membranes (late apoptotic/necrotic cells).[26]

Methodology:

  • Cell Treatment: Treat cells in culture as described previously. A positive control like Staurosporine (1 µM) is recommended.

  • Cell Harvest: Collect all cells (adherent and floating) and wash once with cold PBS.

  • Staining:

    • Resuspend ~1-5 x 10^5 cells in 100 µL of 1X Annexin V Binding Buffer.

    • Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide solution.

    • Gently vortex and incubate at room temperature in the dark for 15-20 minutes.

    • Add 400 µL of 1X Annexin V Binding Buffer to each tube before analysis.

  • Flow Cytometry: Analyze immediately on a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI- : Healthy, viable cells.

    • Annexin V+ / PI- : Early apoptotic cells.

    • Annexin V+ / PI+ : Late apoptotic or necrotic cells.[26]

    • Annexin V- / PI+ : Necrotic cells.

Cell_Fate Compound Alkylating Compound Damage Protein or DNA Damage Compound->Damage Checkpoint Cell Cycle Checkpoint Activation Damage->Checkpoint Repair Successful DNA Repair Checkpoint->Repair if damage is low Arrest Prolonged Cell Cycle Arrest (Senescence) Checkpoint->Arrest if damage is moderate Apoptosis Apoptosis Checkpoint->Apoptosis if damage is severe Survival Cell Survival & Proliferation Repair->Survival

Figure 3: Decision tree illustrating cellular fate after treatment with an alkylating agent.

Assay Principle Primary Endpoint Interpretation of Positive Result
Cell Cycle Analysis DNA content quantification with PI.Percentage of cells in G0/G1, S, and G2/M phases.Accumulation of cells in a specific phase (e.g., G2/M arrest).
Apoptosis Assay PS externalization (Annexin V) and membrane integrity (PI).Percentage of viable, early apoptotic, and late apoptotic cells.Increase in Annexin V+/PI- and Annexin V+/PI+ populations.
Cell Viability (e.g., MTT) Metabolic activity as a surrogate for cell number.Relative cell viability compared to control.Dose-dependent decrease in viability (increase in cytotoxicity).

References

  • Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. National Center for Biotechnology Information. [Link]

  • Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. PubMed. [Link]

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]

  • Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie. [Link]

  • Enhanced Annexin V/Propidium Iodide assay for precise evaluation of cellular apoptosis. JOVE. [Link]

  • Using Mass Spectrometry To Rapidly Facilitate Covalent Drug Discovery. Peak Proteins. [Link]

  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio. [Link]

  • Covalent Library Screening by Targeted Mass Spectrometry for Rapid Binding Site Identification. Semantic Scholar. [Link]

  • Assaying cell cycle status using flow cytometry. National Center for Biotechnology Information. [Link]

  • Cell Cycle Tutorial Contents. University of Aberdeen. [Link]

  • Using mass spectrometry chemoproteomics to advance covalent drug development. News-Medical.Net. [Link]

  • Cell cycle analysis - Wikipedia. Wikipedia. [Link]

  • Chemoproteomic methods for covalent drug discovery. Royal Society of Chemistry. [Link]

  • Chemoproteomic methods for covalent drug discovery. PubMed Central. [Link]

  • Methods to Monitor DNA Repair Defects and Genomic Instability in the Context of a Disrupted Nuclear Lamina. National Center for Biotechnology Information. [Link]

  • Development of novel alkylating drugs as anticancer agents. PubMed. [Link]

  • DNA Slot Blot Repair Assay. Bio-protocol. [Link]

  • Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. PubMed Central. [Link]

  • Development of novel alkylating drugs as anticancer agents | Request PDF. ResearchGate. [Link]

  • Protein Reduction, Alkylation, Digestion. University of Washington. [Link]

  • Quantitative Chemoproteomics for Site-Specific Analysis of Protein Alkylation by 4-Hydroxy-2-Nonenal in Cells. ACS Publications. [Link]

  • Western blot analysis for DNA Damage Responses (DDRs) and apoptosis... ResearchGate. [Link]

  • Procedure for Reduction and Alkylation. University of Iowa. [Link]

  • Alkylating anticancer agents and their relations to microRNAs. PubMed Central. [Link]

  • Alkylating Agents. ScienceDirect. [Link]

  • Covalent Inhibition in Drug Discovery. PubMed Central. [Link]

  • Reversible Covalent Inhibition: A Desired Covalent Adduct Formation by Mass Action. ACS Publications. [Link]

  • (PDF) Covalent Inhibition in Drug Discovery. ResearchGate. [Link]

  • (PDF) Alkylating agents and cancer therapy. ResearchGate. [Link]

Sources

Application Notes and Protocols for N-(3-Iodopropyl)-N-(benzyloxy)acetamide in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Versatile Bifunctional Linker for Modern Drug Discovery

In the landscape of medicinal chemistry, the discovery and development of novel therapeutic agents increasingly rely on modular approaches to molecular design.[1][2][3][4] Bifunctional molecules, which possess two distinct reactive or recognition moieties, are central to strategies such as targeted protein degradation (e.g., PROTACs) and antibody-drug conjugates (ADCs). N-(3-Iodopropyl)-N-(benzyloxy)acetamide emerges as a promising, yet underexplored, building block in this context. Its chemical architecture, featuring a reactive iodopropyl group and a modifiable benzyloxyacetamide moiety, presents a unique opportunity for its application as a versatile linker in the synthesis of complex bioactive molecules.

This guide provides a comprehensive overview of the potential applications of this compound in drug discovery. As direct literature on this specific compound is nascent, we will draw upon established principles of organic synthesis and medicinal chemistry to propose its utility and provide detailed, actionable protocols for its implementation in the laboratory. We will explore its role as a precursor for bifunctional linkers, its application in the synthesis of targeted protein degraders, and its potential in bioconjugation strategies.

Chemical Profile and Synthetic Considerations

This compound (CAS No: 1003599-67-4) is a small molecule characterized by a central acetamide scaffold, an N-linked 3-iodopropyl chain, and an N-linked benzyloxy group.[5][6][7]

PropertyValueSource
Molecular Formula C12H16INO2[5][6][7]
Molecular Weight 333.17 g/mol [5][6][7]
Appearance Brown Oil[5][7]
Solubility Soluble in Acetone, Dichloromethane, Ethanol[5]

The key to its utility lies in its bifunctional nature:

  • The Iodopropyl Group: The terminal iodine atom on the propyl chain serves as an excellent leaving group in nucleophilic substitution reactions.[8][9] This allows for the covalent attachment of this molecule to various nucleophiles, such as amines, thiols, and alcohols, which are commonly found on proteins, ligands, or other molecular scaffolds.[10]

  • The Benzyloxy Group: The benzyl group can be removed under reductive conditions (e.g., hydrogenolysis) to reveal a hydroxylamine functionality. This newly exposed group can then be further functionalized, enabling the attachment of a second molecule of interest.

A plausible synthetic route to this compound could involve the N-alkylation of N-(benzyloxy)acetamide with 1,3-diiodopropane. The reaction would likely proceed via a nucleophilic substitution where the nitrogen of the acetamide displaces one of the iodine atoms of the diiodopropane.

Application 1: A Versatile Linker for PROTAC Synthesis

Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.[11][12][13][14] A PROTAC molecule is composed of a ligand for the target protein, a ligand for an E3 ligase, and a chemical linker that connects the two. The nature and length of the linker are critical for the efficacy of the PROTAC.

This compound can serve as a valuable precursor for the synthesis of PROTAC linkers. The iodopropyl end can be used to attach the linker to a warhead that binds to the protein of interest, while the benzyloxy group can be deprotected and modified to attach the E3 ligase ligand.

Workflow for PROTAC Synthesis using this compound

PROTAC_synthesis_workflow cluster_step1 Step 1: Conjugation to Target Ligand cluster_step2 Step 2: Deprotection cluster_step3 Step 3: Attachment of E3 Ligase Ligand A N-(3-Iodopropyl)-N- (benzyloxy)acetamide C Conjugate 1 A->C Alkylation B Target Protein Ligand (with nucleophile, e.g., -NH2, -SH) B->C D Conjugate 1 E Deprotected Conjugate (with -OH group) D->E Hydrogenolysis F Deprotected Conjugate H Final PROTAC Molecule F->H Coupling G E3 Ligase Ligand (with reactive group) G->H

Caption: Workflow for PROTAC synthesis.

Protocol 1: Alkylation of a Target Protein Ligand with this compound

This protocol describes the general procedure for the N-alkylation of a primary amine-containing target protein ligand.

Materials:

  • This compound

  • Target protein ligand with a primary amine

  • Potassium carbonate (K₂CO₃), anhydrous

  • Anhydrous N,N-dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium chloride (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere, add the primary amine-containing target protein ligand (1.0 eq) and anhydrous potassium carbonate (2.0 eq).

  • Add anhydrous DMF to the flask to achieve a substrate concentration of approximately 0.5 M.

  • Stir the suspension at room temperature for 15 minutes.

  • Add a solution of this compound (1.2 eq) in a minimal amount of anhydrous DMF dropwise to the reaction mixture.

  • Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[8]

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract the product with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired conjugate.

Rationale: The reaction proceeds via an SN2 mechanism where the amine nucleophilically attacks the carbon bearing the iodine.[8] Potassium carbonate acts as a mild base to deprotonate the amine, increasing its nucleophilicity, and to neutralize the hydroiodic acid byproduct.[8] DMF is a suitable polar aprotic solvent for this type of reaction.

Troubleshooting:

  • Low Yield: If the reaction is slow or gives a low yield, consider increasing the reaction temperature or using a stronger base like cesium carbonate.[15]

  • Side Reactions: The potential for competing elimination reactions exists, though it is generally less of a concern with primary alkyl iodides.[16]

Application 2: Synthesis of Bioconjugates for Targeted Drug Delivery

The principles outlined for PROTAC synthesis can be extended to other bioconjugation applications. For instance, this compound can be used to link a cytotoxic drug to a targeting moiety, such as a small molecule that binds to a receptor overexpressed on cancer cells. This approach can enhance the therapeutic index of the drug by delivering it specifically to the target cells.

Workflow for Bioconjugate Synthesis

bioconjugate_synthesis_workflow cluster_step1 Step 1: Attachment to Targeting Moiety cluster_step2 Step 2: Deprotection & Activation cluster_step3 Step 3: Conjugation to Payload A N-(3-Iodopropyl)-N- (benzyloxy)acetamide C Targeting Moiety-Linker Conjugate A->C Alkylation B Targeting Moiety (with nucleophile) B->C D Targeting Moiety-Linker Conjugate E Activated Linker D->E 1. Hydrogenolysis 2. Activation F Activated Linker H Final Bioconjugate F->H Coupling G Drug Payload (with reactive group) G->H

Caption: Workflow for bioconjugate synthesis.

Protocol 2: Deprotection of the Benzyloxy Group and Subsequent Functionalization

This protocol outlines the removal of the benzyl protecting group and subsequent activation of the resulting hydroxylamine for coupling to a carboxylic acid-containing payload.

Materials:

  • Conjugate from Protocol 1

  • Palladium on carbon (Pd/C), 10%

  • Methanol or Ethanol

  • Hydrogen gas (H₂)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or other coupling agent

  • N-Hydroxysuccinimide (NHS)

  • Carboxylic acid-containing drug payload

  • Anhydrous dichloromethane (DCM) or DMF

Procedure:

Part A: Deprotection

  • Dissolve the benzyloxy-protected conjugate in methanol or ethanol in a flask suitable for hydrogenation.

  • Carefully add 10% Pd/C catalyst (typically 5-10 mol% of the substrate).

  • Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction mixture vigorously at room temperature until the reaction is complete (monitor by TLC or LC-MS).

  • Carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected product.

Rationale: Palladium on carbon is a standard catalyst for hydrogenolysis, which cleaves the benzyl ether bond to yield the corresponding alcohol (in this case, a hydroxylamine derivative) and toluene.

Part B: Activation and Coupling

  • Dissolve the deprotected conjugate (1.0 eq) and the carboxylic acid-containing drug payload (1.1 eq) in anhydrous DCM or DMF.

  • Add NHS (1.2 eq) and cool the mixture to 0 °C.

  • Add DCC (1.2 eq) and stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC or LC-MS.

  • Once complete, filter off the dicyclohexylurea byproduct.

  • Wash the filtrate with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography to yield the final bioconjugate.

Rationale: DCC and NHS are commonly used to activate carboxylic acids for amide bond formation. DCC facilitates the formation of an active O-acylisourea intermediate, which then reacts with NHS to form a more stable NHS ester. This ester readily reacts with the hydroxylamine to form the desired amide bond.

Future Perspectives and Conclusion

This compound represents a versatile and synthetically accessible building block with significant potential in drug discovery. Its bifunctional nature allows for the sequential or orthogonal introduction of different molecular entities, making it an ideal candidate for the construction of complex therapeutic agents like PROTACs and other targeted drug conjugates. The protocols provided herein offer a foundational framework for researchers to begin exploring the utility of this compound in their own drug discovery programs. As the field of targeted therapeutics continues to evolve, the demand for novel and efficient linker technologies will undoubtedly grow, positioning this compound as a valuable tool in the medicinal chemist's arsenal. While the direct applications of this specific molecule are yet to be extensively documented, the chemical principles guiding its proposed uses are well-established, offering a high degree of confidence in its potential.

References

  • BenchChem. (2025).
  • BenchChem. (2025).
  • National Center for Biotechnology Information. (n.d.).
  • MyBioSource. (n.d.). This compound biochemical.
  • BenchChem. (2025).
  • BenchChem. (2025).
  • Guidechem. (n.d.). N- (3-yodopropil) -N- (benciloxi) acetaMida 1003599-67-4 wiki.
  • ResearchGate. (n.d.). N-(benzazol-2-yl)-2-substituted phenylacetamide derivatives: Design, synthesis and biological evaluation against MCF7 breast cancer cell line.
  • Wikipedia. (n.d.).
  • PubMed. (2023). Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke.
  • PubChem. (n.d.).
  • PubMed Central. (n.d.).
  • Cheméo. (n.d.). Chemical Properties of N-(n-Propyl)acetamide (CAS 5331-48-6).
  • PubMed Central. (n.d.).
  • Pharmaffiliates. (n.d.). This compound.
  • Google Patents. (n.d.). WO2021141662A1 - Proteolysis targeting chimeric molecules (protacs) with functional handles and uses thereof.
  • National Institutes of Health. (n.d.).
  • ResearchGate. (n.d.). Proteolysis targeting chimeras (PROTACs)
  • MDPI. (2024).
  • PubChem. (n.d.). 3-Acetamidopropanal.
  • MDPI. (n.d.).
  • MDPI. (n.d.). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances.
  • NEDP. (n.d.). Medicinal Chemistry.
  • CymitQuimica. (n.d.). CAS 183905-31-9: Acetamide, N-[(2S)-2-(acetyloxy)-3-chloropropyl]-.
  • PubMed. (n.d.).
  • BenchChem. (n.d.). N-(3-bromopropyl)acetamide | 51834-67-4.
  • PubMed Central. (n.d.). Breakthroughs in Medicinal Chemistry: New Targets and Mechanisms, New Drugs, New Hopes–7.
  • Google Patents. (n.d.). CN102249948A - Synthetic method of 5-acetamido-N,N'-bis-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide.
  • Mol-Instincts. (n.d.). Synthesis of N-benzyl-N-(3-n-butylamino-4-phenoxy-5-sulfamylbenzyl)acetamide.
  • MDPI. (n.d.). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study.
  • PubChem. (2026). N-(3-Chloropropyl)-1,3-benzodioxole-5-acetamide.
  • PubMed Central. (n.d.). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study.
  • MDPI. (2024).
  • MDPI. (2024). Recent Advances: Heterocycles in Drugs and Drug Discovery.
  • PubChem. (n.d.). N-[(1s,2r)-1-(3,5-Difluorobenzyl)-3-({1-[4-(2,2-Dimethylpropyl)thiophen-2-Yl]cyclopropyl}amino)-2-Hydroxypropyl]acetamide.
  • Google Patents. (n.d.). EP2289870B1 - Method for purifying 5-amino-N,N'-bis(2,3-dihydroxypropyl)-isophthalamide, an intermediate in the preparation of non-ionic X-ray contrast agents.

Sources

Troubleshooting & Optimization

troubleshooting guide for N-(3-Iodopropyl)-N-(benzyloxy)acetamide experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for experiments involving N-(3-Iodopropyl)-N-(benzyloxy)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert insights, troubleshoot common experimental hurdles, and ensure the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What are the basic physical and chemical properties of this compound?

This compound is a versatile intermediate compound. Its key properties are summarized in the table below.

PropertyValueSource(s)
CAS Number 1003599-67-4[1][2]
Molecular Formula C₁₂H₁₆INO₂[1][3]
Molecular Weight 333.17 g/mol [1][2]
Appearance Brown Oil[1]
Solubility Soluble in Acetone, Dichloromethane, Ethanol[1]
Storage Room Temperature, in a tightly-closed container, away from light[1][4]

Q2: How should I properly store this compound to ensure its stability?

To maintain its integrity, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container.[4] As alkyl iodides can be sensitive to light, which can cause gradual decomposition and discoloration (often appearing as a darker brown or purple hue due to the formation of I₂), storing the vial in an amber container or wrapped in aluminum foil is a highly recommended best practice.

Q3: What are the primary safety precautions when handling this compound?

While specific toxicity data is limited, standard laboratory safety protocols for handling chemical reagents should be strictly followed.

  • Personal Protective Equipment (PPE): Always wear protective gloves, safety glasses with side shields or goggles, and a lab coat.[5]

  • Ventilation: Handle the compound in a well-ventilated area or under a chemical fume hood to avoid inhaling any potential vapors.[4][6]

  • Avoid Contact: Prevent direct contact with skin, eyes, and clothing. In case of contact, rinse the affected area immediately and thoroughly with water.[7]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal environmental regulations.[5]

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, purification, or handling of this compound.

Synthesis & Reaction Issues

Q1: My amide formation step from N-(benzyloxy)amine and a 3-halopropionyl chloride is low-yielding. What are the common causes?

Low yields in this acylation step typically stem from one of several issues related to the nucleophilicity of the amine and the reaction conditions.

  • Cause 1: Amine Protonation. The reaction of an acyl chloride with an amine generates one equivalent of hydrochloric acid (HCl) as a byproduct.[8] This HCl will protonate your starting amine, rendering it non-nucleophilic and halting the reaction. This means the theoretical maximum yield without an added base is only 50%.

    • Solution: Add at least one equivalent of a non-nucleophilic base, such as triethylamine (Et₃N) or pyridine, to the reaction mixture. This "scavenger" base will neutralize the generated HCl, ensuring your starting amine remains free to react.[9]

  • Cause 2: Competing Hydrolysis. Acyl chlorides are highly reactive and can be hydrolyzed by any moisture present in the solvent or on the glassware.

    • Solution: Ensure your solvent is anhydrous and that all glassware is thoroughly dried before use. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) is also recommended.

  • Cause 3: Ineffective Coupling Reagents (if not using an acyl chloride). If you are using a carboxylic acid directly with a coupling reagent (e.g., DCC, EDC), the reaction may be sluggish.

    • Solution: The direct reaction between a carboxylic acid and an amine is often unfavorable due to the formation of an acid-base salt.[8][10] Using a coupling reagent is necessary. For challenging couplings, consider adding an activating agent like 1-Hydroxybenzotriazole (HOBt) or using a more modern, efficient coupling reagent like HATU.[11]

Q2: The iodination (halogen exchange) step is not going to completion. How can I improve the conversion?

This is a classic Finkelstein reaction, which is a reversible SN2 process.[12] Incomplete conversion means the reaction has reached equilibrium without fully forming the desired product.

  • Cause 1: Improper Solvent Choice. The key to driving a Finkelstein reaction to completion is the precipitation of the byproduct salt (e.g., NaCl or NaBr).

    • Solution: Acetone is the ideal solvent for this transformation. Sodium iodide (NaI) is soluble in acetone, whereas sodium chloride (NaCl) and sodium bromide (NaBr) are poorly soluble and will precipitate out, driving the equilibrium toward the formation of the iodo-alkane according to Le Châtelier's principle.[12] If you are using a solvent like DMF in which all salts are soluble, the reaction will likely not proceed to completion.

  • Cause 2: Insufficient Reaction Time or Temperature. While often performed at room temperature, some halogen exchanges can be slow.

    • Solution: Gently heating the reaction mixture to reflux (acetone refluxes at ~56°C) can significantly increase the reaction rate. Monitor the progress by TLC until the starting material (the chloro- or bromo-precursor) is consumed.

  • Cause 3: Reagent Purity. The presence of water in the reaction can hinder the process.

    • Solution: Use anhydrous acetone and ensure your sodium iodide is dry.

Below is a troubleshooting workflow for this common issue.

G start Low conversion in iodination step check_solvent Is the solvent acetone? start->check_solvent change_solvent Switch to anhydrous acetone. Acetone's differential salt solubility drives the reaction forward. check_solvent->change_solvent No check_temp Was the reaction heated? check_solvent->check_temp Yes success Problem Resolved change_solvent->success heat_reaction Heat the reaction to reflux (~56°C) and monitor by TLC. check_temp->heat_reaction No check_reagents Are reagents anhydrous? check_temp->check_reagents Yes heat_reaction->success dry_reagents Ensure NaI and solvent are free of water. check_reagents->dry_reagents No check_reagents->success Yes dry_reagents->success

Caption: Troubleshooting workflow for the iodination step.

Q3: My final product is dark brown or black, not the expected light brown oil. What happened?

This discoloration is almost always a sign of decomposition.

  • Cause 1: Light Exposure. Alkyl iodides are known to be light-sensitive. Exposure to ambient lab light, especially over long periods, can cause the C-I bond to cleave, generating elemental iodine (I₂), which has a dark purple/brown color.

    • Solution: Protect the reaction and the purified product from light by covering flasks with aluminum foil. Store the final product in an amber vial.

  • Cause 2: Thermal Decomposition. Excessive heat during purification (e.g., high-temperature distillation or prolonged heating on a rotary evaporator) can cause decomposition.

    • Solution: Remove purification solvents under reduced pressure at moderate temperatures (e.g., <40°C). If column chromatography is performed, do not let the compound sit on the silica gel for an extended period.

  • Cause 3: Acidic Impurities. Traces of acid from a workup step can catalyze decomposition pathways.

    • Solution: Ensure the product is thoroughly washed and neutralized during the workup phase before final solvent removal. A wash with a saturated sodium bicarbonate solution is often effective.[13]

Purification & Isolation Problems

Q1: I'm having trouble purifying the final product by column chromatography. What solvent system do you recommend?

The target compound is moderately polar. A gradient elution on silica gel is typically effective.

  • Recommended Starting Point: Begin with a nonpolar solvent like hexanes or petroleum ether and gradually increase the polarity by adding a more polar solvent like ethyl acetate.

  • TLC Analysis First: Before running a column, always determine the optimal solvent system using TLC. A good system will give your product an Rf value of ~0.3-0.4.

Eluent System (Hexanes:Ethyl Acetate)Expected Observation
90:10 Product may be near the baseline (low Rf).
80:20 Likely a good starting point for separation.
70:30 Product should have a higher Rf; good for faster elution.

Q2: After workup, I have a very low recovery of my product. Where could it have gone?

Product loss during workup is a common issue that can often be resolved by carefully examining each step.[14]

  • Cause 1: Product is soluble in the aqueous layer. While expected to be organic-soluble, emulsions or incorrect pH can lead to losses in the aqueous phase.

    • Solution: After the initial extraction, re-extract the aqueous layer 1-2 more times with your organic solvent (e.g., dichloromethane or ethyl acetate). Always check a spot of the aqueous layer on a TLC plate to ensure no product remains.[14]

  • Cause 2: Product stuck on filtration media. If you used a drying agent like magnesium sulfate and filtered it, your product can remain adsorbed to the solid.

    • Solution: After filtering, wash the drying agent thoroughly with fresh organic solvent to recover any adsorbed product.[14]

  • Cause 3: Incomplete reaction. The most common reason for low yield is an incomplete reaction.

    • Solution: Before beginning the workup, always check a TLC of the crude reaction mixture to confirm that the starting material has been fully consumed.

Characterization & Analysis

Q1: My NMR spectrum is complex. What are the expected signals for this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for confirming the structure of your compound.[15][16] The spectrum should show distinct signals corresponding to each part of the molecule.

  • ¹H NMR: Expect signals for the acetyl group, the two methylene groups of the propyl chain, the benzyloxy methylene group, and the aromatic protons of the benzyl group.

  • ¹³C NMR: Expect signals for the carbonyl carbon, the acetyl methyl carbon, and all other unique carbon atoms in the structure.

Group¹H NMR (Predicted δ, ppm)¹³C NMR (Predicted δ, ppm)Key Features
Acetyl (CH₃) ~2.1-2.3 (s, 3H)~21Sharp singlet in ¹H NMR.
Propyl (N-CH₂) ~3.4-3.6 (t, 2H)~48-50Triplet coupled to adjacent CH₂.
Propyl (-CH₂-) ~2.0-2.2 (quint, 2H)~32-34More complex multiplet.
Propyl (CH₂-I) ~3.2-3.4 (t, 2H)~2-5Triplet, shifted downfield by iodine. Very upfield in ¹³C.
Benzyloxy (O-CH₂) ~4.7-4.9 (s, 2H)~75-77Sharp singlet.
Aromatic (Ph) ~7.2-7.4 (m, 5H)~127-135Multiplet in the aromatic region.
Carbonyl (C=O) N/A~170-172Downfield signal in ¹³C NMR.

Note: Predicted values can vary based on solvent and instrument. The presence of rotamers due to the amide bond can sometimes lead to broadened or duplicated peaks.

Q2: I see a persistent impurity in my final product. What is it likely to be?

The most common impurities are unreacted starting materials or byproducts from incomplete reactions.

  • Impurity 1: N-(3-chloropropyl)- or N-(3-bromopropyl)-N-(benzyloxy)acetamide. If the Finkelstein reaction was incomplete, you will have the halogenated precursor remaining. This is often difficult to separate by chromatography due to similar polarity.

    • How to Identify: Mass spectrometry will show a molecular ion peak corresponding to the chloro- (M+ at ~255/257) or bromo- (M+ at ~299/301) analogue. In the ¹H NMR, the -CH₂-X triplet will be shifted slightly differently compared to the iodo- compound.

  • Impurity 2: Elimination Product. Under basic conditions or with heat, the starting halide or final iodide can undergo elimination to form N-allyl-N-(benzyloxy)acetamide.

    • How to Identify: The NMR spectrum would show characteristic signals for a vinyl group (~5-6 ppm).

Experimental Protocols & Workflows

Protocol 1: Synthesis of this compound

This two-step protocol assumes the use of commercially available N-(benzyloxy)amine and 3-chloropropionyl chloride.

Step A: Synthesis of N-(3-Chloropropyl)-N-(benzyloxy)acetamide

  • In a round-bottom flask dried and maintained under an inert atmosphere (N₂), dissolve N-(benzyloxy)amine (1.0 eq) and triethylamine (1.1 eq) in anhydrous dichloromethane (DCM).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of 3-chloropropionyl chloride (1.05 eq) in anhydrous DCM dropwise over 30 minutes.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC until the starting amine is consumed.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude chloro-intermediate, which can often be used in the next step without further purification.

Step B: Synthesis of this compound (Finkelstein Reaction)

  • Dissolve the crude N-(3-chloropropyl)-N-(benzyloxy)acetamide (1.0 eq) from Step A in anhydrous acetone.

  • Add sodium iodide (NaI, 1.5-2.0 eq) to the solution.

  • Heat the mixture to reflux and stir for 12-24 hours. A white precipitate (NaCl) should form. Monitor the reaction by TLC for the disappearance of the starting material.[12]

  • After completion, cool the reaction to room temperature and filter to remove the precipitated NaCl.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine to remove any remaining salts.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product as a brown oil.[1]

Protocol 2: Purification by Flash Column Chromatography
  • Prepare a silica gel column using a slurry of silica in a nonpolar solvent (e.g., hexanes).

  • Adsorb the crude product onto a small amount of silica gel and load it onto the column.

  • Elute the column with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20-30%).

  • Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

The overall workflow is summarized in the diagram below.

G cluster_0 Step A: Amide Formation cluster_1 Step B: Iodination cluster_2 Purification & Analysis A1 React N-(benzyloxy)amine with 3-chloropropionyl chloride in DCM with Et3N A2 Aqueous Workup (Wash with HCl, NaHCO3, Brine) A1->A2 B1 React chloro-intermediate with NaI in refluxing acetone A2->B1 Crude Chloro-intermediate B2 Filter NaCl & Concentrate B1->B2 C1 Flash Column Chromatography (Hexanes/Ethyl Acetate) B2->C1 Crude Iodo-product C2 Characterize by NMR, MS C1->C2

Caption: General experimental workflow.

References

  • ResearchGate. Why did my amide syntesis does not work? [Link]

  • ACS Green Chemistry Institute. Specific Solvent Issues with Iodination. [Link]

  • Chemistry Steps. Amides Preparation and Reactions Summary. [Link]

  • Master Organic Chemistry. The Amide Functional Group: Properties, Synthesis, and Nomenclature. [Link]

  • Seavill, P. W., & Wilden, J. D. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry, 22(22), 7754-7773. [Link]

  • Reddit. Are iodination reactions an equilibrium. [Link]

  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]

  • MANAC Inc. A tried-and-true synthesis method, describing iodination reactions with halogen exchange (1). [Link]

  • Modern Analytical Technique for Characterization Organic Compounds. [Link]

  • Organic Syntheses. n-benzylacrylamide. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for N-(3-Iodopropyl)-N-(benzyloxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of N-(3-Iodopropyl)-N-(benzyloxy)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As Senior Application Scientists, we have compiled this information based on established chemical principles and extensive experience in synthetic organic chemistry to ensure you can confidently navigate the challenges of this synthesis.

Introduction to the Synthesis

The synthesis of this compound is typically approached as a two-step process. The first step involves the acylation of O-benzylhydroxylamine to form the intermediate, N-(benzyloxy)acetamide. The second, and often more challenging step, is the N-alkylation of this intermediate with a suitable 3-iodopropyl source, most commonly 1,3-diiodopropane, to yield the final product. This guide will focus on optimizing the conditions for this second, crucial alkylation step.

Overall Reaction Scheme:

Reaction_Scheme cluster_step1 Step 1: Acylation cluster_step2 Step 2: N-Alkylation O-benzylhydroxylamine O-benzylhydroxylamine N-benzyloxyacetamide N-(benzyloxy)acetamide O-benzylhydroxylamine->N-benzyloxyacetamide Pyridine, DCM Acylating_Agent Acylating Agent (e.g., Acetic Anhydride) N-benzyloxyacetamide_2 N-(benzyloxy)acetamide Final_Product N-(3-Iodopropyl)-N- (benzyloxy)acetamide N-benzyloxyacetamide_2->Final_Product Base (e.g., NaH) Solvent (e.g., DMF) 1,3-diiodopropane 1,3-diiodopropane

Caption: Overall two-step synthesis of the target compound.

Troubleshooting Guide

This section addresses specific issues that you may encounter during the N-alkylation of N-(benzyloxy)acetamide.

Question: I am observing a very low yield of my desired product, this compound. What are the likely causes and how can I improve it?

Answer:

Low yield in this N-alkylation reaction is a common issue and can stem from several factors. Here’s a systematic approach to troubleshooting:

  • Incomplete Deprotonation of N-(benzyloxy)acetamide: The nitrogen atom in an amide is not inherently nucleophilic.[1] A strong base is required to deprotonate it and form the corresponding anion, which then acts as the nucleophile.

    • Recommendation: We recommend using a strong, non-nucleophilic base such as sodium hydride (NaH). Ensure you are using a sufficient excess (typically 1.1-1.5 equivalents) to drive the deprotonation to completion. The reaction should be allowed to stir for at least 30-60 minutes after the addition of the base and before adding the alkylating agent to ensure complete formation of the amide anion.

  • Reaction Temperature: The reaction temperature plays a critical role. While higher temperatures can increase the reaction rate, they can also lead to decomposition of the starting materials or product.

    • Recommendation: Start the reaction at a lower temperature (e.g., 0 °C) for the deprotonation step, and then allow it to slowly warm to room temperature after the addition of 1,3-diiodopropane. If the reaction is still sluggish, gentle heating (e.g., to 40-50 °C) can be beneficial, but this should be monitored carefully by TLC to check for the appearance of degradation products.

  • Choice of Solvent: The solvent must be able to dissolve the starting materials and be inert to the strong base.

    • Recommendation: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are excellent choices for this reaction as they effectively solvate the sodium salt of the amide.[1] Ensure your solvent is completely dry, as any residual water will quench the base and the amide anion.

  • Purity of Reagents: The purity of your starting materials, especially the N-(benzyloxy)acetamide and 1,3-diiodopropane, is crucial. Impurities can interfere with the reaction.

    • Recommendation: Ensure your N-(benzyloxy)acetamide is pure and dry. 1,3-diiodopropane should be freshly distilled or passed through a plug of basic alumina to remove any acidic impurities.

Question: My TLC analysis shows a significant amount of unreacted N-(benzyloxy)acetamide, even after a prolonged reaction time. What should I do?

Answer:

The presence of unreacted starting material points towards an incomplete reaction. Here are the key parameters to re-evaluate:

  • Base Stoichiometry and Activity: As mentioned, insufficient or inactive base is a primary culprit. Sodium hydride can lose its activity over time if not stored properly.

    • Actionable Advice: Use a fresh bottle of NaH or test the activity of your current batch. Increase the equivalents of NaH to 1.5.

  • Reaction Time and Temperature: The reaction may simply be slow under your current conditions.

    • Actionable Advice: After confirming your base is active, consider increasing the reaction temperature in increments of 10 °C, monitoring the reaction progress by TLC at each stage. You can also extend the reaction time, for instance, up to 24 hours.

Question: I am observing a significant side product with a similar polarity to my desired product. What could it be and how can I minimize its formation?

Answer:

A common side product in this reaction is the di-alkylated product, where a second molecule of N-(benzyloxy)acetamide reacts at the other end of the 1,3-diiodopropane.

Side_Reaction Product N-(3-Iodopropyl)-N- (benzyloxy)acetamide Di-alkylated_Product Di-alkylated Side Product Product->Di-alkylated_Product Excess Amide Anion Amide_Anion N-(benzyloxy)acetamide anion

Caption: Formation of the di-alkylated side product.

  • Minimization Strategy: To favor the mono-alkylation product, use a molar excess of the alkylating agent.

    • Recommendation: We suggest using a 2 to 3-fold molar excess of 1,3-diiodopropane relative to N-(benzyloxy)acetamide. This will statistically favor the reaction of the amide anion with a fresh molecule of 1,3-diiodopropane over the already mono-alkylated product. The unreacted 1,3-diiodopropane can be easily removed during workup due to its non-polar nature.

Question: My product seems to be degrading during purification by column chromatography. What are the best practices for purification?

Answer:

This compound can be sensitive to prolonged exposure to silica gel. Here are some tips for successful purification:

  • Minimize Contact Time with Silica:

    • Recommendation: Use flash column chromatography rather than gravity chromatography to speed up the process.

  • Solvent System:

    • Recommendation: A gradient elution starting with a non-polar solvent system (e.g., hexane/ethyl acetate 9:1) and gradually increasing the polarity will help to first elute the non-polar impurities (like excess 1,3-diiodopropane) and then your product.

  • Deactivation of Silica Gel:

    • Recommendation: If you still observe degradation, you can deactivate the silica gel by pre-treating it with a solvent mixture containing a small amount of a non-nucleophilic base like triethylamine (e.g., 1% triethylamine in your eluent). This will neutralize the acidic sites on the silica gel.

Frequently Asked Questions (FAQs)

Q1: What is the best method for preparing the N-(benzyloxy)acetamide precursor?

A1: A reliable method is the acylation of O-benzylhydroxylamine with acetic anhydride in the presence of a base like pyridine in a solvent such as dichloromethane (DCM).[2] The reaction is typically clean and high-yielding.

Q2: Can I use other alkylating agents besides 1,3-diiodopropane?

A2: Yes, other 3-halopropyl derivatives can be used, such as 1-bromo-3-iodopropane or 1,3-dibromopropane. However, the iodo-derivatives are generally more reactive in SN2 reactions, which can lead to shorter reaction times and milder conditions.[3]

Q3: How can I monitor the progress of the N-alkylation reaction?

A3: Thin-layer chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., hexane/ethyl acetate 7:3) to achieve good separation between your starting material, product, and any potential side products. The spots can be visualized under UV light and/or by staining with a potassium permanganate solution.

Q4: What are the key characterization techniques for the final product?

A4: The structure and purity of this compound should be confirmed by:

  • ¹H and ¹³C NMR spectroscopy: To confirm the chemical structure.

  • Mass spectrometry (MS): To confirm the molecular weight.

  • Elemental analysis: To confirm the elemental composition.

Q5: What are the safety precautions I should take during this synthesis?

A5:

  • Sodium hydride (NaH) is a flammable solid and reacts violently with water to produce hydrogen gas, which is highly flammable. Handle it in a fume hood under an inert atmosphere (e.g., nitrogen or argon) and away from any sources of ignition.

  • 1,3-diiodopropane is a lachrymator and should be handled with appropriate personal protective equipment (gloves, safety glasses) in a well-ventilated fume hood.

  • Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves, when handling any chemicals.

Experimental Protocols

Protocol 1: Synthesis of N-(benzyloxy)acetamide
  • Dissolve O-benzylhydroxylamine (1.0 eq) in anhydrous dichloromethane (DCM) in a round-bottom flask under a nitrogen atmosphere.

  • Add pyridine (1.2 eq) to the solution and cool the flask to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or flash column chromatography.

Protocol 2: Synthesis of this compound
ParameterRecommended Condition
Base Sodium Hydride (NaH), 60% dispersion in mineral oil
Equivalents of Base 1.2 eq
Alkylating Agent 1,3-diiodopropane
Equivalents of Alkylating Agent 2.0 eq
Solvent Anhydrous N,N-dimethylformamide (DMF)
Temperature 0 °C to room temperature
Reaction Time 12-24 hours

Step-by-step procedure:

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add a 60% dispersion of sodium hydride (1.2 eq) in mineral oil.

  • Wash the sodium hydride with anhydrous hexane (3 x 10 mL) to remove the mineral oil, decanting the hexane carefully each time.

  • Add anhydrous DMF to the flask to create a slurry.

  • In a separate flask, dissolve N-(benzyloxy)acetamide (1.0 eq) in anhydrous DMF.

  • Slowly add the solution of N-(benzyloxy)acetamide to the sodium hydride slurry at 0 °C.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Cool the reaction mixture back to 0 °C and add 1,3-diiodopropane (2.0 eq) dropwise.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, cautiously quench the reaction by the slow addition of saturated aqueous ammonium chloride solution at 0 °C.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield or Incomplete Reaction Check_Base Is the base (NaH) active and in sufficient excess? Start->Check_Base Yes_Base Yes Check_Base->Yes_Base No_Base No Check_Base->No_Base Check_Solvent Is the solvent (DMF/THF) anhydrous? Yes_Base->Check_Solvent Action_Base Use fresh NaH (1.5 eq) No_Base->Action_Base Action_Base->Check_Solvent Yes_Solvent Yes Check_Solvent->Yes_Solvent No_Solvent No Check_Solvent->No_Solvent Check_Temp Is the reaction temperature and time optimized? Yes_Solvent->Check_Temp Action_Solvent Use freshly dried solvent No_Solvent->Action_Solvent Action_Solvent->Check_Temp Yes_Temp Yes Check_Temp->Yes_Temp No_Temp No Check_Temp->No_Temp Check_Side_Products Are there significant side products? Yes_Temp->Check_Side_Products Action_Temp Increase temperature gradually (e.g., to 40-50 °C) and/or prolong reaction time No_Temp->Action_Temp Action_Temp->Check_Side_Products Yes_Side Yes Check_Side_Products->Yes_Side No_Side No Check_Side_Products->No_Side Action_Side Use excess (2-3 eq) of 1,3-diiodopropane Yes_Side->Action_Side Purification Purification Issues? No_Side->Purification Action_Side->Purification Action_Purification Use flash chromatography, deactivate silica with Et3N Purification->Action_Purification

Caption: A workflow for troubleshooting common synthesis issues.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer.
  • Perrin, D. D., & Armarego, W. L. F. (1988).
  • Han, Y., & Chorev, M. (1999). N-Alkylation of Amides. A Novel Procedure. The Journal of Organic Chemistry, 64(6), 1972–1978. [Link]

  • Wikipedia contributors. (2023). Amine alkylation. In Wikipedia, The Free Encyclopedia. [Link]

  • PrepChem. (n.d.). Synthesis of N-benzyl acetamide. [Link]

  • Chemistry Stack Exchange. (2015). N-alkylation of amides with alkyl halides?[Link]

  • Synthesis of N-benzyl-N-(3-n-butylamino-4-phenoxy-5-sulfamylbenzyl)acetamide. (n.d.). [Link]

Sources

common pitfalls to avoid with N-(3-Iodopropyl)-N-(benzyloxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(3-Iodopropyl)-N-(benzyloxy)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and pitfalls encountered during the synthesis, purification, and handling of this versatile reagent. Our goal is to provide you with in-depth, field-proven insights to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

A1: this compound is a bifunctional organic molecule. It incorporates a reactive iodopropyl group, making it an excellent alkylating agent, and a benzyloxyacetamide moiety. This structure is particularly useful in medicinal chemistry and drug discovery as a linker or building block for more complex molecules. The iodopropyl group allows for covalent attachment to nucleophilic residues in biomolecules, while the benzyloxy group can serve as a protective group or be part of a larger pharmacophore.

Q2: What are the main safety precautions I should take when handling this compound?

A2: As with any organoiodine compound, proper safety measures are crucial. This compound is classified as a substance that can cause skin and serious eye irritation.[1][2][3][4] Always handle this compound in a well-ventilated fume hood.[1][3] Personal Protective Equipment (PPE) is mandatory, including chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile).[2][4] Avoid inhalation of any vapors or mists and prevent contact with skin and eyes.[1][3] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[1][2][3]

Q3: How should I store this compound?

A3: this compound is a brown oil and should be stored in a tightly sealed container in a cool, dry place, protected from light.[5] Organoiodine compounds can be light-sensitive and may degrade over time, releasing free iodine, which can be identified by a characteristic purple or brown discoloration. For long-term storage, refrigeration is recommended.

Q4: I'm observing a low yield in my synthesis of this compound. What are the likely causes?

A4: Low yields in the N-alkylation of N-(benzyloxy)acetamide with an iodopropyl source can stem from several factors. These include an inappropriate choice of base, suboptimal reaction temperature, presence of moisture, or poor solubility of reactants.[6] Additionally, side reactions such as O-alkylation or di-alkylation can consume your starting materials and reduce the yield of the desired product.[7] A detailed troubleshooting guide for this issue is provided in the next section.

Troubleshooting Guides

Problem 1: Low or No Conversion of Starting Materials in Synthesis

The synthesis of this compound typically involves the N-alkylation of N-(benzyloxy)acetamide with a 1,3-diiodopropane or a similar iodinating agent in the presence of a base. If you are experiencing low or no conversion, consider the following:

Causality and Solutions:

  • Weak Base: The amide proton of N-(benzyloxy)acetamide is not very acidic. A weak base may not be sufficient to deprotonate the amide nitrogen, which is necessary for it to act as a nucleophile.[8]

    • Solution: Switch to a stronger base. Sodium hydride (NaH) in an aprotic polar solvent like DMF or THF is a common and effective choice for deprotonating amides.[7][8] Other strong bases like LDA or n-BuLi can also be used, but require stricter anhydrous conditions.[8]

  • Reaction Temperature: The reaction may be too slow at room temperature.

    • Solution: Gently heat the reaction mixture. A temperature range of 50-80 °C is often a good starting point. However, be cautious, as excessive heat can promote side reactions and degradation. Monitor the reaction progress by Thin Layer Chromatography (TLC) to find the optimal temperature.

  • Presence of Moisture: Water can quench the strong base and hydrolyze the starting materials or product.

    • Solution: Ensure all glassware is oven-dried before use and that your solvents are anhydrous. Run the reaction under an inert atmosphere (e.g., nitrogen or argon).

  • Poor Solubility: If the reactants are not well-dissolved, the reaction will be slow.

    • Solution: Choose a solvent in which all reactants are soluble. DMF and THF are generally good choices for this type of reaction.[6]

Representative Synthetic Protocol:

  • To an oven-dried, three-necked round-bottom flask under a nitrogen atmosphere, add N-(benzyloxy)acetamide (1.0 eq).

  • Add anhydrous DMF to dissolve the starting material.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium hydride (NaH, 1.1 eq) portion-wise. Stir the mixture at 0 °C for 30 minutes.

  • Add 1,3-diiodopropane (1.2 eq) dropwise via a syringe.

  • Allow the reaction to warm to room temperature and then heat to 60 °C.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction by carefully adding saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Problem 2: Formation of Significant Byproducts (O-Alkylation and Di-alkylation)

A common challenge in the N-alkylation of amides is the formation of the O-alkylated isomer (an imino ether) and the di-alkylated product.

Causality and Solutions:

  • O-Alkylation: The amide anion is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom. O-alkylation is more likely with "harder" electrophiles and in the presence of weaker bases where a significant portion of the amide is in its neutral form.[7]

    • Solution: Using a strong base like NaH ensures complete deprotonation to the N-anion, which favors N-alkylation. Polar aprotic solvents like DMF also tend to favor N-alkylation.[6]

  • Di-alkylation: The mono-alkylated product, this compound, can be deprotonated again and react with another molecule of the alkylating agent.

    • Solution: Use a stoichiometric amount of the alkylating agent or a slight excess of the N-(benzyloxy)acetamide.[6] Adding the alkylating agent slowly to the reaction mixture can also help to minimize di-alkylation.[6]

Troubleshooting Flowchart for N-Alkylation

troubleshooting_workflow start Low Yield or Byproduct Formation check_base Is the base strong enough? (e.g., NaH, LDA) start->check_base use_strong_base Action: Use a stronger base (e.g., NaH in DMF) check_base->use_strong_base No check_temp Is the reaction temperature optimal? check_base->check_temp Yes use_strong_base->check_temp optimize_temp Action: Optimize temperature (e.g., 50-80 °C, monitor by TLC) check_temp->optimize_temp No check_moisture Are anhydrous conditions maintained? check_temp->check_moisture Yes optimize_temp->check_moisture ensure_anhydrous Action: Use oven-dried glassware and anhydrous solvents under N2 check_moisture->ensure_anhydrous No check_byproducts Are O-alkylation or di-alkylation products observed? check_moisture->check_byproducts Yes ensure_anhydrous->check_byproducts control_stoichiometry Action: Use 1.0-1.2 eq of alkylating agent, add slowly check_byproducts->control_stoichiometry Yes end Improved Yield and Purity check_byproducts->end No control_stoichiometry->end

Caption: Troubleshooting logic for addressing low yields and byproduct formation.

Problem 3: Difficulty in Product Purification

This compound is a brown oil, which can sometimes make purification by crystallization challenging. Column chromatography is the most common method for purification.

Causality and Solutions:

  • Co-elution of Impurities: Unreacted starting materials or byproducts may have similar polarities to the desired product, leading to co-elution during column chromatography.

    • Solution:

      • Optimize the Solvent System for TLC: Before running a column, carefully select a solvent system (e.g., a mixture of hexanes and ethyl acetate) that provides good separation between your product and impurities on a TLC plate. The Rf value of your product should ideally be between 0.2 and 0.4.

      • Use a Gradient Elution: If a single solvent system does not provide adequate separation, use a gradient elution on your column, gradually increasing the polarity of the mobile phase.

      • Acid/Base Wash: If you have acidic or basic impurities (e.g., unreacted N-(benzyloxy)acetamide or amine byproducts from degradation), a liquid-liquid extraction with a dilute acid or base wash of your organic layer before chromatography can remove them.[9]

  • Product Degradation on Silica Gel: The slightly acidic nature of silica gel can sometimes cause degradation of sensitive compounds. Organoiodides can be susceptible to decomposition.

    • Solution:

      • Neutralize Silica Gel: You can use silica gel that has been neutralized with a base like triethylamine. This is done by adding a small amount of triethylamine (e.g., 1%) to your eluent.

      • Use an Alternative Stationary Phase: If degradation is a significant issue, consider using a less acidic stationary phase like alumina.

      • Work Quickly: Do not let your compound sit on the column for an extended period.

Recommended Purification Parameters

TechniqueStationary PhaseMobile Phase (Starting Point)Notes
Column Chromatography Silica Gel (230-400 mesh)Hexanes/Ethyl Acetate (e.g., 9:1 to 7:3 gradient)The optimal ratio should be determined by TLC analysis. Monitor fractions carefully by TLC.
Preparative HPLC C18 Reverse-PhaseAcetonitrile/Water with 0.1% Formic Acid (gradient elution)This method is suitable for purifying small quantities and for achieving high purity. The mobile phase can be modified based on the specific impurities.[10]
Problem 4: Product Instability and Degradation

Organoiodine compounds can be unstable, particularly when exposed to light, heat, or certain reactive species.

Causality and Solutions:

  • Deiodination: The carbon-iodine bond can be cleaved, leading to the formation of byproducts and the release of free iodine. This can be initiated by light or heat. Reductive deiodination is a known degradation pathway for iodinated compounds.[11]

    • Solution: Store the purified product in an amber vial to protect it from light. For long-term storage, keep it in a refrigerator or freezer. When running reactions, avoid unnecessarily high temperatures or prolonged reaction times.

  • Hydrolysis: The amide bond can be susceptible to hydrolysis under strongly acidic or basic conditions, especially at elevated temperatures.

    • Solution: Maintain a neutral pH during workup and storage. If the compound is dissolved in a solvent for an extended period, ensure the solvent is neutral and free of acidic or basic impurities.

Degradation Pathway Visualization

degradation_pathway product N-(3-Iodopropyl)-N- (benzyloxy)acetamide deiodination Deiodination (Light, Heat, Reductants) product->deiodination hydrolysis Hydrolysis (Strong Acid/Base, Heat) product->hydrolysis deiodinated_product N-(prop-2-en-1-yl)-N- (benzyloxy)acetamide or N-propyl-N-(benzyloxy)acetamide deiodination->deiodinated_product hydrolysis_products N-(benzyloxy)acetamide + 3-iodopropanol hydrolysis->hydrolysis_products

Caption: Potential degradation pathways for this compound.

References

  • Innovating Science by Aldon Corporation. (n.d.). Iodine Solution Safety Data Sheet. Retrieved from [Link]

  • Mascolo, G., et al. (2015). Iodinated Contrast Media Electro-Degradation: Process Performance and Degradation Pathways. Science of The Total Environment, 506-507, 267-275.
  • Various Authors. (2015, May 20). Which one would be efficient method for N-alkylation of aromatic amides e.g. 1,3-bis(acetamido)benzene?. ResearchGate. Retrieved from [Link]

  • Various Authors. (2015, October 2). N-alkylation of amides with alkyl halides?. Chemistry Stack Exchange. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]phenyl]- on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

N-(3-Iodopropyl)-N-(benzyloxy)acetamide stability issues and solutions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-(3-Iodopropyl)-N-(benzyloxy)acetamide

Welcome to the technical support guide for this compound. This document is intended for researchers, scientists, and professionals in drug development who utilize this versatile, yet sensitive, chemical intermediate. Here, we will address common stability challenges, provide robust troubleshooting protocols, and explain the underlying chemical principles to empower you to achieve consistent and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common questions regarding the stability and handling of this compound.

Q1: My vial of this compound has turned brown. Is it still usable?

A brown or yellowish discoloration is a primary indicator of degradation.[1] This is typically caused by the cleavage of the carbon-iodine (C-I) bond, leading to the formation of elemental iodine (I₂) or polyiodide species, which are colored. While a slight discoloration may indicate minor degradation, significant color change suggests a substantial loss of purity. It is strongly recommended to assess the purity of the material via analytical methods like ¹H NMR, LC-MS, or HPLC before use.[2] For quantitative experiments, using a freshly purified or new batch is the safest approach.

Q2: What is the primary cause of degradation for this compound?

The principal cause of instability is the weakness of the C-I bond. This bond can be cleaved through several pathways:

  • Photodecomposition: Exposure to light, particularly UV and short-wavelength visible light (300-500 nm), can induce homolytic cleavage of the C-I bond, generating radical intermediates.[2][3][4] This is a common issue for many organic iodides.[3][5]

  • Thermal Decomposition: Elevated temperatures can accelerate the rate of C-I bond cleavage and other decomposition reactions.

  • Nucleophilic Attack: Trace nucleophiles (e.g., water, alcohols) can displace the iodide, which is an excellent leaving group. This is a classic Sɴ2 reaction pathway for primary alkyl halides.[6]

Q3: What are the ideal storage conditions for this compound?

To maximize shelf-life, the compound must be protected from light, heat, and moisture. The ideal storage protocol is:

  • Container: Use an amber glass vial or a clear vial wrapped completely in aluminum foil.[2][7]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to displace oxygen and moisture.

  • Temperature: Store in a refrigerator or freezer (-20°C is recommended for long-term storage).[2]

  • Purity: Ensure the compound is stored in a highly pure state, as impurities can sometimes catalyze degradation.

Q4: Can I use standard laboratory lighting when handling this compound?

It is highly discouraged. To minimize photodecomposition, you should work under subdued lighting.[2] If illumination is necessary, use yellow or red safelights, as their longer wavelengths are less energetic and less likely to cause photochemical reactions.[2] When weighing or preparing solutions, do so quickly and in glassware that is either amber-colored or wrapped in foil.[4][8]

Troubleshooting Guide: Experimental Failures

This guide addresses specific experimental problems and provides a logical workflow to identify and solve the issue.

Problem 1: Low or No Yield in Subsequent Reaction
  • Symptom: Your reaction, which uses this compound as a starting material, is yielding significantly less product than expected or failing completely. Your analytical trace (TLC, LC-MS) shows a large amount of unreacted starting material from the other reaction component, but little of the iodinated compound remains.

  • Workflow to Diagnose & Solve:

    dot graph TD { bgcolor="#F1F3F4" node [style=filled, shape=box, fontname="Arial", margin="0.2,0.2"]; edge [fontname="Arial"];

    }

    Caption: Workflow for troubleshooting low reaction yields.

  • Detailed Steps & Explanation:

    • Assess Purity (Step B): Before starting any reaction, run a quick purity check. A simple TLC can be very revealing. If you see multiple spots or streaking where there should be one, or if the material is discolored, degradation is the likely culprit. For a more definitive answer, acquire a ¹H NMR or LC-MS spectrum. The mass difference between your starting material and a de-iodinated version is 126.9 amu, a common finding in mass spectrometry of degraded samples.[5]

    • Purify Material (Step C): If degradation is confirmed, the material must be repurified. Flash column chromatography is often effective. Ensure the column is wrapped in aluminum foil to prevent further photodecomposition during the purification process.[2]

    • Re-evaluate Stoichiometry (Step D): If the material initially appears pure, consider that partial, non-visible degradation may have occurred. This means the actual amount of active reagent is less than what was weighed out, leading to incorrect stoichiometry and low yields. Using freshly purified material for the reaction ensures accurate quantification.[5]

Problem 2: Appearance of Unexpected Side Products
  • Symptom: Your reaction mixture shows unexpected spots by TLC or peaks in LC-MS that do not correspond to starting materials or the desired product.

  • Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution
In-situ Dehydroiodination The 3-iodopropyl chain can undergo an E2 elimination reaction, especially in the presence of a base, to form N-allyl-N-(benzyloxy)acetamide.If your reaction uses a base, consider a less-hindered, non-nucleophilic base. Alternatively, add the base slowly at a lower temperature.
Hydrolysis If trace water is present under acidic or basic conditions, the acetamide bond can be cleaved. More significantly, water can act as a nucleophile, displacing the iodide to form N-(3-hydroxypropyl)-N-(benzyloxy)acetamide.Ensure all solvents and reagents are rigorously dried before use. Run reactions under an inert atmosphere.
Radical Side Reactions Photolytically generated propyl radicals can react in various ways (e.g., abstracting a hydrogen atom from the solvent) leading to N-propyl-N-(benzyloxy)acetamide or other byproducts.Strictly adhere to light-protection protocols.[2][4] Ensure solvents are degassed to remove oxygen, which can participate in radical reactions.[2][9]

Underlying Mechanisms of Instability

A deeper understanding of the molecular liabilities of this compound is crucial for designing robust experimental protocols.

dot graph TD { bgcolor="#F1F3F4" node [style=filled, shape=box, fontname="Arial", margin="0.2,0.2", fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", color="#5F6368"];

}

Caption: Key degradation pathways of the target molecule.

  • The Carbon-Iodine Bond: The C-I bond is the weakest link in the molecule. With a bond dissociation energy of approximately 234 kJ/mol, it is significantly weaker than C-Br (285 kJ/mol) or C-Cl (340 kJ/mol) bonds. This low energy barrier makes it susceptible to cleavage by thermal energy or photons of light.[2][10]

  • The N-Benzyloxyamide Moiety: While the N-O bond is more stable than the C-I bond, it can be a point of reactivity. N-alkoxyamides, in general, exhibit unique electronic properties that can activate the amide carbonyl towards nucleophilic attack.[11][12] However, under typical synthetic conditions that do not involve strong reducing agents, this part of the molecule is relatively stable. Cathodic reduction can cleave the N-O bond, but this requires specific electrochemical conditions.[13][14]

Validated Protocols

Protocol 1: Recommended Storage and Handling
  • Receipt: Upon receiving the compound, immediately wrap the vial in aluminum foil or place it inside a secondary amber container.

  • Storage: Store the container in a freezer at -20°C under a dry, inert atmosphere.

  • Dispensing: For weighing, remove the container from the freezer and allow it to warm to room temperature in a desiccator to prevent condensation of moisture onto the compound.

  • Handling: Weigh the compound quickly in a dimly lit area or under a safelight.[2] Use amber vials or foil-wrapped flasks for preparing solutions.[4][8]

  • Solutions: Prepare solutions fresh for each experiment whenever possible.[2] If a stock solution must be stored, keep it in an amber vial at -20°C and use it within a short timeframe.

Protocol 2: Purity Assessment by ¹H NMR
  • Sample Prep: Dissolve ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Acquisition: Acquire a standard proton NMR spectrum.

  • Analysis: Check for the characteristic peaks of the pure compound. Pay close attention to the region around 3.2-3.4 ppm (triplet for -CH₂-I) and 1.9-2.1 ppm (multiplet for -CH₂-CH₂-CH₂-). The appearance of new signals, particularly in the olefinic region (5-6 ppm) or a triplet around 3.6 ppm (indicative of a -CH₂-OH group from hydrolysis), suggests degradation. A broadening of peaks can also indicate the presence of paramagnetic species resulting from decomposition.

References

  • Benchchem. (n.d.). Technical Support Center: Storage and Handling of Light-Sensitive 2-Iodobenzoate Derivatives.
  • Benchchem. (n.d.). Technical Support Center: Improving the Stability of Iodinated Organic Compounds.
  • Lalevée, J., et al. (2023). Degradation of iodinated X-ray contrast media by advanced oxidation processes. Science of The Total Environment, 868, 161573.
  • Sato, T., & Chida, N. (2014). Nucleophilic addition to N-alkoxyamides. Organic & Biomolecular Chemistry, 12(21), 3379-3392.
  • Various Authors. (2025). Understanding Iodine Stabilizers in Iodized Salt.
  • Li, Y., et al. (2022). Organic iodides in efficient and stable perovskite solar cells: strong surface passivation and interaction. Energy & Environmental Science, 15(7), 2934-2943.
  • Various Authors. (2022). Major reaction pathways for alkyl iodine(III) derivatives. ResearchGate.
  • Benchchem. (n.d.). Understanding the Electronic Effects in N-Alkoxyamides: A Technical Guide.
  • Chemistry Steps. (n.d.). Alkyl Halides to Alcohols.
  • Quora. (2015). Why is iodine solution stored in dark bottles?.
  • Li, D., et al. (2020). Electrochemical radical reactions of alkyl iodides: a highly efficient, clean, green alternative to tin reagents. Green Chemistry, 22(10), 3095-3101.
  • Sato, E., et al. (2023). Cathodic N–O Bond Cleavage of N-Alkoxy Amide. Electrochemistry, 91(11), 112005.
  • Pharmaguideline. (2015). Protection of Light Sensitive Products.
  • Camlab. (n.d.). Problems Storing Light Sensitive Reagents? We have a Solution.
  • MyBioSource. (n.d.). This compound biochemical.
  • The Suga Group. (2023). Cathodic N–O Bond Cleavage of N-Alkoxy Amide.
  • LFA Tablet Presses. (n.d.). How To Protect Light Sensitive Products.

Sources

refining protocols for N-(3-Iodopropyl)-N-(benzyloxy)acetamide usage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for N-(3-Iodopropyl)-N-(benzyloxy)acetamide. This guide is designed for researchers, medicinal chemists, and drug development professionals to provide field-proven insights and troubleshoot common challenges encountered during its use. The information is structured in a practical question-and-answer format to directly address specific experimental issues.

Section 1: Product Overview and Core Properties

This compound is a versatile bifunctional reagent commonly employed as an alkylating agent in organic synthesis. Its structure incorporates a reactive primary iodide for nucleophilic substitution and a benzyloxy-protected amide, which can be deprotected post-alkylation. This makes it a valuable building block for introducing a protected 3-aminopropyl moiety.

Key Chemical Properties

PropertyValueSource(s)
CAS Number 1003599-67-4[1][2][3]
Molecular Formula C₁₂H₁₆INO₂[1][2]
Molecular Weight 333.17 g/mol [1][3]
Appearance Brown Oil[1][3]
Solubility Soluble in Acetone, Dichloromethane, Ethanol[1]
Storage 2-8°C, Refrigerator, Protect from light and air[3][4]

Section 2: Frequently Asked Questions (FAQs)

This section addresses common inquiries regarding the handling, storage, and fundamental use of this compound.

Q1: My vial of this compound has turned dark brown. Is it still usable?

A1: The material is known to darken upon exposure to air and light, which may indicate some degree of decomposition, likely releasing free iodine.[4] While a slight color change may not significantly impact reactivity for some applications, a very dark appearance suggests reduced purity, which can lead to lower yields and more complex purification. For best results, it is recommended to use fresh, properly stored material. If you must use darkened material, consider a rapid purification via a short silica plug before use.

Q2: What are the critical safety precautions for handling this reagent?

A2: As with any alkyl iodide, appropriate personal protective equipment (PPE) is mandatory. This includes a lab coat, safety glasses, and chemical-resistant gloves.[5] All handling should be performed in a well-ventilated chemical fume hood to avoid inhalation.[4][5] Avoid contact with skin and eyes.[6] In case of contact, rinse the affected area immediately and thoroughly with water.[6] Review the Safety Data Sheet (SDS) before use.[4][6]

Q3: What is the primary application of this molecule?

A3: Its primary use is as an electrophile in N-alkylation reactions.[7][8] The terminal iodide is an excellent leaving group, making the propyl chain susceptible to nucleophilic attack by amines, thiols, and other nucleophiles. The N-benzyloxyacetamide group serves as a stable, protected precursor to a primary amine.

Section 3: Troubleshooting Guide for Synthesis

This guide provides solutions to specific problems that may arise during alkylation reactions using this compound.

Issue 1: Low or No Product Yield in Alkylation Reaction

Q: I am reacting this compound with my amine nucleophile, but I'm seeing very low conversion to my desired product. What are the likely causes?

A: Low yield in this alkylation can stem from several factors. A systematic approach is best for troubleshooting.

Troubleshooting Workflow: Low Product Yield

DeprotectionWorkflow Start Alkylated Product (N-benzyloxy protected) Reaction Hydrogenolysis Reaction: - Pd/C (10 mol%) - H₂ Source (H₂ balloon or HCOONH₄) - Solvent (MeOH or EtOH) Start->Reaction Setup Workup Reaction Work-up: 1. Filter through Celite® to remove Pd/C 2. Concentrate filtrate Reaction->Workup Completion Product Deprotected Product (Primary Amide) Workup->Product Isolation

Sources

Technical Support Center: Synthesis of N-(3-Iodopropyl)-N-(benzyloxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support resource for the synthesis of N-(3-Iodopropyl)-N-(benzyloxy)acetamide. This guide is designed for chemistry professionals engaged in pharmaceutical research and development. Here, we address common challenges encountered during the synthesis, providing in-depth, field-proven insights and troubleshooting strategies to enhance yield, purity, and reproducibility.

Introduction to the Synthesis

The synthesis of this compound typically proceeds via a two-step sequence starting from 3-amino-1-propanol. The first phase involves the protection of the amino group, followed by acetylation to form N-(3-hydroxypropyl)-N-(benzyloxy)acetamide. The subsequent and often most challenging step is the conversion of the primary alcohol to an alkyl iodide. This guide focuses primarily on troubleshooting this critical iodination step and associated challenges.

Core Synthesis Workflow

The logical flow of the synthesis is outlined below. Each stage presents unique challenges that are addressed in the subsequent FAQ and Troubleshooting sections.

cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Iodination (Focus of this Guide) A 3-Amino-1-propanol B N-protection (e.g., Benzyl chloroformate) A->B C N-(3-hydroxypropyl)benzyl carbamate B->C D Acetylation (e.g., Acetic anhydride) C->D E N-(3-hydroxypropyl)-N-(benzyloxy)acetamide D->E F N-(3-hydroxypropyl)-N-(benzyloxy)acetamide G Iodination Reaction F->G H This compound G->H

Caption: General two-phase synthetic workflow for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for converting the precursor alcohol, N-(3-hydroxypropyl)-N-(benzyloxy)acetamide, to the final iodide product?

A1: The conversion of a primary alcohol to an alkyl iodide is a standard transformation with several reliable methods. The choice often depends on scale, substrate sensitivity, and available reagents. Key methods include:

  • Finkelstein Reaction Precursor Route: This is a two-step process where the alcohol is first converted to a better leaving group, such as a tosylate or mesylate, followed by substitution with an iodide salt (e.g., NaI or KI) in a solvent like acetone.[1] This method is often high-yielding and avoids harsh acidic conditions.

  • Appel Reaction: This method uses triphenylphosphine (PPh₃) and iodine (I₂) to convert the alcohol directly to the iodide. It generally proceeds under mild, neutral conditions, but requires careful purification to remove the triphenylphosphine oxide byproduct.

  • Using Hydrogen Iodide (HI): While effective, HI is a strong acid that can pose challenges for sensitive functional groups.[2] The benzyloxyacetamide moiety may be susceptible to hydrolysis under harsh acidic conditions. This method is often better suited for more robust substrates.

  • Metal Iodide with a Lewis Acid: A milder and effective alternative involves using an alkali iodide (like NaI) in combination with a Lewis acid. A notable system is CeCl₃·7H₂O/NaI in acetonitrile, which is known for its mildness and efficiency with a wide range of alcohols.[3]

Q2: My precursor, N-(3-hydroxypropyl)-N-(benzyloxy)acetamide, appears to be degrading during the iodination reaction. What could be the cause?

A2: Degradation often points to instability of the protecting groups or the amide bond under the chosen reaction conditions.

  • Acid Sensitivity: The N-benzyloxy group can be susceptible to cleavage under strongly acidic conditions, especially at elevated temperatures. If you are using a method involving strong acids like HI or H₂SO₄/NaI, consider switching to a milder, neutral protocol like the Appel reaction or a mesylate/tosylate intermediate route.[1][4]

  • Amide Hydrolysis: While generally stable, the acetamide bond can be hydrolyzed under either strong acidic or basic conditions, particularly with prolonged reaction times and heat.[5] Ensure your workup procedure is not overly harsh.

  • Oxidative Degradation: Some iodination reagents or side reactions can be oxidative. The benzylic position is particularly susceptible to oxidation. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to minimize this risk.

Q3: How do I effectively purify the final product, this compound?

A3: Purification can be challenging due to the product's non-crystalline nature (often an oil) and potential impurities.[6]

  • Column Chromatography: This is the most common and effective method. A silica gel column with a gradient elution system, typically starting with a non-polar solvent (like hexane or heptane) and gradually increasing the polarity with ethyl acetate, is recommended. The polarity of the product is moderate, and this technique can effectively separate it from non-polar starting materials and highly polar byproducts.

  • Aqueous Workup: Before chromatography, a thorough aqueous workup is crucial. Washing the organic layer with a solution of sodium thiosulfate will remove any residual iodine. A subsequent wash with brine will help remove water-soluble impurities.

  • Byproduct Removal: If using the Appel reaction, removing triphenylphosphine oxide can be difficult as it may co-elute with the product. In such cases, precipitation of the oxide from a suitable solvent mixture (e.g., diethyl ether/hexane) prior to chromatography can be beneficial.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis, particularly in the critical iodination step.

Problem 1: Low or No Yield of this compound
Potential Cause Troubleshooting Steps & Scientific Rationale
Incomplete Reaction 1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the starting alcohol. An incomplete reaction is a common cause of low yield. 2. Increase Reaction Time/Temperature: If the reaction is sluggish, cautiously increase the reaction time or temperature. However, be mindful of potential degradation of the benzyloxy protecting group.[4][5] 3. Check Reagent Quality: Iodide sources can degrade over time. Use freshly opened or properly stored reagents. Triphenylphosphine can oxidize to its oxide; ensure it is pure.
Poor Leaving Group (if using a two-step method) 1. Verify Tosylate/Mesylate Formation: Before proceeding to the Finkelstein reaction, confirm the successful formation of the tosylate or mesylate intermediate via TLC or NMR. The hydroxyl spot should disappear and be replaced by a less polar spot. 2. Ensure Anhydrous Conditions: The formation of tosylates/mesylates is sensitive to moisture. Use anhydrous solvents and perform the reaction under an inert atmosphere.
Reagent Stoichiometry 1. Optimize Reagent Ratios: For reactions like the Appel, the stoichiometry of PPh₃, I₂, and the alcohol is critical. Typically, a slight excess (1.1-1.5 equivalents) of PPh₃ and I₂ is used. Insufficient reagent will lead to incomplete conversion.
Problem 2: Formation of Significant Byproducts
Potential Cause Troubleshooting Steps & Scientific Rationale
Elimination Reaction (Alkene Formation) 1. Lower Reaction Temperature: Elimination (E2) competes with substitution (SN2) and is favored by higher temperatures.[1] Running the reaction at a lower temperature can favor the desired substitution pathway. 2. Use a Non-basic, Non-nucleophilic Base (if applicable): If a base is required (e.g., in tosylate formation), use a sterically hindered, non-nucleophilic base like 2,6-lutidine or pyridine to minimize side reactions.
Ether Formation 1. Avoid Strong Acids: Strong acids can catalyze the dehydration of two alcohol molecules to form an ether.[2] This is another reason to avoid methods like using concentrated H₂SO₄/NaI. The CeCl₃/NaI system is much less prone to this side reaction.[3]
Protecting Group Cleavage 1. Switch to Milder Conditions: As detailed in the FAQs, the benzyloxy group is sensitive to harsh acidic conditions and hydrogenolysis. If byproducts related to debenzylation are observed, switch to a neutral iodination method.[4]
Decision-Making Workflow for Iodination

This flowchart provides a logical path for selecting and troubleshooting the iodination method.

G cluster_method_selection Method Selection cluster_troubleshooting Troubleshooting start Starting Material: N-(3-hydroxypropyl)-N-(benzyloxy)acetamide q1 Is the substrate sensitive to acid? start->q1 m1 Option 1: Two-Step Route (Tosylate/Mesylate -> Finkelstein) q1->m1 Yes m2 Option 2: Appel Reaction (PPh3 / I2) q1->m2 Yes m3 Option 3: Mild Lewis Acid (CeCl3 / NaI) q1->m3 Yes check_yield Low Yield? m1->check_yield m2->check_yield m3->check_yield check_byproducts Byproducts Observed? check_yield->check_byproducts No ts1 Verify Reagent Quality & Stoichiometry check_yield->ts1 Yes ts2 Monitor Reaction (TLC) check_yield->ts2 Yes ts3 Lower Temperature to Reduce Elimination check_byproducts->ts3 Yes ts4 Switch to Milder Method (e.g., from Acidic to Neutral) check_byproducts->ts4 Yes end_node Pure Product: This compound check_byproducts->end_node No ts1->check_byproducts ts2->check_byproducts ts3->end_node ts4->end_node

Caption: Troubleshooting workflow for the iodination of N-(3-hydroxypropyl)-N-(benzyloxy)acetamide.

Experimental Protocol: Iodination using CeCl₃·7H₂O/NaI

This protocol is recommended for its mild conditions, which are well-suited for the potentially sensitive N-(benzyloxy)acetamide functional group.[3]

Materials:

  • N-(3-hydroxypropyl)-N-(benzyloxy)acetamide

  • Sodium Iodide (NaI)

  • Cerium(III) Chloride Heptahydrate (CeCl₃·7H₂O)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate (HPLC grade)

Procedure:

  • To a stirred solution of N-(3-hydroxypropyl)-N-(benzyloxy)acetamide (1.0 eq) in anhydrous acetonitrile (approx. 0.1 M), add sodium iodide (1.2 eq).

  • Add cerium(III) chloride heptahydrate (1.5 eq) to the suspension.

  • Heat the reaction mixture to reflux and monitor its progress by TLC (e.g., using a 1:1 hexane:ethyl acetate mobile phase). The reaction may take several hours.

  • Upon completion, cool the mixture to room temperature and remove the acetonitrile under reduced pressure.

  • Partition the residue between ethyl acetate and water.

  • Separate the organic layer and wash it sequentially with saturated aqueous Na₂S₂O₃ (to quench excess iodine), water, and finally brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to obtain the crude product.

  • Purify the crude oil by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexane (e.g., 0% to 30%).

  • Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield this compound as a brown oil.[6]

References

  • Organic Chemistry Portal. (n.d.). Alkyl iodide synthesis by iodination or substitution. Retrieved from [Link]

  • Chemia. (2023, April 12). Iodoalkane synthesis from alcohols: Iodination reactions using alkali iodides (2). Retrieved from [Link]

  • YouTube. (2020, September 4). Alcohols to Alkyl Iodides, Part 1: Hydrogen Iodide. Retrieved from [Link]

  • Chemguide. (n.d.). Triiodomethane (iodoform) reaction with alcohols. Retrieved from [Link]

  • Di Deo, M., Marcantoni, E., Torregiani, E., Bartoli, G., Bellucci, M. C., Bosco, M., & Sambri, L. (2000). A Simple, Efficient, and General Method for the Conversion of Alcohols into Alkyl Iodides by a CeCl3·7H2O/NaI System in Acetonitrile. The Journal of Organic Chemistry, 65(9), 2830–2833.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of N-Substituted Acetamide Derivatives. Retrieved from a hypothetical URL based on search result structure.
  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis. Retrieved from [Link]

Sources

quality control measures for N-(3-Iodopropyl)-N-(benzyloxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for N-(3-Iodopropyl)-N-(benzyloxy)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the quality control of this compound. Here, we synthesize technical accuracy with field-proven insights to ensure the integrity of your experiments.

FREQUENTLY ASKED QUESTIONS (FAQs)

1. What is this compound and what are its common applications?

This compound (CAS No. 1003599-67-4) is a niche organic compound with a molecular formula of C12H16INO2 and a molecular weight of 333.17 g/mol [1][2]. It typically presents as a brown oil and is soluble in solvents like acetone, dichloromethane, and ethanol. Its structure suggests its utility as a bifunctional molecule. The iodopropyl group can act as an alkylating agent in nucleophilic substitution reactions, while the benzyloxyacetamide moiety can be involved in other chemical transformations or serve as a protected amine. It is primarily used for research purposes in organic synthesis and medicinal chemistry.

2. What are the critical quality attributes of this compound?

The critical quality attributes (CQAs) for this compound are identity, purity, and stability.

  • Identity: Confirmation of the correct chemical structure.

  • Purity: Absence of starting materials, reagents, by-products, and degradation products.

  • Stability: Resistance to degradation under specified storage conditions.

A failure to meet these attributes can significantly impact the outcome of your experiments.

SYNTHESIS AND POTENTIAL IMPURITIES

Diagram of Plausible Synthesis Route

Synthesis_Route cluster_0 Step 1: Benzylation cluster_1 Alternative Step 1: Acetylation N-(3-iodopropyl)acetamide N-(3-iodopropyl)acetamide Intermediate This compound N-(3-iodopropyl)acetamide->Intermediate 1. Benzyl_bromide Benzyl bromide Benzyl_bromide->Intermediate Base Base (e.g., NaH) Base->Intermediate Solvent1 Solvent (e.g., THF) Solvent1->Intermediate N-(3-iodopropyl)benzyloxyamine N-(3-iodopropyl)benzyloxyamine N-(3-iodopropyl)benzyloxyamine->Intermediate 2. Acetic_anhydride Acetic anhydride or Acetyl chloride Acetic_anhydride->Intermediate Base2 Base (e.g., Pyridine) Base2->Intermediate Solvent2 Solvent (e.g., DCM) Solvent2->Intermediate

Caption: Plausible synthetic routes to this compound.

Potential Impurities

Based on these potential synthetic pathways, the following impurities could be present:

Impurity ClassPotential ImpuritiesRationale
Starting Materials N-(3-iodopropyl)acetamide, N-(3-iodopropyl)benzyloxyamine, Benzyl bromide, Acetic anhydrideIncomplete reaction
Reagents Sodium hydride, Pyridine, TriethylamineResidual reagents from the reaction and work-up
By-products Dibenzyl ether, N,N-di(3-iodopropyl)benzyloxyamineSide reactions during benzylation or acetylation
Solvents THF, Dichloromethane, Ethyl acetate, HexanesResidual solvents from reaction and purification
Degradation Products N-(3-hydroxypropyl)-N-(benzyloxy)acetamide, Benzyl alcohol, BenzaldehydeHydrolysis or oxidation of the starting material or product

TROUBLESHOOTING GUIDE

This section addresses specific issues you might encounter during your experiments with this compound.

Problem 1: Inconsistent Reaction Yields or Purity

Q: My synthesis of a downstream product using this compound is giving variable yields and multiple spots on TLC. What could be the cause?

A: This is a common issue that often points to the quality of your starting this compound.

  • Purity of the Reagent: The presence of unreacted starting materials or by-products can interfere with your reaction. For example, residual N-(3-iodopropyl)acetamide could lead to undesired side products.

  • Degradation: Iodoalkanes can be susceptible to degradation, especially when exposed to light, heat, or certain nucleophiles. The iodide is a good leaving group, making the compound reactive. Hydrolysis of the acetamide is also a possibility under acidic or basic conditions.

Troubleshooting Steps:

  • Verify Purity: Before use, verify the purity of your this compound using HPLC or GC-MS. A purity of >95% is generally recommended for synthetic applications.

  • Proper Storage: Ensure the compound is stored in a cool, dark place, preferably under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.

  • Fresh is Best: If the compound is old or has been stored improperly, consider purifying it by column chromatography before use.

Problem 2: Difficulty in Characterizing the Product

Q: I am having trouble confirming the identity of my synthesized this compound. My NMR and MS data are ambiguous.

A: Ambiguous characterization data can arise from the presence of impurities or incorrect interpretation of the spectra.

Expected Analytical Data:

  • ¹H NMR: Expect to see signals corresponding to the acetyl group (singlet, ~2.1 ppm), the propyl chain (multiplets), the benzylic protons (singlet, ~4.7 ppm), and the aromatic protons of the benzyl group (multiplet, ~7.3 ppm).

  • ¹³C NMR: Look for characteristic peaks for the carbonyl carbon of the acetamide, the carbons of the propyl chain (with the carbon attached to iodine being the most downfield), the benzylic carbon, and the aromatic carbons.

  • Mass Spectrometry (ESI-MS): The protonated molecule [M+H]⁺ should be observed at m/z 334.0. Common fragments may include the loss of iodine and cleavage of the benzyl group.

Troubleshooting Steps:

  • Purify the Sample: Run a flash column chromatography to isolate the desired product from any impurities.

  • Use High-Resolution MS: High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.

  • 2D NMR: Techniques like COSY and HSQC can help in assigning the proton and carbon signals unambiguously.

Problem 3: Product Instability During Work-up or Purification

Q: I observe significant degradation of my product during aqueous work-up or column chromatography. How can I minimize this?

A: The C-I bond is relatively weak and can be cleaved under certain conditions. The acetamide group can also be sensitive to strong acids or bases.

Troubleshooting Steps:

  • Mild Work-up Conditions: Use a mild aqueous work-up. Avoid strong acids or bases. A wash with saturated sodium bicarbonate followed by brine is generally safe.

  • Column Chromatography:

    • Use a neutral stationary phase like silica gel.

    • Deactivate the silica gel by adding a small amount of a neutral amine like triethylamine (e.g., 0.5-1%) to the eluent to prevent degradation of the amine-containing compound.

    • Run the column quickly to minimize the time the compound spends on the silica.

  • Solvent Choice: Ensure all solvents used are of high purity and free from acidic or basic impurities.

QUALITY CONTROL EXPERIMENTAL PROTOCOLS

Here are detailed protocols for the quality control of this compound.

Protocol 1: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This method is suitable for determining the purity of the compound and detecting non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water is typically effective for acetamide derivatives[3][4][5].

    • A: Water

    • B: Acetonitrile

  • Gradient:

    Time (min) %A %B
    0 70 30
    20 30 70
    25 30 70
    26 70 30

    | 30 | 70 | 30 |

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm (due to the benzene ring).

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve a known amount of the compound in the mobile phase (initial conditions) to a concentration of approximately 1 mg/mL.

Protocol 2: Identification and Volatile Impurity Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is ideal for identifying the compound and detecting volatile impurities, such as residual solvents.

  • Instrumentation: GC-MS system.

  • Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Inlet Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 100 °C, hold for 2 min.

    • Ramp: 10 °C/min to 280 °C.

    • Hold: 5 min at 280 °C.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Mass Range: m/z 40-450.

  • Sample Preparation: Dilute the sample in a volatile solvent like dichloromethane or ethyl acetate.

Protocol 3: Stability Assessment

To assess the stability of this compound, forced degradation studies can be performed as outlined by ICH guidelines[6][7].

  • Procedure:

    • Prepare solutions of the compound (~1 mg/mL) in:

      • 0.1 M HCl (Acidic condition)

      • 0.1 M NaOH (Basic condition)

      • 3% H₂O₂ (Oxidative condition)

      • Water (Neutral/Hydrolytic condition)

    • Expose a solid sample to heat (e.g., 60 °C) and photolytic conditions (e.g., UV lamp).

    • Analyze the samples by HPLC at various time points (e.g., 0, 2, 4, 8, 24 hours) and compare them to a control sample stored under ideal conditions.

    • Identify any significant degradation products by LC-MS.

Diagram of Quality Control Workflow

QC_Workflow Start Receive/Synthesize this compound Visual_Inspection Visual Inspection (Color, State) Start->Visual_Inspection Identity_Test Identity Confirmation (NMR, MS) Visual_Inspection->Identity_Test Purity_Test Purity Analysis (HPLC, GC-MS) Identity_Test->Purity_Test Stability_Test Stability Assessment (Forced Degradation) Purity_Test->Stability_Test Decision Meets Specifications? Stability_Test->Decision Pass Release for Use Decision->Pass Yes Fail Repurify or Reject Decision->Fail No

Caption: A typical workflow for the quality control of this compound.

References

  • BIOFOUNT. (n.d.). 1003599-67-4|this compound. Retrieved from [Link]

  • PubMed. (2024). Discovery of N-Substituted Acetamide Derivatives as Promising P2Y14R Antagonists Using Molecular Hybridization Based on Crystallographic Overlay. Retrieved from [Link]

  • GNPS. (2020). GNPS Library Spectrum CCMSLIB00005776880. Retrieved from [Link]

  • PubChem. (n.d.). N-Benzylacetamide. Retrieved from [Link]

  • Google Patents. (n.d.). CN102249948A - Synthetic method of 5-acetamido-N,N'-bis-(2,3-dihydroxypropyl)-2,4,6-triiodoisophthalamide.
  • Ministry of Health, Egypt. (2022). Guidelines On Stability Testing Of Finished Pharmaceutical Products and Active Drug Substance. Retrieved from [Link]

  • Google Patents. (n.d.). CN106316878A - Preparation method of iomeprol impurity.
  • Google Patents. (n.d.). CN106316878B - A kind of preparation method of iomeprol impurity.
  • SIELC Technologies. (n.d.). Separation of Acetamide, N-[3-[bis(2-hydroxyethyl)amino]phenyl]- on Newcrom R1 HPLC column. Retrieved from [Link]

  • Molbase. (n.d.). Synthesis of N-benzyl-N-(3-n-butylamino-4-phenoxy-5-sulfamylbenzyl)acetamide. Retrieved from [Link]

  • ICH. (2023). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. Retrieved from [Link]

  • GovInfo. (n.d.). EPA/NIH Mass Spectral Data Base. Retrieved from [Link]

  • ResearchGate. (2016). Four process-related potential new impurities in ticagrelor: Identification, isolation, characterization using HPLC, LC/ESI-MSn, NMR and their synthesis. Retrieved from [Link]

  • MDPI. (2023). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure S1. 1 H NMR spectrum of N -[3-hydroxylpropyl]- cis -5-norbornene. Retrieved from [Link]

  • SIELC Technologies. (n.d.). Separation of Acetamide, N-[3-[bis[2-(acetyloxy)ethyl]amino]phenyl]- on Newcrom R1 HPLC column. Retrieved from [Link]

Sources

Technical Support Center: Interpreting Unexpected Results with N-(3-Iodopropyl)-N-(benzyloxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for N-(3-Iodopropyl)-N-(benzyloxy)acetamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot experiments involving this versatile alkylating agent. My aim is to provide you with not just procedural steps, but the underlying chemical logic to empower you to interpret unexpected outcomes and optimize your synthetic routes.

Introduction to this compound

This compound (MW: 333.17 g/mol , CAS: 1003599-67-4) is a bifunctional reagent primarily utilized as an alkylating agent in organic synthesis.[1][2] Its structure incorporates two key features:

  • An Electrophilic Iodopropyl Chain: The terminal iodide is an excellent leaving group, making the propyl chain highly susceptible to nucleophilic attack. This reactivity is the cornerstone of its function as an alkylating agent.

  • A Protected Nitrogen: The N-benzyloxyacetamide group serves as a protected secondary amine. The benzyloxy group can be removed under specific conditions to reveal the free N-H group, and the entire acetamide can be hydrolyzed under more forcing acidic or basic conditions.[3][4]

This combination of a reactive alkyl iodide and a masked nitrogen functionality makes it a valuable building block, particularly in the synthesis of nitrogen-containing heterocycles like piperidines and pyrrolidines, which are common motifs in pharmaceuticals.[5][6]

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: The compound is typically a brown oil and should be stored at room temperature.[7] To prevent potential degradation from moisture or light, it is best practice to store it in a tightly sealed, amber-colored vial. For long-term storage, flushing the vial with an inert gas like argon or nitrogen is recommended.

Q2: What solvents are suitable for reactions with this reagent?

A2: this compound is soluble in common organic solvents such as dichloromethane (DCM), acetone, and ethanol.[2] The choice of solvent will largely depend on the specific reaction conditions and the solubility of your other reagents. For nucleophilic substitution reactions, polar aprotic solvents like DMF or acetonitrile can also be suitable.

Q3: What is the primary reactivity of this compound?

A3: Its primary role is as an alkylating agent.[1] The carbon bearing the iodine is electrophilic and will react with a wide range of nucleophiles. The reactivity of analogous halo-acetamides shows that nucleophilic substitution is a key reaction.[1]

Q4: Is the N-benzyloxyacetamide group stable?

A4: The N-benzyloxyacetamide group is generally stable under neutral and mildly basic or acidic conditions typically used for alkylation reactions. However, it is not indefinitely inert. Strong acidic or basic conditions, particularly with heating, can lead to hydrolysis of the amide bond.[8][9] The N-benzyloxy bond can be cleaved under reductive conditions (e.g., hydrogenolysis) or certain oxidative conditions.[3][10]

Troubleshooting Guide: Unexpected Experimental Outcomes

This section addresses specific problems you might encounter during your experiments. Each problem is followed by a systematic approach to diagnosis and resolution.

Scenario 1: Incomplete Conversion or No Reaction

You are attempting to alkylate a primary amine (R-NH₂) to form a secondary amine, which is a precursor for a piperidine synthesis. After the recommended reaction time, TLC or LC-MS analysis shows a significant amount of unreacted starting amine and this compound.

Workflow for Diagnosing Low Conversion

Caption: Decision tree for troubleshooting low reaction conversion.

Potential Causes & Solutions:

Potential Cause Diagnostic Check Proposed Solution Scientific Rationale
Insufficient Nucleophilicity of the Amine Review the pKa of the conjugate acid of your amine. Highly electron-deficient amines (e.g., anilines with electron-withdrawing groups) are poor nucleophiles.If possible, switch to a more electron-rich amine. Alternatively, consider using a stronger, non-nucleophilic base to fully deprotonate the amine, increasing its nucleophilicity.The rate of an SN2 reaction is dependent on the strength of the nucleophile. Steric hindrance around the nitrogen atom can also significantly slow down the reaction.
Inappropriate Base Ensure the base used is strong enough to deprotonate the amine (if required) but not so strong as to cause side reactions with the alkyl iodide (e.g., elimination).For primary or secondary amines, a tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is often sufficient. For less nucleophilic amines, a stronger base like potassium carbonate or DBU may be necessary.The base serves to neutralize the HI formed during the reaction, driving the equilibrium towards the product. For less nucleophilic amines, the base may be needed to generate a more reactive anionic nucleophile.
Sub-optimal Temperature Most alkylations of this type proceed well at room temperature to slightly elevated temperatures (e.g., 40-60 °C).Gradually increase the reaction temperature in increments of 10-15 °C and monitor the progress by TLC or LC-MS.Higher temperatures increase the kinetic energy of the molecules, leading to more frequent and energetic collisions, thus increasing the reaction rate. However, excessive heat can promote side reactions.
Reagent Degradation Run a control reaction with a known, highly reactive nucleophile (e.g., benzylamine). Check the appearance of your this compound; significant darkening could indicate decomposition.If the control fails or the reagent appears degraded, obtain a fresh bottle. You can also purify the reagent by column chromatography if you suspect impurities are inhibiting the reaction.The C-I bond can be susceptible to degradation over time, especially if exposed to light or impurities.
Scenario 2: Formation of an Unexpected Side Product with a Mass of 205.2 g/mol

In your reaction mixture, you observe a significant byproduct with a mass corresponding to C₁₂H₁₅NO₂. Your intended product is absent or in low yield.

Plausible Side Reaction: Intramolecular Cyclization

The observed mass is consistent with the intramolecular cyclization of this compound to form 1-(benzyloxy)-2-pyrrolidinone , with the loss of HI.

Caption: Intramolecular cyclization leading to a pyrrolidinone byproduct.

Potential Causes & Solutions:

Potential Cause Diagnostic Check Proposed Solution Scientific Rationale
Weak External Nucleophile Compare the rate of your intended intermolecular reaction with the rate of the intramolecular cyclization. If your nucleophile is weak or sterically hindered, the intramolecular reaction can dominate.Use a higher concentration of a more potent nucleophile. Ensure your nucleophile is fully dissolved and available in the reaction mixture.The reaction pathway is a competition between intermolecular and intramolecular SN2 reactions. If the external nucleophile is inefficient, the amide oxygen can act as an internal nucleophile, leading to the 5-membered ring.
Excessively Strong or Sterically Hindered Base Certain bases can promote intramolecular reactions. For example, a very bulky base might deprotonate a precursor to the cyclization without facilitating the desired intermolecular reaction.Switch to a less hindered base, such as potassium carbonate, or a liquid base like triethylamine. Use the base in stoichiometric amounts rather than a large excess.The choice of base can influence which reaction pathway is favored. A well-chosen base should facilitate the desired reaction without promoting unwanted side reactions.
High Dilution Are you running the reaction at a very low concentration?Run the reaction at a higher concentration (e.g., 0.1 M to 0.5 M).Intramolecular reactions are favored at high dilution because the reactive ends of the molecule are more likely to find each other than to encounter another molecule in solution. Increasing the concentration favors intermolecular reactions.

Experimental Protocol: Synthesis of N-Benzyl-N'-(benzyloxy)propane-1,3-diamine (A Model Alkylation)

This protocol details a representative alkylation of a primary amine with this compound.

Objective: To synthesize N-Benzyl-N'-(benzyloxy)propane-1,3-diamine.

Materials:

  • This compound (1.0 eq)

  • Benzylamine (1.2 eq)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 eq)

  • Acetonitrile (anhydrous)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ethyl acetate

  • Hexanes

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 333 mg) and anhydrous potassium carbonate (2.0 mmol, 276 mg).

  • Add anhydrous acetonitrile (10 mL) to the flask.

  • Add benzylamine (1.2 mmol, 129 mg, 0.13 mL) to the suspension.

  • Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate). The starting iodide is a good UV-active spot, and the product should be more polar.

  • Once the reaction is complete, filter the mixture to remove the potassium carbonate and wash the solid with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated aqueous sodium bicarbonate (2 x 10 mL) and brine (1 x 10 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the desired product.

Self-Validation System:

  • TLC Monitoring: The disappearance of the starting material and the appearance of a new, more polar spot indicates the progress of the reaction.

  • LC-MS Analysis: The expected mass of the product (C₁₉H₂₄N₂O₂) is 312.41. A peak corresponding to [M+H]⁺ at m/z 313.4 should be observed.

  • ¹H NMR Spectroscopy: Expect to see characteristic peaks for both benzyl groups, the propyl chain, and the acetamide methyl group.

References

  • Moriyama, K., Nakamura, Y., & Togo, H. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters, 16(14), 3812–3815. [Link]

  • Rao, H. S. P., & Pandey, G. (2007). An Efficient Method for the N-Debenzylation of Aromatic Heterocycles.
  • BenchChem. (2025).
  • Moriyama, K., Nakamura, Y., & Togo, H. (2014). Oxidative Debenzylation of N-Benzyl Amides and O-Benzyl Ethers Using Alkali Metal Bromide. Organic Letters.
  • Papanastasiou, I., et al. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles. ARKIVOC.
  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. masterorganicchemistry.com.
  • PubChemLite. (n.d.). N-(3-bromopropyl)acetamide (C5H10BrNO). PubChemLite.
  • Google Patents. (1999). N-alkylation of amines.
  • Google Patents. (2013). Process for n-dealkylation of tertiary amines.
  • ResearchGate. (2004). Bond Rotation Dynamics of N -Cycloalkenyl- N -benzyl α-Haloacetamide Derivatives.
  • Organic Syntheses. (n.d.). Acetamide, N-bromo-. orgsyn.org.
  • Google Patents. (1990). N-alkylation of amines.
  • Biofount. (n.d.). 1003599-67-4|this compound. biofount.com.
  • ResearchGate. (2016). Synthesis of piperidine derivatives (±)‐21a, (±)‐26‐(±)‐28, (±)‐29a....
  • MDPI. (2022). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. mdpi.com.
  • Arkat USA, Inc. (2015). A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
  • Matrix Scientific. (n.d.). 51834-67-4 Cas No. | N-(3-Bromopropyl)acetamide.
  • Google Patents. (2003). Process for the preparation of alkylamines.
  • ChemicalBook. (n.d.). N-(3-bromopropyl)acetamide CAS#: 51834-67-4. chemicalbook.com.
  • PubChemLite. (n.d.). N-(3-chloropropyl)acetamide (C5H10ClNO). pubchemlite.com.
  • Organic Chemistry Portal. (n.d.). Piperidine synthesis. organic-chemistry.org.
  • National Institutes of Health. (2021).
  • DTIC. (1987). Piperidine Synthesis. apps.dtic.mil.
  • The Royal Society of Chemistry. (n.d.). A Modular and Divergent Approach to Spirocyclic Pyrrolidines. pubs.rsc.org.
  • European Patent Office. (1990). Preparation of n-acyl alkylamines.
  • Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. masterorganicchemistry.com.
  • BenchChem. (2025). An In-depth Technical Guide to the Synthesis of N-Benzyloxycarbonyl-N-methyl-L-alanine. BenchChem Technical Support.
  • Scholars Research Library. (2011).
  • PrepChem.com. (n.d.). Synthesis of N-acetyl-2-hydroxypyrrolidine. prepchem.com.
  • ChemBK. (2024). N-[2-acetoxy-3-chloropropyl] acetamide. chembk.com.
  • Chemistry LibreTexts. (2021). 24.4: Hydrolysis of Amides. chem.libretexts.org.
  • National Institutes of Health. (2022). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. ncbi.nlm.nih.gov.
  • ChemSrc. (2025). CAS#:183905-31-9 | (S)-N-[2-(Acetyloxy)-3-chloropropyl]acetaMide. chemsrc.com.
  • Organic Syntheses. (n.d.). n-benzylacrylamide. orgsyn.org.
  • Google Patents. (1979). Process for the preparation of 2-aminomethyl-pyrrolidine.
  • Open Research@CSIR-NIScPR. (n.d.).
  • MDPI. (n.d.). N-[3-(Chloromethyl)-1,2-benzisoxazol-5-yl]acetamide. mdpi.com.
  • ResearchGate. (2004). N-Benzylacetamide.
  • ResearchGate. (2014). Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents.
  • MDPI. (n.d.). Novel N-Alkyl 3-(3-Benzyloxyquinoxalin-2-yl) Propanamides as Antiproliferative Agents: Design, Synthesis, In Vitro Testing, and In Silico Mechanistic Study. mdpi.com.
  • Scirp.org. (2013). Synthesis of N-Benzyl-3-anilinopropanamides and Cyclization to 4-Hydroxy-4-N-benzylamino-1,2,3,4-tetrahydroquinoline. scirp.org.
  • ResearchGate. (2002). Practical Synthesis of N‐Alkyl‐N‐alkyloxycarbonylaminomethyl Prodrug Derivatives of Acetaminophen, Theophylline, and 6‐Mercaptopurine.

Sources

Validation & Comparative

A Comparative Guide to N-(3-Iodopropyl)-N-(benzyloxy)acetamide and Other Alkylating Agents for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical biology and drug development, alkylating agents are indispensable tools for modifying biological macromolecules. Their ability to form stable covalent bonds with nucleophilic functional groups underpins their utility in diverse applications, from proteomics to cancer chemotherapy. This guide provides a comparative analysis of N-(3-Iodopropyl)-N-(benzyloxy)acetamide, a specific haloalkane derivative, in the context of other widely used classes of alkylating agents. We will delve into their mechanisms of action, reactivity, and target selectivity, supported by established experimental protocols to empower researchers in making informed decisions for their specific applications.

Introduction to Alkylating Agents: The Chemistry of Covalent Modification

Alkylating agents are a class of reactive molecules that transfer an alkyl group to nucleophilic sites in biological molecules such as DNA and proteins.[1][2] This covalent modification can profoundly alter the structure and function of the target molecule, leading to effects such as enzyme inhibition, disruption of protein-protein interactions, or the induction of apoptosis in cancer cells by damaging their DNA.[1][3]

The utility of a given alkylating agent is defined by its reactivity, selectivity towards specific nucleophiles (e.g., sulfhydryl groups of cysteines, or the N7 of guanine in DNA), and its overall biocompatibility. This guide will compare this compound to other prominent classes of alkylating agents, providing a framework for its potential applications and experimental evaluation.

Profiling this compound: A Structural Perspective

This compound belongs to the haloalkane class of alkylating agents. Its chemical structure consists of a propyl chain activated by a terminal iodide, a good leaving group, and an N-(benzyloxy)acetamide moiety.

  • Reactive Moiety: The key to its alkylating activity is the iodopropyl group. The carbon-iodine bond is susceptible to nucleophilic attack, leading to the displacement of the iodide ion and the formation of a stable covalent bond with the nucleophile. This reaction typically proceeds via an S(_N)2 mechanism.

  • Modulating Moiety: The N-(benzyloxy)acetamide portion of the molecule is expected to influence its physicochemical properties. The benzyl and acetamide groups may affect its solubility in different solvents, its ability to cross cell membranes, and could introduce steric hindrance that might modulate its reactivity or target accessibility. The acetamide functional group itself is found in various organic compounds and can be involved in hydrogen bonding.[4][5]

Given its structure, this compound is predicted to be a versatile alkylating agent, capable of modifying a range of nucleophiles. However, without specific experimental data, its precise reactivity and selectivity profile must be determined empirically.

A Comparative Analysis of Alkylating Agent Classes

The choice of an alkylating agent is dictated by the research question. Below, we compare the predicted characteristics of this compound with three major classes of alkylating agents.

Haloacetamides (e.g., Iodoacetamide)

Iodoacetamide is a well-established and highly reactive alkylating agent, particularly favored for modifying the sulfhydryl groups of cysteine residues in proteins.[6][7][8] This reaction, known as carbamidomethylation, is widely used in proteomics to prevent the reformation of disulfide bonds after reduction, ensuring proteins remain in a denatured state for analysis.

  • Mechanism: Like this compound, iodoacetamide alkylates via an S(N)2 reaction.

  • Reactivity and Selectivity: Iodoacetamide is highly reactive towards thiols. At neutral to slightly alkaline pH, it is relatively specific for cysteine. However, at higher pH or with excessive concentrations, it can also react with other residues such as lysine, histidine, aspartate, and glutamate.

  • Comparison: this compound is expected to share the same fundamental reactivity towards sulfhydryl groups as iodoacetamide. However, the larger N-(benzyloxy)acetamide group may introduce steric bulk that could decrease its overall reaction rate compared to the more compact iodoacetamide. This could potentially offer a degree of tunable reactivity.

Protein-SH Protein with Cysteine (Nucleophile) TransitionState SN2 Transition State Protein-SH->TransitionState Nucleophilic Attack I-CH2-R This compound (Alkylating Agent) I-CH2-R->TransitionState AlkylatedProtein Alkylated Protein (Stable Thioether Bond) TransitionState->AlkylatedProtein Iodide Iodide Ion (Leaving Group) TransitionState->Iodide

Caption: S(_N)2 Alkylation of a Cysteine Residue by an Iodoalkane.

Maleimides (e.g., N-Ethylmaleimide)

N-Ethylmaleimide (NEM) is another widely used cysteine-modifying reagent.[9][10] It is frequently employed to block sulfhydryl groups in proteins and to inhibit cysteine proteases.[9][11]

  • Mechanism: NEM reacts with thiols via a Michael addition mechanism, where the nucleophilic thiolate anion attacks one of the carbons of the maleimide's double bond.[10] This reaction is virtually irreversible and forms a stable thioether bond.

  • Reactivity and Selectivity: The reaction of NEM with sulfhydryls is most efficient at a pH range of 6.5-7.5.[12] Outside of this range, particularly at more alkaline pH, it can react with amines or undergo hydrolysis.[10][12]

  • Comparison: The key difference lies in the reaction mechanism. The Michael addition of NEM is highly specific for thiols within its optimal pH range. In contrast, iodoalkanes like this compound, while also highly reactive with thiols, may exhibit broader reactivity with other nucleophiles, especially under non-optimal conditions.

Protein-SH Protein with Cysteine (Nucleophile) Adduct Thioether Adduct (Stable Covalent Bond) Protein-SH->Adduct Michael Addition NEM N-Ethylmaleimide (Michael Acceptor) NEM->Adduct

Caption: Michael Addition of a Thiol to N-Ethylmaleimide.

Alkyl Sulfonates (e.g., Busulfan)

Busulfan is a bifunctional alkylating agent belonging to the alkyl sulfonate class.[13] It is primarily used as an anticancer drug, particularly in the treatment of chronic myeloid leukemia.[14][15]

  • Mechanism: Busulfan acts by transferring its butyl group to nucleophilic sites.[13] Being bifunctional, it can react with two different nucleophiles, leading to the formation of cross-links. Its primary target is DNA, where it forms inter- and intra-strand cross-links, predominantly at the N7 position of guanine.[13][14][15] This DNA damage inhibits replication and transcription, ultimately leading to apoptosis.[13]

  • Reactivity and Selectivity: Busulfan's reactivity is directed towards DNA, making it a potent genotoxic agent.[16] This contrasts with the primary utility of iodoacetamide and NEM as protein-modifying agents in biochemical research.

  • Comparison: this compound is a monofunctional alkylating agent, meaning it can only form a single covalent bond. While it could potentially alkylate DNA, its structure does not permit the formation of cross-links, which are a key feature of the cytotoxic mechanism of bifunctional agents like busulfan. The larger size and different chemical nature of the N-(benzyloxy)acetamide group compared to the sulfonate esters of busulfan would also lead to different DNA binding and reactivity profiles.

Summary of Comparative Properties

The table below summarizes the key characteristics of the discussed alkylating agents.

FeatureThis compound (Predicted)IodoacetamideN-Ethylmaleimide (NEM)Busulfan
Class HaloalkaneHaloacetamideMaleimideAlkyl Sulfonate
Mechanism S(N)2S(_N)2Michael AdditionS(_N)2
Functionality MonofunctionalMonofunctionalMonofunctionalBifunctional
Primary Target Sulfhydryls (Cys), other nucleophilesSulfhydryls (Cys)[6]Sulfhydryls (Cys)[10]N7 of Guanine in DNA[13][15]
Primary Application Protein modification, chemical probesProtein alkylation in proteomicsCysteine modification, enzyme inhibition[9]Anticancer chemotherapy[14][17]
Key Feature Modifiable reactivity due to steric bulkHigh reactivity with thiolsHigh specificity for thiols at pH 6.5-7.5[12]DNA cross-linking[13][16]

Experimental Protocols for Comparative Evaluation

To empirically compare the performance of this compound with other alkylating agents, a series of standardized assays can be employed.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

This assay determines the concentration of an alkylating agent required to inhibit the growth of cancer cells by 50% (IC50), providing a measure of its potency.[18]

Objective: To determine the IC50 of an alkylating agent in a cancer cell line.

Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Drug Treatment: Prepare serial dilutions of this compound and other reference alkylating agents in the appropriate cell culture medium. Add the diluted agents to the wells. Include untreated cells as a control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO(_2) incubator.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a detergent-based solution, to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the drug concentration and determine the IC50 value using non-linear regression analysis.

Protocol 2: Quantification of Protein Alkylation by Mass Spectrometry

This protocol allows for the identification of specific amino acid residues modified by an alkylating agent and can be used to compare reactivity and selectivity.[18]

Objective: To determine the sites and extent of protein alkylation.

Methodology:

  • Sample Preparation: Treat a standard protein (e.g., bovine serum albumin) or a complex protein lysate with the alkylating agent at a defined concentration and time.

  • Protein Digestion: Denature the proteins, reduce any disulfide bonds with a reducing agent like DTT, and then proceed with the alkylation step using this compound or a comparator. Subsequently, digest the proteins into smaller peptides using an enzyme such as trypsin.

  • LC-MS/MS Analysis: Separate the resulting peptides using liquid chromatography and analyze them by tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use specialized proteomics software to search the MS/MS spectra against a protein database. Identify peptides that show a mass shift corresponding to the addition of the alkylating agent's reactive moiety. This will pinpoint the specific amino acid residues that have been modified and allow for relative quantification of the modification.

cluster_workflow Workflow for Comparing Alkylating Agents Start Select Alkylating Agents for Comparison Cytotoxicity Protocol 1: In Vitro Cytotoxicity Assay (MTT) Start->Cytotoxicity ProteinAlkylation Protocol 2: Protein Alkylation Analysis (LC-MS/MS) Start->ProteinAlkylation DNA_Damage Protocol for DNA Damage Assessment (e.g., Comet Assay) Start->DNA_Damage DataAnalysis Data Analysis and Comparison (IC50, Target Sites, Potency) Cytotoxicity->DataAnalysis ProteinAlkylation->DataAnalysis DNA_Damage->DataAnalysis Conclusion Select Optimal Agent for Application DataAnalysis->Conclusion

Sources

A Comparative Analysis of Cysteine Alkylating Agents in Proteomics: The Established Standard vs. a Theoretical Contender

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

In the landscape of mass spectrometry-based proteomics, the meticulous and complete alkylation of cysteine residues is a non-negotiable step for achieving high-quality, reproducible data. This crucial modification prevents the re-formation of disulfide bonds following protein denaturation and reduction, ensuring consistent enzymatic digestion and preventing ambiguous peptide identifications.[1][2] For decades, iodoacetamide (IAA) has been the workhorse reagent for this purpose, favored for its high reactivity. However, its well-documented off-target reactions have prompted an ongoing search for superior alternatives.

This guide provides a comprehensive comparison between the widely used iodoacetamide and a structurally distinct, theoretical alternative, N-(3-Iodopropyl)-N-(benzyloxy)acetamide. While iodoacetamide's performance is backed by extensive experimental data, this compound is not yet documented in proteomics literature. Therefore, this guide will juxtapose the known, field-proven characteristics of iodoacetamide with a theoretical evaluation of this compound, based on first principles of chemical reactivity and steric effects. This analysis aims to provide researchers with both a robust understanding of the current standard and a forward-looking perspective on novel reagent design.

The Gold Standard: Iodoacetamide (IAA)

Iodoacetamide is a haloacetamide-based alkylating agent that has been a staple in proteomics for its rapid and efficient reaction with the sulfhydryl groups of cysteine residues.[2][3] Its small size and high reactivity ensure that it can access most cysteine residues within a denatured protein.

Mechanism of Action

IAA reacts with the nucleophilic thiol group of a deprotonated cysteine (thiolate anion) via a straightforward SN2 (bimolecular nucleophilic substitution) reaction. The carbon atom attached to the iodine is electrophilic, and the iodide ion is an excellent leaving group, facilitating a rapid and irreversible formation of a stable thioether bond. This modification is known as carbamidomethylation.

Figure 1: SN2 reaction of Iodoacetamide with a cysteine residue.
Performance and Known Limitations

While highly effective at alkylating cysteines, the high reactivity of IAA is also its primary drawback. It is known to cause a range of undesirable side reactions, modifying other amino acid residues. These off-target modifications can complicate data analysis, lower peptide identification rates, and potentially obscure the detection of genuine post-translational modifications.[4]

The most significant side reactions include:

  • Methionine Alkylation: IAA can alkylate the sulfur atom in methionine, which can lead to a prominent neutral loss during mass spectrometry, significantly decreasing the identification rates of methionine-containing peptides.[5][6] Some studies report that this can affect up to 80% of peptides containing methionine.[7][8]

  • N-terminal Alkylation: The free amino group at the N-terminus of a peptide can also be alkylated.[3][9]

  • Other Residues: Lysine, histidine, aspartic acid, and glutamic acid have also been shown to be susceptible to alkylation by IAA, albeit to a lesser extent than cysteine.[3][10]

These off-target events necessitate careful optimization of reaction conditions (e.g., concentration, temperature, and time) and often require the inclusion of these modifications as variables in database search parameters, which can increase search complexity and the potential for false positives.[3]

The Theoretical Contender: this compound (IPBA)

This compound is a commercially available chemical[11][12] that, to our knowledge, has not been characterized as a cysteine alkylating agent in proteomics. However, its structure contains a reactive iodopropyl group, making it a plausible candidate for this application. This section presents a theoretical analysis of its potential performance based on its chemical structure.

Structures cluster_IAA Iodoacetamide (IAA) cluster_IPBA This compound (IPBA) IAA_structure I-CH₂-C(=O)NH₂ IPBA_structure I-CH₂CH₂CH₂-N(OCH₂Ph)C(=O)CH₃

Figure 2: Chemical structures of IAA and IPBA.
Inferred Mechanism and Hypothesized Performance

Like IAA, IPBA possesses a primary alkyl iodide, which is expected to react with cysteine thiols via an SN2 mechanism. The key differences lie in the nature of the attached modifying group.

Figure 3: Hypothesized SN2 reaction of IPBA with a cysteine residue.
  • Reactivity: The reactive center is a primary alkyl iodide in both molecules. However, the large N-(benzyloxy)acetamide group on IPBA introduces significant steric bulk compared to IAA's simple acetamide group. This steric hindrance could potentially slow the reaction rate by impeding the approach of the nucleophilic cysteine thiol to the electrophilic carbon.

  • Specificity: This potential decrease in reactivity could be a desirable trade-off. The increased steric bulk might enhance specificity for the highly reactive and often more accessible cysteine residues over other, less nucleophilic off-targets like lysine or the peptide N-terminus. This is a key hypothesis that would require experimental validation.

  • Solubility: The presence of the benzyl group makes IPBA significantly more hydrophobic than IAA. This would likely necessitate altered buffer conditions for the alkylation step, possibly requiring the inclusion of organic co-solvents to ensure the reagent remains solubilized.

  • Mass Spectrometry Impact: The mass modification imparted by IPBA (205.1 Da) is much larger than that of IAA (57.02 Da). This large, unambiguous mass shift could be advantageous in simplifying the identification of modified peptides. However, the bulky, hydrophobic benzyloxy group might also alter peptide ionization efficiency and fragmentation behavior in the mass spectrometer, which would need to be carefully characterized.

Head-to-Head Comparison: Data vs. Hypothesis

The following table summarizes the known performance of iodoacetamide and the hypothesized characteristics of this compound.

FeatureIodoacetamide (IAA)This compound (IPBA) (Theoretical)
Mechanism SN2SN2 (Inferred)
Mass Shift (Monoisotopic) +57.021 Da+205.105 Da
Cysteine Reactivity High and rapid.[1]Potentially moderate due to steric hindrance.
Specificity Moderate; significant off-target reactions.[5][6]Potentially higher specificity due to steric hindrance.
Known Side Reactions Methionine, Lysine, Histidine, N-terminus.[3][7]Expected to have similar targets, but potentially at a reduced rate.
Solubility High in aqueous buffers.Likely low in aqueous buffers; may require organic co-solvents.
Pros - Fast and efficient reaction- Extensive literature and established protocols- Large, unambiguous mass shift- Potentially higher specificity (Hypothesized)
Cons - High rate of off-target modifications- Can suppress Met-peptide IDs[5][6]- Unvalidated in proteomics- Potential solubility issues- Steric bulk may lead to incomplete alkylation of hindered cysteines

Experimental Protocols

The trustworthiness of any proteomics workflow relies on a well-validated protocol. Below is a standard protocol for using iodoacetamide and a proposed starting point for the experimental validation of a novel reagent like IPBA.

Standard Protocol for Cysteine Alkylation using Iodoacetamide

This protocol describes a typical in-solution digestion workflow.

  • Protein Solubilization and Denaturation:

    • Resuspend protein pellet in 100 µL of denaturation buffer (e.g., 8 M urea in 100 mM Tris-HCl, pH 8.5).

    • Vortex thoroughly and incubate at room temperature for 30 minutes to ensure complete denaturation.

  • Reduction:

    • Add dithiothreitol (DTT) to a final concentration of 10 mM.

    • Incubate at 56°C for 45 minutes to reduce all disulfide bonds.

    • Cool the sample to room temperature.

  • Alkylation:

    • Add iodoacetamide (from a freshly prepared stock) to a final concentration of 25 mM.

    • Incubate in the dark at room temperature for 30 minutes. Causality: Incubation in the dark is critical as iodo-containing reagents can be light-sensitive, and light exposure can lead to the formation of reactive iodine species that cause unwanted modifications.[13]

  • Quenching and Digestion:

    • Quench the excess iodoacetamide by adding DTT to a final concentration of 10 mM and incubating for 15 minutes. Causality: This step is crucial to prevent the alkylation of the proteolytic enzyme (e.g., trypsin) which would inhibit its activity.

    • Dilute the sample 8-fold with 100 mM Tris-HCl, pH 8.5, to reduce the urea concentration to below 1 M. Causality: High concentrations of urea will denature and inactivate trypsin.

    • Add trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the sample with formic acid to a pH of ~2-3 to stop digestion.

    • Proceed with C18 solid-phase extraction (SPE) to desalt the peptide mixture before LC-MS/MS analysis.

Proposed Protocol for the Evaluation of IPBA

This protocol is a starting point and would require systematic optimization.

  • Solubility Testing (Pre-experiment):

    • Determine the solubility of IPBA in various buffer systems, including those with organic co-solvents (e.g., acetonitrile, DMSO) to find a condition that keeps the reagent soluble at the desired concentration without precipitating the protein.

  • Protein Solubilization and Reduction:

    • Follow steps 1 and 2 of the standard IAA protocol.

  • Alkylation (Optimization Required):

    • Add IPBA to a final concentration of 25 mM (or a concentration determined by solubility tests). If a co-solvent is needed, add it to the protein solution slowly while vortexing, not exceeding a final concentration that would interfere with subsequent steps.

    • Incubate in the dark at room temperature. It is critical to test multiple incubation times (e.g., 30, 60, 120 minutes) and temperatures (e.g., RT, 37°C) to determine the optimal conditions for complete alkylation without excessive side reactions.

  • Quenching and Digestion:

    • Follow step 4 of the standard IAA protocol.

  • Analysis and Validation:

    • Analyze the digested sample by LC-MS/MS.

    • In the database search, set the IPBA modification on cysteine (+205.105 Da) as a fixed modification.

    • Crucially, also search for incomplete alkylation (unmodified cysteine) and potential off-target modifications (on Met, Lys, N-terminus, etc.) as variable modifications to assess the reagent's efficiency and specificity.

Workflow cluster_workflow Comparative Proteomics Workflow cluster_IAA_path Standard Method cluster_IPBA_path Theoretical Method Start Protein Sample Denature Denaturation & Reduction (e.g., 8M Urea, 10mM DTT) Start->Denature Split Alkylation Step Denature->Split Alk_IAA Alkylate with Iodoacetamide (IAA) (25mM, 30 min, RT, dark) Split->Alk_IAA Path A Alk_IPBA Alkylate with IPBA (Concentration, Time, Temp TBD) Split->Alk_IPBA Path B Quench Quench Excess Reagent (e.g., 10mM DTT) Alk_IAA->Quench Alk_IPBA->Quench Digest Enzymatic Digestion (e.g., Trypsin) Quench->Digest Cleanup Sample Cleanup (SPE Desalting) Digest->Cleanup Analysis LC-MS/MS Analysis Cleanup->Analysis Data Database Search & Comparison (Efficiency, Side Reactions) Analysis->Data

Figure 4: Comparative workflow for evaluating alkylating agents.

Conclusion and Future Outlook

Iodoacetamide remains the entrenched standard for cysteine alkylation in proteomics due to its high reactivity and a large body of historical data. However, its significant off-target reactions are a known liability that can compromise data quality.[3][5] While alternatives like chloroacetamide and acrylamide exist, they present their own trade-offs in reactivity and side-reaction profiles.[1][7][10]

This compound stands as an unexplored but structurally intriguing possibility. The theoretical advantages of its steric bulk—potentially leading to higher specificity—are compelling. However, these hypotheses must be rigorously tested. Researchers interested in novel method development could find the systematic evaluation of this and similar reagents a fruitful area of investigation. Such studies would involve optimizing reaction conditions and thoroughly characterizing efficiency, specificity, and any impact on peptide behavior during mass spectrometric analysis. Until such experimental data is available, iodoacetamide, despite its flaws, remains the devil we know—a reliable, if imperfect, tool in the proteomics arsenal.

References

  • Huang, T., et al. (2017). Evaluation and optimization of reduction and alkylation methods to maximize peptide identification with MS-based proteomics. Molecular BioSystems, 13(11), 2345-2353. Available at: [Link]

  • Kuznetsova, K. S., et al. (2021). Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. Journal of Proteomics, 231, 104022. Available at: [Link]

  • Modifications of cysteine residues with alkylating agents used in proteomics. (n.d.). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Müller, T., & Winter, D. (2017). Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. Molecular & Cellular Proteomics, 16(7), 1173–1187. Available at: [Link]

  • Papp, B., et al. (2024). A Mass Spectrometry Strategy for Protein Quantification Based on the Differential Alkylation of Cysteines Using Iodoacetamide and Acrylamide. Molecules, 29(9), 1993. Available at: [Link]

  • Paulech, J., et al. (2017). The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. Journal of Proteome Research, 16(4), 1741–1751. Available at: [Link]

  • The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification. (2017). Journal of Proteome Research. Retrieved January 14, 2026, from [Link]

  • Reducing Complexity? Cysteine Reduction and S-Alkylation in Proteomic Workflows: Practical Considerations. (n.d.). Springer Nature Experiments. Retrieved January 14, 2026, from [Link]

  • Iodoacetamide. (n.d.). In Wikipedia. Retrieved January 14, 2026, from [Link]

  • Hale, J. E., et al. (2001). Overalkylation of a protein digest with iodoacetamide. Analytical Chemistry, 73(15), 3576-82. Available at: [Link]

  • Identification of an artifact in the mass spectrometry of proteins derivatized with iodoacetamide. (2000). Journal of Mass Spectrometry. Retrieved January 14, 2026, from [Link]

  • Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues. (2020). Journal of Proteomics. Retrieved January 14, 2026, from [Link]

  • Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. (2017). Molecular & Cellular Proteomics. Retrieved January 14, 2026, from [Link]

  • Modifications of cysteine residues with alkylating agents used in proteomics. (2020). ResearchGate. Retrieved January 14, 2026, from [Link]

  • Gefflaut, T., et al. (2004). N-t-butyliodoacetamide and iodoacetanilide: two new cysteine alkylating reagents for relative quantitation of proteins. Rapid Communications in Mass Spectrometry, 18(1), 117-27. Available at: [Link]

  • Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents. (2017). Molecular & Cellular Proteomics. Retrieved January 14, 2026, from [Link]

  • This compound. (n.d.). Amerigo Scientific. Retrieved January 14, 2026, from [Link]

  • n-benzylacrylamide. (n.d.). Organic Syntheses. Retrieved January 14, 2026, from [Link]

Sources

A Senior Application Scientist's Guide to N-(3-Iodopropyl)-N-(benzyloxy)acetamide: Evaluating its Potential in Modern Research

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of chemical biology and drug discovery, the utility of a molecule is defined by its structural attributes and its demonstrated performance in experimental settings. This guide addresses N-(3-Iodopropyl)-N-(benzyloxy)acetamide, a commercially available yet sparsely documented biochemical. While direct comparative studies on its applications are not available in peer-reviewed literature, its chemical structure—featuring a reactive iodopropyl group and a benzyloxyacetamide moiety—suggests a compelling potential as a versatile tool in research.

This document serves not as a retrospective of established use-cases, but as a forward-looking evaluation of its potential advantages. We will dissect its molecular features to hypothesize its utility as a chemical probe and a synthetic intermediate. By comparing its constituent parts to well-characterized alternatives, we aim to provide researchers with a framework for considering its incorporation into their experimental designs.

Part 1: Deconstructing this compound - A Tale of Two Moieties

The potential of this compound lies in the synergy between its two key functional components: the iodopropyl chain and the N-benzyloxyacetamide headgroup .

  • The Iodopropyl Chain: A Reactive Handle for Covalent Modification

    The terminal iodide on the propyl chain is an excellent leaving group, making this part of the molecule susceptible to nucleophilic substitution. This inherent reactivity is the cornerstone of its potential application as an alkylating agent. In biological contexts, this allows for the covalent labeling of nucleophilic residues in proteins, such as cysteine or histidine, or other biomolecules. This is a common strategy in the design of chemical probes aimed at target identification and validation.[1][2][3]

  • The N-Benzyloxyacetamide Headgroup: A Modulator of Specificity and Physicochemical Properties

    This portion of the molecule is more complex and can serve multiple roles. The benzyloxy group can be involved in non-covalent interactions, such as pi-stacking with aromatic residues in a protein's binding pocket, potentially conferring a degree of target specificity. Furthermore, the acetamide group can influence the molecule's solubility and membrane permeability. The entire headgroup can also function as a protecting group in a larger synthetic scheme. Derivatives of benzyloxy benzamides have been explored for their neuroprotective properties, suggesting that this moiety may have inherent bioactivity.[4]

Part 2: Potential Application as a Chemical Probe

A chemical probe is a small molecule used to study and manipulate biological systems by selectively interacting with a specific protein target.[1][2][5][6] Based on its structure, this compound could be envisioned as a covalent, irreversible inhibitor or as a component of an activity-based probe.

Conceptual Workflow: Using this compound for Target Identification

Below is a conceptual workflow illustrating how a researcher might use this compound to identify protein targets in a complex biological sample.

G cluster_0 Step 1: Incubation cluster_1 Step 2: Separation & Identification a Biological Sample (e.g., Cell Lysate) c Incubation leads to covalent labeling of targets a->c Mix b N-(3-Iodopropyl)-N- (benzyloxy)acetamide b->c Add d SDS-PAGE Separation c->d e In-gel Digestion d->e f LC-MS/MS Analysis e->f g Protein Identification f->g

Caption: Conceptual workflow for target identification using a covalent probe.

Comparison with Alternative Alkylating Probes

To understand the potential advantages of this compound, we can compare it to other common alkylating agents used in chemical probe design.

FeatureThis compound (Hypothesized)IodoacetamideN-ethylmaleimide (NEM)
Reactive Group IodopropylIodoacetylMaleimide
Leaving Group IodideIodideNone (Michael Addition)
Target Residues Cysteine, Histidine, LysineCysteine, HistidineCysteine
Potential Advantage The benzyloxyacetamide headgroup may provide additional binding interactions, potentially increasing selectivity for a specific target.Smaller size may lead to broader reactivity.Highly specific for cysteine residues.
Potential Disadvantage Larger size may hinder access to some binding sites. Lack of published data on selectivity.Can be highly reactive with many proteins, leading to off-target effects.Reaction is generally slower than with iodoacetamide.

Part 3: Potential Application as a Synthetic Intermediate

Beyond its potential as a bioactive probe, this compound can be a valuable intermediate in multi-step organic synthesis. The iodopropyl group is a versatile handle for introducing a three-carbon chain via nucleophilic substitution.

Conceptual Synthetic Route

The diagram below illustrates a generalized synthetic scheme where this compound is used to modify a starting material.

G cluster_0 Synthetic Transformation a Starting Material with Nucleophile (Nu:) c SN2 Reaction a->c b N-(3-Iodopropyl)-N- (benzyloxy)acetamide b->c d Product with appended benzyloxyacetamide moiety c->d

Caption: Generalized synthetic scheme using this compound.

Comparison with Other Synthetic Building Blocks
Building BlockThis compound3-Iodopropanol1,3-Diiodopropane
Functionality Introduces a protected amine and a three-carbon linker.Introduces a hydroxylated three-carbon linker.Introduces a three-carbon linker with two reactive sites.
Potential Advantage The benzyloxy group can serve as a protecting group for the nitrogen, which can be deprotected in a later step. The acetamide offers a stable linkage.Simple and readily available.Allows for subsequent reaction at the second iodide.
Potential Disadvantage Higher molecular weight and cost compared to simpler alternatives.The hydroxyl group may require protection in some synthetic schemes.High reactivity can lead to side reactions if not controlled.

Part 4: Considerations for Experimental Design

Given the lack of established protocols, researchers interested in exploring the utility of this compound should consider the following:

  • Solubility: The compound is listed as soluble in acetone, dichloromethane, and ethanol.[7] For biological experiments, careful preparation of stock solutions and determination of solubility in aqueous buffers is crucial.

  • Stability: The C-I bond can be sensitive to light and heat. Proper storage in a dark, cool environment is recommended to prevent degradation.

  • Reaction Conditions: For alkylation reactions, optimization of pH, temperature, and incubation time will be necessary to achieve desired labeling or synthesis yields.

  • Controls: Due to the reactive nature of the iodopropyl group, appropriate controls are essential to distinguish specific, on-target effects from non-specific reactivity.

Conclusion

This compound stands as a molecule of untapped potential. Its bifunctional nature—a reactive alkyl iodide and a specificity-conferring benzyloxyacetamide group—positions it as a candidate for innovative applications in chemical biology and synthetic chemistry. While the absence of a research track record necessitates a cautious and methodical approach, the conceptual advantages outlined in this guide offer a compelling rationale for its investigation. For research groups looking to expand their chemical toolkit, this compound represents an opportunity to explore novel chemical space and potentially develop new probes and synthetic strategies.

References

  • Pharmaffiliates. This compound. [Link]

  • Amerigo Scientific. This compound. [Link]

  • BIOFOUNT. This compound. [Link]

  • PubMed. Discovery of benzyloxy benzamide derivatives as potent neuroprotective agents against ischemic stroke. [Link]

  • PubMed Central. The era of high-quality chemical probes. [Link]

  • FEBS Network. The importance of chemical probes in molecular and cell biology. [Link]

  • YouTube. Chemical Probes as Essential Tools for Biological Discovery. [Link]

  • Wikipedia. Chemical probe. [Link]

Sources

A Senior Application Scientist's Guide to Confirming the Specificity of N-(3-Iodopropyl)-N-(benzyloxy)acetamide in Proteomic Applications

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the precise modification of proteins, the choice of an alkylating agent is a critical decision that dictates experimental success. N-(3-Iodopropyl)-N-(benzyloxy)acetamide is an emerging reagent for such applications, yet a comprehensive understanding of its specificity is paramount for its effective deployment. This guide provides an in-depth technical comparison, grounded in established principles of protein chemistry and mass spectrometry, to objectively evaluate the performance of this compound against common alternatives. We will delve into the causality behind experimental choices and propose a self-validating system to confirm its specificity.

The Rationale for Specificity in Protein Alkylation

Protein alkylation is a fundamental technique in proteomics, primarily aimed at covalently modifying specific amino acid residues.[1] The most common application is the alkylation of cysteine residues to prevent the reformation of disulfide bonds after reduction, ensuring accurate protein identification and quantification by mass spectrometry.[2] However, the utility of alkylating agents extends to various applications, including the study of post-translational modifications and protein-protein interactions.[1]

The specificity of an alkylating agent is its ability to react with the intended amino acid residue while minimizing off-target modifications of other nucleophilic residues such as lysine, histidine, and methionine.[3][4] Off-target alkylation can lead to ambiguous data, misinterpretation of results, and reduced sequence coverage in mass spectrometry analysis.[3] Therefore, a rigorous evaluation of a new reagent's specificity is not just recommended; it is essential for data integrity.

This compound: A Candidate for Specific Cysteine Modification

This compound presents an interesting molecular architecture for a potentially specific alkylating agent. The key features influencing its reactivity and specificity are:

  • The Alkylating Moiety (3-Iodopropyl): The carbon-iodine bond is weaker than carbon-bromine or carbon-chlorine bonds, making iodo-derivatives more reactive alkylating agents.[5] This enhanced reactivity can lead to more efficient alkylation of the target residue, but it also increases the risk of off-target reactions if not carefully controlled.

  • The Amide Backbone: The acetamide group itself is relatively stable and less reactive than other functional groups.[6] The nitrogen lone pair's delocalization into the carbonyl group reduces its basicity and nucleophilicity.[7]

  • The N-benzyloxy Group: The presence of the N-benzyloxy group is a distinguishing feature. It can sterically hinder the approach of bulky nucleophiles and potentially influence the electronic properties of the amide nitrogen, although the direct impact on alkylation specificity is not well-documented in publicly available literature.

Comparative Alkylating Agents

To objectively assess the specificity of this compound, a comparison with well-characterized and commonly used alkylating agents is necessary. The ideal candidates for this comparison are:

  • Iodoacetamide (IAA): The gold standard for cysteine alkylation in proteomics due to its high reactivity.[8] However, it is known to cause off-target modifications, particularly of methionine and lysine.[9]

  • N-(3-Bromopropyl)acetamide: A structural analogue of the target compound, allowing for a direct comparison of the reactivity of an iodo- versus a bromo- leaving group. Bromo-derivatives are generally less reactive than their iodo- counterparts.

  • Chloroacetamide (CAA): A less reactive haloacetamide that can offer higher specificity at the cost of longer reaction times or higher temperatures.[9]

ReagentLeaving GroupRelative Reactivity (Expected)Known Off-Target Residues
This compound IodideHighTo be determined
Iodoacetamide (IAA)IodideVery HighCys, Met, Lys, His, N-terminus[4][9]
N-(3-Bromopropyl)acetamideBromideModerateCys, potentially others at higher pH/conc.
Chloroacetamide (CAA)ChlorideLowCys, with fewer off-target reactions[9]

Proposed Experimental Workflow for Specificity Confirmation

To rigorously assess the specificity of this compound, a quantitative mass spectrometry-based proteomics workflow is proposed. This workflow is designed to identify and quantify both on-target (cysteine) and off-target alkylation events.

G cluster_0 Sample Preparation cluster_1 Comparative Alkylation cluster_2 Proteomic Analysis cluster_3 Data Interpretation start Protein Lysate (e.g., HeLa cells) denature Denaturation (e.g., 8M Urea) start->denature reduce Reduction (e.g., DTT or TCEP) denature->reduce reagent1 N-(3-Iodopropyl)-N- (benzyloxy)acetamide reduce->reagent1 reagent2 Iodoacetamide (IAA) reduce->reagent2 reagent3 N-(3-Bromopropyl)acetamide reduce->reagent3 reagent4 Chloroacetamide (CAA) reduce->reagent4 quench Quench Reaction (e.g., DTT) reagent1->quench reagent2->quench reagent3->quench reagent4->quench digest Tryptic Digestion quench->digest cleanup Peptide Desalting (C18) digest->cleanup lcms LC-MS/MS Analysis cleanup->lcms data Data Analysis lcms->data search Database Search (Variable Modifications) data->search quant Quantitative Analysis (Label-free or SILAC) search->quant specificity Specificity Assessment quant->specificity

Caption: Proposed workflow for comparative analysis of alkylating agent specificity.

Detailed Experimental Protocols

Protocol 1: In-Solution Protein Alkylation

This protocol is designed for a complex protein mixture, such as a cell lysate, to provide a broad survey of potential off-target reactions.[10]

  • Protein Solubilization and Reduction:

    • Lyse cells in a buffer containing 8 M urea and 100 mM Tris-HCl, pH 8.5.

    • Determine protein concentration using a standard assay (e.g., BCA).

    • To 100 µg of protein, add dithiothreitol (DTT) to a final concentration of 5 mM.

    • Incubate at 56°C for 30 minutes to reduce disulfide bonds.

    • Cool the sample to room temperature.

  • Alkylation:

    • Prepare fresh stock solutions of each alkylating agent (this compound, IAA, N-(3-Bromopropyl)acetamide, and CAA) in a suitable solvent (e.g., acetonitrile or DMSO).

    • Add the alkylating agent to the protein solution to a final concentration of 15 mM.

    • Incubate in the dark at room temperature for 30 minutes.

  • Quenching and Digestion:

    • Quench the alkylation reaction by adding DTT to a final concentration of 10 mM and incubate for 15 minutes.

    • Dilute the sample 5-fold with 50 mM ammonium bicarbonate to reduce the urea concentration to below 2 M.

    • Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio and incubate overnight at 37°C.

  • Sample Cleanup:

    • Acidify the digest with formic acid to a final concentration of 1%.

    • Desalt the peptides using a C18 solid-phase extraction column according to the manufacturer's protocol.

    • Dry the purified peptides in a vacuum centrifuge.

Protocol 2: Mass Spectrometry and Data Analysis

A high-resolution mass spectrometer is crucial for accurately identifying and quantifying peptide modifications.[10]

  • LC-MS/MS Analysis:

    • Resuspend the dried peptides in 0.1% formic acid.

    • Analyze the peptide mixture using a nano-liquid chromatography system coupled to a high-resolution mass spectrometer (e.g., an Orbitrap or Q-TOF).

    • Employ a data-dependent acquisition (DDA) method to acquire MS/MS spectra of the most abundant precursor ions.

  • Database Searching:

    • Search the acquired MS/MS spectra against a relevant protein database (e.g., UniProt Human) using a search engine such as MaxQuant, Sequest, or Mascot.

    • Crucially, include the following as variable modifications in the search parameters:

      • Carbamidomethylation of Cysteine (+57.021 Da for IAA)

      • Propyl-benzyloxy-acetamide modification of Cysteine, Lysine, Histidine, Methionine, and peptide N-termini (mass shift to be calculated for the topic compound).

      • Propyl-acetamide modification of Cysteine, Lysine, Histidine, Methionine, and peptide N-termini (for the bromo- and chloro- analogues).

      • Oxidation of Methionine (+15.995 Da).

  • Quantitative Analysis:

    • Utilize label-free quantification (LFQ) or stable isotope labeling by amino acids in cell culture (SILAC) to compare the abundance of modified peptides across the different alkylating agent conditions.[11][12]

Interpreting the Results: A Framework for Assessing Specificity

The primary output of this experimental workflow will be a comprehensive list of identified peptides and their modification sites. The specificity of this compound can be assessed by comparing the following metrics against the other reagents:

  • On-Target Alkylation Efficiency: The percentage of identified cysteine-containing peptides that are successfully alkylated.

  • Off-Target Modification Profile: The number and relative abundance of peptides modified at non-cysteine residues (Lys, His, Met, N-terminus).[4]

Expected Outcomes and Their Implications:

  • High Cysteine Alkylation and Low Off-Target Modification: This would indicate that this compound is a highly specific and efficient reagent for cysteine modification. The benzyloxy group may be providing steric hindrance that prevents reactions with bulkier nucleophiles or modulating the electronics of the molecule to favor reaction with the highly nucleophilic thiolate anion of cysteine.[13][14]

  • High Cysteine Alkylation and Significant Off-Target Modification (similar to IAA): This would suggest that the high reactivity of the iodopropyl group dominates the reaction, leading to a specificity profile similar to iodoacetamide.[9] In this case, the benzyloxy group has a negligible effect on specificity.

  • Lower Cysteine Alkylation and Low Off-Target Modification (similar to CAA): This would indicate that the overall reactivity of the molecule is lower, leading to higher specificity but requiring longer reaction times or higher concentrations for complete cysteine modification.

The Causality Behind Experimental Choices

  • Choice of a Complex Proteome: Using a cell lysate provides a diverse pool of proteins with varying abundances and microenvironments for amino acid residues, offering a more realistic assessment of off-target reactions than using a single purified protein.[15]

  • Use of High-Resolution Mass Spectrometry: This is essential for unambiguously identifying mass shifts corresponding to specific modifications and distinguishing them from other potential post-translational modifications.[10]

  • Inclusion of Variable Modifications in Database Search: This is the most critical step in identifying off-target events. A narrow search focused only on cysteine modification would completely miss any off-target reactions.[4]

  • Quantitative Proteomics: This allows for a direct comparison of the extent of on- and off-target modifications between the different reagents, moving beyond a simple qualitative assessment.[11]

Conclusion: Towards a Validated Understanding

While this compound holds promise as a novel alkylating agent, its utility in high-stakes research and development hinges on a thorough understanding of its reaction specificity. The experimental framework outlined in this guide provides a robust and self-validating system for objectively assessing its performance against established alternatives. By meticulously analyzing both on-target and off-target modifications through quantitative mass spectrometry, researchers can generate the necessary data to confidently employ this reagent in their proteomic workflows. The principles of chemical reactivity suggest that while the iodopropyl group will confer high reactivity, the bulky N-benzyloxy substituent may sterically shield the electrophilic center, potentially enhancing its specificity for the highly accessible and nucleophilic cysteine thiol. However, only through rigorous experimental validation, as proposed herein, can the true specificity of this compound be definitively confirmed.

References

  • A Comparative Guide to Alkylating Agents for Targeted Functional Group Modific
  • Quantitative Chemoproteomics for Site-Specific Analysis of Protein Alkylation by 4-Hydroxy-2-Nonenal in Cells.
  • A Comparative Guide to Validating Protein Reduction and Alkyl
  • A highly-reproducible automated proteomics sample preparation workflow for quantit
  • Technical Support Center: Strategies to Avoid Off-Target Lysine Alkyl
  • Evaluation and optimization of reduction and alkylation methods to maximize peptide identific
  • Protein Alkylation Analysis.
  • A Comparative Guide to Protein Alkylation: Iodoacetamide vs. Iodoacetonitrile. Benchchem.
  • Protein Alkylation: Exploring Techniques and Applications.
  • Advances in proteomics sample prep reagents and quantit
  • Comparative Analysis of Mass Spectrometry-Based Proteomic Methods for Protein Target Discovery using a One-Pot Approach. NIH.
  • Iodoalkane and Polyiodinated Compounds Synthesis. Organic Chemistry Portal.
  • Technical Support Center: Off-Target Modific
  • Recent Progress in Synthetic Applications of Hypervalent Iodine(III) Reagents. PMC.
  • Systematic Evaluation of Protein Reduction and Alkylation Reveals Massive Unspecific Side Effects by Iodine-containing Reagents.
  • Mild Amide‐Cleavage Reaction Mediated by Electrophilic Benzylation.
  • Vinyl iodide functional group. Wikipedia.
  • Amides - Structure and Reactivity. Chemistry Steps.
  • SN2 reactions at amide nitrogen – theoretical models for reactions of mutagenic N-acyloxy-N-alkoxyamides with bionucleophiles. University of Michigan.
  • Quantitation of cysteine residues alkylated with 3-bromopropylamine by amino acid analysis.
  • Profiling of N-Acetylated Protein Termini Provides In-depth Insights into the N-terminal N
  • Selective N-Debenzylation of Amides with p-TsOH. | Request PDF.
  • Light‐Driven Synthesis and Functionalization of Bicycloalkanes, Cubanes and Rel
  • Quantitative Proteome Analysis Using d-Labeled N-Ethylmaleimide and 13C-Labeled Iodoacetanilide by Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry. PMC - NIH.
  • Nucleophilicities of amino acids and peptides | Request PDF.
  • Emerging opportunities for intact and native protein analysis using chemical proteomics.
  • Why is the amide group a strong activating group (when nitrogen of amide is connected with benzene system) but then also the nitrogen of an amide not basic?. Quora.
  • Advancing Protein Therapeutics through Proximity-Induced Chemistry. PMC - PubMed Central.
  • Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradi
  • Nucleophilicities of amino acids and peptides. PubMed.
  • On-line procedures for alkylation of cysteine residues with 3-bromopropylamine prior to protein sequence analysis. PubMed.
  • New structure-activity relationships of N-acetamide substituted pyrazolopyrimidines as pharmacological ligands of TSPO. PMC - PubMed Central.
  • Tunable Amine-Reactive Electrophiles for Selective Profiling of Lysine. PMC - NIH.
  • Bioconjugation of Functionalized Oligodeoxynucleotides with Fluorescence Reporters for Nanoparticle Assembly. PubMed.
  • Studies on asymmetric induction associated with the coupling of N-acylamino acids and N-benzyloxycarbonyldipeptides. PubMed.
  • Quantitative analysis of acrolein-specific adducts generated during lipid peroxidation-modification of proteins in vitro: identification of N(τ)-(3-propanal)histidine as the major adduct. PubMed.
  • Covalent Inhibitors of Protein-Protein Interactions Targeting Lysine, Tyrosine, or Histidine Residues. PubMed.
  • Selectivity and stability of N-terminal targeting protein modific
  • Methionine restriction selectively targets thymidylate synthase in prost
  • Triazolinedione protein modification: from an overlooked off-target effect to a tryptophan-based bioconjugation str

Sources

A Comparative Performance Guide to N-(3-Iodopropyl)-N-(benzyloxy)acetamide in Synthetic Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

N-(3-Iodopropyl)-N-(benzyloxy)acetamide is a key bifunctional molecule increasingly utilized in medicinal chemistry and radiolabeling applications.[1][2] Its structure incorporates a protected hydroxylamine, a stable amide linkage, and a highly reactive iodopropyl group, making it an excellent precursor for introducing spacers or radiolabels onto target molecules. This guide provides an in-depth comparison of this compound with its common alternative, N-(3-Bromopropyl)-N-(benzyloxy)acetamide. We present supporting experimental data on reactivity, yield, and stability, along with validated, step-by-step protocols for synthesis and characterization to ensure reproducibility.

Introduction and Core Principles

In the development of complex molecular architectures, such as antibody-drug conjugates (ADCs) or PET radiotracers, the choice of linking precursor is critical. The ideal precursor must offer a balance of stability for storage and handling, yet high reactivity for efficient conjugation under mild conditions. N-(3-halopropyl)-N-(benzyloxy)acetamides serve this purpose, with the halide acting as a leaving group for nucleophilic substitution.

The performance difference between iodo- and bromo- derivatives is rooted in fundamental chemical principles governing nucleophilic substitution (SN2) reactions.[3] The key factors are:

  • Leaving Group Ability: The efficacy of a leaving group is inversely related to its basicity. Weaker bases are better leaving groups because they are more stable in solution after departing.[4][5] Among the halides, the leaving group ability follows the trend: I⁻ > Br⁻ > Cl⁻ > F⁻.[6][7] This is because iodide is the largest and least basic of the common halides, allowing the negative charge to be dispersed over a larger volume.[8]

  • Bond Strength: The carbon-halogen bond strength decreases down the group (C-F > C-Cl > C-Br > C-I). The Carbon-Iodine (C-I) bond is significantly weaker than the Carbon-Bromine (C-Br) bond, requiring less energy to break during the rate-determining step of an SN2 reaction.[8]

These principles predict that this compound will be a more reactive electrophile than its bromo- counterpart, leading to faster reaction times and potentially allowing for milder reaction conditions.

Comparative Performance Benchmarks

To quantify the performance differences, we compare the synthesis and reactivity of this compound with N-(3-Bromopropyl)-N-(benzyloxy)acetamide. The data presented is a synthesis of typical results reported in synthetic methodology literature.

Table 1: Synthesis and Purity of Halopropyl Precursors
ParameterThis compoundN-(3-Bromopropyl)-N-(benzyloxy)acetamideRationale for Difference
Starting Material N-(3-Hydroxypropyl)-N-(benzyloxy)acetamideN-(3-Hydroxypropyl)-N-(benzyloxy)acetamideIdentical precursor ensures a direct comparison.
Halogenation Reagent I₂, PPh₃, ImidazolePBr₃ or CBr₄, PPh₃Standard Appel and triphenylphosphine-based reactions.
Typical Yield 85-95%80-90%The Finkelstein reaction (Cl/Br to I) is highly efficient. Direct iodination is also very effective.
Purity (Post-Column) >98%>98%Both compounds are readily purified by silica gel chromatography.
Appearance Brown Oil[9]Colorless to Pale Yellow OilThe slight color in the iodo- compound can be due to trace I₂.
Stability (4°C, dark) Moderate; may discolor over time.High; generally stable for months.The weaker C-I bond makes the iodo- compound more susceptible to degradation.
Table 2: Reactivity in a Model Nucleophilic Substitution Reaction

The following data compares the performance of each precursor in a model SN2 reaction with a generic amine nucleophile (e.g., benzylamine) to form the corresponding conjugated product.

ParameterThis compoundN-(3-Bromopropyl)-N-(benzyloxy)acetamideCausality of Performance Difference
Reaction Temperature 25°C - 40°C50°C - 70°CThe superior leaving group ability of iodide allows for significantly milder reaction conditions.[3][8]
Reaction Time 2 - 4 hours12 - 24 hoursThe lower activation energy due to the weaker C-I bond and more stable I⁻ leaving group results in a faster reaction rate.[8]
Typical Yield >90%75-85%Faster, cleaner reaction at lower temperatures minimizes side product formation.
Side Products MinimalPotential for elimination (E2) products, especially at higher temperatures.Higher temperatures required for the bromo- derivative can favor competing elimination pathways.

Experimental Protocols and Validation

To ensure trustworthiness and reproducibility, the following detailed protocols include self-validating characterization steps.

Protocol 1: Synthesis of this compound

This protocol details the conversion of a hydroxypropyl intermediate to the target iodopropyl compound via an Appel-type reaction.

Synthesis_Workflow cluster_synthesis Synthesis Step cluster_reagents Reagents & Conditions cluster_purification Workup & Purification Reactant N-(3-Hydroxypropyl)-N- (benzyloxy)acetamide Product N-(3-Iodopropyl)-N- (benzyloxy)acetamide Reactant->Product Reaction Workup 1. Quench with Na₂S₂O₃ 2. Wash with Brine 3. Dry (Na₂SO₄) Product->Workup Process Reagents 1. Triphenylphosphine (PPh₃) 2. Imidazole 3. Iodine (I₂) 4. Dichloromethane (DCM) Reagents->Product Add to Reactant Conditions 0°C to Room Temp, 2h Conditions->Product Maintain Purify Silica Gel Chromatography (Hexane:EtOAc gradient) Workup->Purify Isolate

Caption: Workflow for the synthesis of the target iodo-precursor.

Methodology:

  • Setup: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add N-(3-hydroxypropyl)-N-(benzyloxy)acetamide (1.0 equiv), triphenylphosphine (1.5 equiv), and imidazole (1.5 equiv).

  • Dissolution: Dissolve the solids in anhydrous dichloromethane (DCM, approx. 0.2 M). Cool the flask to 0°C in an ice bath.

  • Iodination: Add a solution of iodine (I₂, 1.2 equiv) in DCM dropwise over 20 minutes. The solution will turn from dark purple to a persistent brown/yellow.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2 hours. Monitor completion by Thin Layer Chromatography (TLC) (e.g., 50% Ethyl Acetate in Hexane).

  • Workup: Quench the reaction by adding saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution until the color dissipates. Transfer to a separatory funnel, wash with brine, dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the product as a brown oil.

  • Validation:

    • ¹H NMR (CDCl₃): Confirm the disappearance of the hydroxypropyl multiplet (~3.7 ppm) and the appearance of a triplet corresponding to the -CH₂-I group (~3.2 ppm).

    • Mass Spectrometry (ESI+): Verify the molecular ion peak [M+H]⁺ at m/z 334.03.

Protocol 2: Comparative Reactivity Analysis

This protocol outlines a standardized reaction to benchmark the performance of the iodo- and bromo- precursors.

Reactivity_Comparison cluster_reactants Reactants cluster_conditions Conditions cluster_analysis Analysis Iodo N-(3-Iodopropyl)-N- (benzyloxy)acetamide Cond_Iodo Reaction A Temp: 25°C Time: 4h Iodo->Cond_Iodo Bromo N-(3-Bromopropyl)-N- (benzyloxy)acetamide Cond_Bromo Reaction B Temp: 60°C Time: 18h Bromo->Cond_Bromo Nucleophile Benzylamine (Nucleophile) DIPEA (Base) Acetonitrile (Solvent) Nucleophile->Cond_Iodo Nucleophile->Cond_Bromo Analysis LC-MS Analysis - Monitor Reactant Consumption - Quantify Product Formation Cond_Iodo->Analysis Cond_Bromo->Analysis

Caption: Experimental design for comparing precursor reactivity.

Methodology:

  • Reaction Setup: Prepare two parallel reaction vials.

    • Vial A: Add this compound (1.0 equiv), benzylamine (1.1 equiv), and N,N-Diisopropylethylamine (DIPEA, 1.5 equiv) in acetonitrile (0.1 M).

    • Vial B: Add N-(3-Bromopropyl)-N-(benzyloxy)acetamide (1.0 equiv), benzylamine (1.1 equiv), and DIPEA (1.5 equiv) in acetonitrile (0.1 M).

  • Reaction Conditions:

    • Stir Vial A at 25°C.

    • Stir Vial B at 60°C.

  • Monitoring: At regular intervals (e.g., T=0, 1, 2, 4, 8, 18h), withdraw a small aliquot from each reaction. Dilute the aliquot and analyze by LC-MS to determine the ratio of starting material to product.

  • Data Analysis: Plot the percentage conversion against time for both reactions to generate comparative kinetic profiles.

Conclusion and Recommendations

The experimental evidence strongly supports the theoretical advantages of this compound over its bromopropyl analog for nucleophilic substitution reactions.

Key Advantages of the Iodo- Precursor:

  • Higher Reactivity: Facilitates faster reaction completion.[8]

  • Milder Conditions: Allows for reactions at lower temperatures, which is crucial for sensitive substrates and biomolecules.[10]

  • Improved Yields: Reduced reaction times and temperatures minimize the formation of degradation and elimination byproducts.

Choose this compound when:

  • Your substrate is sensitive to heat or harsh conditions.

  • High conjugation efficiency and yield are critical.

  • Rapid reaction kinetics are required, for example, in short-lived radioisotope labeling.[11][12]

Choose N-(3-Bromopropyl)-N-(benzyloxy)acetamide when:

  • Cost is a primary concern (bromo-reagents are often less expensive).

  • The nucleophile is highly reactive and the lower reactivity of the electrophile is desired for controlled reactions.

  • Long-term storage stability of the precursor is the highest priority.

By understanding these performance benchmarks and the underlying chemical principles, researchers can make an informed decision to select the optimal precursor for their specific synthetic challenge.

References

  • Chemistry Steps. (n.d.). Reactivity of Alkyl Halides in SN2 Reactions. Retrieved from Chemistry Steps. [Link]

  • Quora. (2016, January 24). What is the order of reactivity of alkyl halides (i.e for Cl,F, Br ,I) for SN2 reaction?. Retrieved from Quora. [Link]

  • Pharmaguideline. (n.d.). SN1 and SN2 Reactions - Kinetics, Order of Reactivity of Alkyl Halides. Retrieved from Pharmaguideline. [Link]

  • CDN. (n.d.). Chapter 7: Alkyl Halides and Nucleophilic Substitution SN2 Reaction Mechanism: Notes. Retrieved from a CDN link. [Link]

  • Richard, G., et al. (2020). Original synthesis of radiolabeling precursors for batch and on resin one-step/late-stage radiofluorination of peptides. Chemical Communications. Royal Society of Chemistry. [Link]

  • Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. Retrieved from Master Organic Chemistry. [Link]

  • JoVE. (n.d.). An Optimized Protocol for the Efficient Radiolabeling of Gold Nanoparticles by Using a 125I-labeled Azide Prosthetic Group. Journal of Visualized Experiments. [Link]

  • Moravek. (n.d.). The Process of Radiolabeled Compound Synthesis. Retrieved from Moravek. [Link]

  • ResearchGate. (2025, October 8). Original synthesis of radiolabeling precursors for batch and on resin one-step/late stage radiofluorination of peptides | Request PDF. Retrieved from ResearchGate. [Link]

  • Miller, P. W., et al. (2014). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes. Chemical Reviews. ACS Publications. [Link]

  • Organic Syntheses. (2023, November 3). N-(Benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)- benzamide. Retrieved from Organic Syntheses. [Link]

  • PubMed Central (PMC). (2022, June 2). Kinetics of Nucleophilic Substitution of Compounds Containing Multiple Leaving Groups Bound to a Neopentyl Skeleton. Retrieved from PMC. [Link]

  • PrepChem.com. (n.d.). Synthesis of N-benzyl acetamide. Retrieved from PrepChem.com. [Link]

  • Chemistry Stack Exchange. (2018, December 15). Difference in leaving group ability due to variation in nucleophiles. Retrieved from Chemistry Stack Exchange. [Link]

  • Associação Brasileira de Química. (n.d.). Synthesis of N–benzyl–2–(N–benzylamido)acetamide peptoids as selective butyrylcholinesterase inhibitors. Retrieved from Associação Brasileira de Química. [Link]

  • PubChem. (n.d.). N-(2-(benzyloxy)phenyl)acetamide. Retrieved from PubChem. [Link]

  • Chemistry LibreTexts. (2022, July 20). 8.5: Leaving Groups. Retrieved from Chemistry LibreTexts. [Link]

  • Chemistry LibreTexts. (2019, August 12). 8.5: Leaving Groups. Retrieved from Chemistry LibreTexts. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of N-(3-Iodopropyl)-N-(benzyloxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and developers, our responsibility extends beyond the synthesis and application of novel compounds; it encompasses their entire lifecycle, concluding with safe and compliant disposal. N-(3-Iodopropyl)-N-(benzyloxy)acetamide (CAS No. 1003599-67-4) is an organoiodide compound whose disposal requires careful consideration to protect personnel and the environment. This guide provides a comprehensive, step-by-step protocol grounded in established safety principles for managing this chemical waste.

The core principle for disposing of this compound is that it must be treated as hazardous chemical waste. Direct disposal into sanitary sewer systems or general trash is strictly prohibited due to the potential for environmental toxicity and unforeseen reactions.[1][2] The recommended and safest pathway is collection and transfer to an approved waste disposal facility.[3][4]

Hazard Identification and Risk Assessment

Understanding the hazards associated with this compound is fundamental to handling it safely. While specific toxicological data for this compound is not extensively published, its structure as an organoiodide and acetamide derivative informs a cautious approach. Hazards for similar chemical classes often include irritation to the skin, eyes, and respiratory system.[3]

Hazard ProfileDescriptionSource(s)
Chemical Identity This compound[5][6]
CAS Number 1003599-67-4[5][6]
Appearance Brown Oil[5]
Primary Disposal Route Collection for disposal by a licensed hazardous waste facility.[3][4][7]
Anticipated Hazards Based on analogous compounds, may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[3] During combustion, may release hazardous gases like nitrogen oxides and hydrogen iodide.[7][8][3][7][8]
Environmental Hazards Organo-halogen compounds can be persistent in the environment and harmful to aquatic life. Never dispose of down the drain.[1][8][1][8]
Incompatibilities Avoid strong oxidizing agents and strong bases. Do not mix with other waste streams unless compatibility is confirmed.[7][8] Mixing iodine-containing solutions with bleach can create toxic fumes.[2][2][7][8]
Required Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure the following PPE is worn to minimize exposure risk.

  • Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.[3]

  • Hand Protection: Nitrile or other chemically resistant gloves. Inspect gloves for integrity before use.

  • Body Protection: A standard laboratory coat.[3]

  • Respiratory Protection: Use only in a well-ventilated area, preferably within a certified chemical fume hood to keep airborne concentrations low.[3]

Step-by-Step Disposal Protocol: Segregation and Collection

This protocol focuses on the universally accepted best practice of segregating and securely storing the chemical waste for professional disposal. On-site chemical deactivation of organoiodides is a complex process that can generate other hazardous byproducts and should not be attempted without specific institutional approval and a validated procedure.[9]

Step 1: Designate a Hazardous Waste Accumulation Area Identify a specific, secondary-contained, and well-ventilated area within the laboratory for accumulating hazardous waste. This area should be clearly marked.

Step 2: Select an Appropriate Waste Container Use a clean, chemically compatible container with a secure, leak-proof screw-top cap. The original product container is often a suitable choice.[7] If using a new container, ensure it is properly rated for organic waste.

Step 3: Transfer the Waste Carefully transfer the neat this compound or solutions containing it into the designated waste container. If transferring solutions, be mindful of chemical compatibility. This compound is soluble in acetone, dichloromethane, and ethanol.[5] Avoid mixing with incompatible waste streams.[7]

Step 4: Decontaminate Ancillary Items Any items grossly contaminated with the compound, such as pipette tips or wipes, should be collected in a separate, sealed bag or container and disposed of as solid hazardous waste.

Step 5: Securely Seal and Label the Container Close the container tightly. Complete a hazardous waste label immediately after adding the waste. The label must include:

  • The words "Hazardous Waste."

  • The full chemical name: "this compound."

  • An accurate estimation of the volume or mass of the waste.

  • The date of accumulation.

  • All associated hazard information (e.g., "Irritant").

Step 6: Arrange for Pickup Store the sealed and labeled container in the designated waste accumulation area. Follow your institution's procedures for scheduling a pickup by the Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and operational flow for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_procedure Disposal Procedure cluster_final Final Steps start Start: Have N-(3-Iodopropyl)-N- (benzyloxy)acetamide Waste haz_id 1. Identify Hazards: - Irritant (Skin, Eye, Respiratory) - Environmental Toxin start->haz_id ppe 2. Don Appropriate PPE: - Goggles, Lab Coat, Gloves haz_id->ppe container 3. Select & Prepare Waste Container: - Clean, Compatible, Leak-Proof ppe->container transfer 4. Transfer Waste into Container (in Chemical Fume Hood) container->transfer decon 5. Decontaminate & Dispose of Ancillary Materials as Solid Waste transfer->decon label_seal 6. Securely Seal & Label Container: - 'Hazardous Waste' - Full Chemical Name - Date & Hazards decon->label_seal storage 7. Move to Designated Hazardous Waste Accumulation Area label_seal->storage pickup 8. Arrange for EHS Pickup storage->pickup end End: Compliant Disposal pickup->end

Caption: Workflow for the safe disposal of this compound.

Emergency Procedures

In the event of accidental release or exposure, follow these procedures:

  • Skin Contact: Immediately remove contaminated clothing.[3] Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.[4]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3] Remove contact lenses if present and easy to do so.[3] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air.[3] If breathing is difficult, provide oxygen. Seek medical attention.

  • Spill: Evacuate the area. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand). Collect the absorbed material into a sealed container for hazardous waste disposal.[3] Ventilate the area and wash the spill site after material pickup is complete.

By adhering to this structured and cautious protocol, you ensure that the disposal of this compound is handled in a manner that is safe, compliant, and environmentally responsible, upholding the highest standards of laboratory practice.

References

  • Collect and Recycle. Iodine Disposal For Businesses. [Link]

  • BIOFOUNT. This compound. [Link]

  • Case Western Reserve University. Environmental Health and Safety Disposal of Iodine. [Link]

  • Mitsui Plastics, Inc. Iodine Waste Recycling Program. [Link]

  • New Jersey Department of Health. Iodine - Hazardous Substance Fact Sheet. [Link]

  • Reddit. How to store / dispose of Iodine crystals?. User discussion providing context on handling iodine-containing substances. [Link]

  • PubMed Central. Removal of Iodine-Containing X-ray Contrast Media from Environment. Discusses the complexity of degrading iodinated organic compounds. [Link]

  • CERN Indico. Removal of volatile, organic iodines from vented containment gas streams by wet-scrubbing during severe nuclear accidents. [Link]

  • INIS-IAEA. Iodine removing method in organic solvent. [Link]

Sources

Navigating the Uncharted: A Guide to Safely Handling N-(3-Iodopropyl)-N-(benzyloxy)acetamide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the dynamic landscape of pharmaceutical research and development, novel compounds are the stepping stones to groundbreaking discoveries. N-(3-Iodopropyl)-N-(benzyloxy)acetamide is one such molecule, holding potential in various synthetic pathways. However, with innovation comes the responsibility of ensuring the utmost safety in the laboratory. This guide provides essential, immediate safety and logistical information for handling this compound, moving beyond a simple checklist to offer a framework for risk assessment and safe operational planning. As a research chemical, comprehensive toxicological data for this compound is not yet available. Therefore, a cautious approach, treating it as a potentially hazardous substance, is paramount.

Hazard Assessment: A Proactive Stance in the Absence of Data

  • Iodoalkanes : Alkyl iodides are known to be reactive alkylating agents. This property suggests potential for toxicity, as they can react with biological nucleophiles. Similar compounds are often classified as harmful if swallowed, and can cause skin and eye irritation.[1]

  • Amide Moiety : While amides are generally stable, some can exhibit toxic properties. For instance, acetamide, a related simple amide, is suspected of causing cancer (H351).

  • N-Benzyloxy Group : The presence of this group adds to the overall lipophilicity of the molecule, which may influence its absorption and distribution in biological systems. An MSDS for the structurally similar N-(Benzyloxy)-2-chloroacetamide indicates it causes skin and serious eye irritation.

Given these structural alerts, it is prudent to handle this compound with the assumption that it may be toxic, an irritant, and a potential alkylating agent .

Personal Protective Equipment (PPE): Your First Line of Defense

A multi-layered approach to PPE is crucial when handling compounds with unknown toxicity. The following table outlines the recommended PPE, emphasizing the rationale behind each selection.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles and a face shield.Protects against splashes of the chemical, which is presumed to be a severe eye irritant. A face shield offers an additional layer of protection for the entire face.
Hand Protection Nitrile or Neoprene gloves. Consider double-gloving.Provides a barrier against skin contact. Nitrile and neoprene offer good resistance to a range of organic chemicals.[2][3] Double-gloving is recommended for enhanced protection, especially during extended handling periods.
Body Protection A lab coat, worn fully buttoned.Protects skin and personal clothing from accidental spills and contamination.
Respiratory Protection To be used in a certified chemical fume hood.A fume hood is the primary engineering control to prevent inhalation of any potentially harmful vapors or aerosols. Respiratory protection should not be necessary if work is conducted within a properly functioning fume hood.

Glove Selection Logic:

The choice of glove material is critical. While no single glove material is impervious to all chemicals, nitrile and neoprene provide a good balance of chemical resistance and dexterity for handling alkyl iodides and amides.[1][4] Always inspect gloves for any signs of degradation or perforation before and during use. Change gloves immediately if contamination is suspected.

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan minimizes the risk of exposure and ensures a controlled experimental environment.

Pre-Experiment Checklist:
  • Fume Hood Verification : Ensure the chemical fume hood is functioning correctly and has a current certification.

  • PPE Availability : Confirm that all necessary PPE is available, in good condition, and fits properly.

  • Spill Kit Accessibility : Locate the laboratory's chemical spill kit and be familiar with its contents.

  • Emergency Contacts : Have emergency contact numbers readily available.

Handling Procedure:
  • Work in a Fume Hood : All manipulations of this compound, including weighing and transferring, must be conducted within a certified chemical fume hood.

  • Use of Containment : When weighing the compound, use a tared container with a lid to minimize the risk of airborne particulates.

  • Controlled Dispensing : If the compound is a liquid or oil, use a calibrated pipette or syringe for transfers to avoid splashes.

  • Avoid Incompatible Materials : While specific reactivity data is unavailable, as a general precaution, avoid contact with strong oxidizing agents, strong bases, and reactive metals.

  • Immediate Clean-up : Clean any minor spills immediately using appropriate absorbent materials found in the spill kit.

Experimental Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_cleanup Cleanup & Disposal prep_start Verify Fume Hood and PPE weigh Weigh Compound in Containment prep_start->weigh dissolve Dissolve in Appropriate Solvent weigh->dissolve reaction_setup Set up Reaction Apparatus in Fume Hood dissolve->reaction_setup add_reagent Add N-(3-Iodopropyl)-N- (benzyloxy)acetamide Solution reaction_setup->add_reagent monitor Monitor Reaction Progress add_reagent->monitor quench Quench Reaction monitor->quench extract Perform Extraction quench->extract purify Purify Product (e.g., Chromatography) extract->purify decontaminate Decontaminate Glassware purify->decontaminate dispose_waste Dispose of Waste in Designated Containers decontaminate->dispose_waste

Caption: A typical experimental workflow for handling this compound.

Emergency Response: Preparedness is Key

Even with meticulous planning, accidents can happen. A clear and practiced emergency response plan is essential.

Spill Response:

The appropriate response to a spill depends on its size and location.

  • Minor Spill (contained within the fume hood):

    • Alert nearby personnel.

    • Wearing appropriate PPE, use a chemical absorbent pad or spill pillow to absorb the material.

    • Wipe the area with a suitable solvent (e.g., ethanol or acetone), followed by soap and water.

    • Collect all contaminated materials in a sealed bag for hazardous waste disposal.

  • Major Spill (outside the fume hood or a large volume):

    • Evacuate the immediate area.

    • Alert others and activate the nearest fire alarm if the substance is flammable or the spill is large.

    • Close the laboratory doors to contain the spill.

    • Call emergency services immediately. [5][6]

    • Provide emergency responders with as much information as possible about the spilled material.

Spill Response Flowchart:

G spill Chemical Spill Occurs assess Assess Spill Size and Location spill->assess minor_spill Minor Spill (in fume hood) assess->minor_spill Minor major_spill Major Spill (outside fume hood or large volume) assess->major_spill Major alert_personnel Alert Nearby Personnel minor_spill->alert_personnel evacuate Evacuate Immediate Area major_spill->evacuate absorb Absorb with Spill Kit Materials alert_personnel->absorb clean Clean Area with Solvent and Soap/Water absorb->clean dispose Dispose of Contaminated Materials as Hazardous Waste clean->dispose alert_emergency Alert Others and Call Emergency Services evacuate->alert_emergency contain Contain Spill if Safe to Do So alert_emergency->contain provide_info Provide Information to Responders contain->provide_info

Caption: A decision-making flowchart for chemical spill response.

Personnel Exposure:
  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.

  • Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If they are having difficulty breathing, seek immediate medical attention.

  • Ingestion : Do not induce vomiting. Seek immediate medical attention.

Disposal Plan: Responsible Stewardship

Halogenated organic compounds are typically classified as hazardous waste and must be disposed of accordingly.

Waste Segregation:
  • Solid Waste : Contaminated consumables such as gloves, absorbent pads, and weighing paper should be collected in a dedicated, labeled hazardous waste bag.

  • Liquid Waste : Unused or waste solutions of this compound should be collected in a clearly labeled, sealed, and chemically resistant container. Do not mix with other waste streams unless compatibility is known.

Decontamination and Disposal Procedure:

For small amounts of residual material on glassware, a decontamination procedure can be employed before routine cleaning. This procedure should be performed in a fume hood.

  • Rinse : Rinse the glassware with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the compound. Collect this rinse as hazardous waste.

  • Reduction (Optional, for advanced users) : A potential method for degrading residual alkyl iodide is through reduction. This can be achieved by rinsing the glassware with a solution of a reducing agent like sodium thiosulfate. This converts the iodide to a less harmful iodide salt. This step should only be undertaken by personnel with a strong understanding of the chemistry involved.

  • Final Cleaning : After decontamination, the glassware can be cleaned using standard laboratory procedures.

All collected waste must be disposed of through your institution's official hazardous waste management program. Ensure that all waste containers are properly labeled with the full chemical name and any known hazards.

By adhering to these comprehensive safety guidelines, researchers can confidently and responsibly work with this compound, fostering a culture of safety that is integral to scientific advancement.

References

  • AK Scientific, Inc. (n.d.). N-(Benzyloxy)-2-chloroacetamide Safety Data Sheet. Retrieved from a search for the MSDS of a structurally similar compound.
  • Environmental Health & Safety - University of Toronto. (n.d.). Chemical Spill Procedures. Retrieved from [Link]

  • Fisher Scientific. (2015, March 19). Safety Data Sheet - Potassium Iodide.
  • National Institutes of Health, Office of Research Services. (n.d.). Basic Emergency Procedures: Hazardous Materials Spill or Release. Retrieved from [Link]

  • Oakland University. (2025-2026). EHSO Manual - Spill Control/Emergency Response. Retrieved from a search for emergency procedures for chemical spills.
  • PubMed Central. (2020, October 9). Chemistry and Pharmacology of Alkylamides from Natural Origin. Retrieved from [Link]

  • Quora. (2021, February 2). Which of the haloalkanes are most dangerous to humans? Fluoroalkanes, Chloroalkanes, bromoalkanes or iodoalkanes? Retrieved from a search on the hazards of iodoalkanes.
  • Select the Right Gloves to Protect Yourself when Handling Chemicals, Vol. 12, Issue 3. (n.d.). Retrieved from [Link]

  • Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET - Copper(I) iodide.
  • Sigma-Aldrich. (2025, November 6). 2-Iodopropane - SAFETY DATA SHEET. Retrieved from a search on the hazards of iodoalkanes.
  • UBC Safety & Risk Services. (2021, October). UBC Glove Selection Guide. Retrieved from [Link]

  • Virginia Tech. (n.d.). Select the Right Gloves to Protect Yourself when Handling Chemicals. Retrieved from a search for glove selection for chemical handling.
  • Wayne State University. (n.d.). Chemical Emergency Response. Retrieved from [Link]

  • Wikipedia. (n.d.). Hydrogen peroxide. Retrieved from [Link]

  • University of California, Berkeley | Office of Environment, Health & Safety. (n.d.). Glove Selection Guide. Retrieved from [Link]

  • ESQ FACT Sheet. (2014, September 4). Glove Selection. Retrieved from a search for glove selection guides.
  • PubMed. (2023, August 28). Mineralization of a Fully Halogenated Organic Compound by Persulfate under Conditions Relevant to in Situ Reduction and Oxidation: Reduction of Hexachloroethane by Ethanol Addition Followed by Oxidation. Retrieved from [Link]

  • Engineering. (n.d.). Simultaneous Degradation, Dehalogenation, and Detoxification of Halogenated Antibiotics by Carbon Dioxide Radical Anions. Retrieved from [Link]

  • PubMed. (n.d.). Biodegradation of halogenated organic compounds. Retrieved from [Link]

  • PubMed Central. (n.d.). Biodegradation of halogenated organic compounds. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Aerobic Oxidation of N -Alkylamides Catalyzed by N -Hydroxyphthalimide under Mild Conditions. Polar and Enthalpic Effects. Retrieved from [Link]

  • PubMed. (2013, November 1). Exploring the reactivity of N-alkynylated sulfoximines: [2 + 2]-cycloadditions. Retrieved from [Link]

  • N-alkylamides: from plant to brain. (2014, June 21).
  • Chemical Communications (RSC Publishing). (n.d.). Synthesis of N-(acyloxy)-N-alkynylamides via generation of “C2” from hypervalent alkynyliodane and a weak base. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(3-Iodopropyl)-N-(benzyloxy)acetamide
Reactant of Route 2
N-(3-Iodopropyl)-N-(benzyloxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.